molecular formula C13H24N2O B030406 Cuscohygrine CAS No. 454-14-8

Cuscohygrine

Cat. No.: B030406
CAS No.: 454-14-8
M. Wt: 224.34 g/mol
InChI Key: ZEBIACKKLGVLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cuscohygrine is a pyrrolidine-derived bis-alkaloid predominantly found in members of the Solanaceae family, such as coca plants (Erythroxylum coca) and deadly nightshade (Atropa belladonna). This oily liquid alkaloid serves as a key biomarker and a crucial intermediate in the biosynthetic pathways of more complex tropane alkaloids. In research, this compound is primarily utilized in phytochemical studies to understand alkaloid biosynthesis, plant physiology, and chemotaxonomy. Its mechanism of action is associated with antagonistic activity at nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for neuropharmacological investigations, particularly in the study of cholinergic signaling and the physiological roles of these receptors. Furthermore, its presence and concentration are often analyzed in ecological studies to explore plant-defense mechanisms against herbivores. This product is offered as a high-purity analytical standard, enabling precise qualification and quantification in mass spectrometry, NMR spectroscopy, and chromatographic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBIACKKLGVLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(=O)CC2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cuscohygrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

454-14-8
Record name Cuscohygrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40 - 41 °C
Record name Cuscohygrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine is a pyrrolidine alkaloid naturally occurring in various plants, most notably the coca plant (Erythroxylum coca) and members of the Solanaceae family. As a secondary metabolite, it co-exists with more potent alkaloids like cocaine and atropine. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular composition, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its isolation and synthesis are presented, alongside a summary of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a symmetrical molecule characterized by two N-methylpyrrolidine rings linked by a three-carbon chain containing a central ketone group.[1] Its systematic IUPAC name is 1-[(2R)-1-Methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one. The presence of two chiral centers at the C-2 position of each pyrrolidine ring gives rise to different stereoisomers. The meso form, where the two chiral centers have opposite configurations (R and S), is commonly referred to as this compound.

The molecule is an oily liquid at room temperature and is soluble in water.[1] It can be distilled under vacuum without decomposition and is known to form a crystalline trihydrate which melts at 40–41 °C.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₂O[2][]
Molecular Weight 224.34 g/mol [2][]
CAS Number 454-14-8[2]
Appearance Oily liquid[1]
Melting Point 40–41 °C (trihydrate)[1]
Boiling Point 169-170 °C at 23 mmHg[4]
152 °C at 14 mmHg[4]
118-125 °C at 2 mmHg[4]
Solubility Soluble in water, alcohol, ether, benzene[1][4]
Refractive Index (n D²⁰) 1.4832[4]
Density (d₄²⁰) 0.9733[4]

Experimental Protocols

Isolation of this compound from Erythroxylum coca Leaves

The following is a general protocol for the extraction and isolation of this compound from coca leaves, based on classical alkaloid extraction principles.

Materials:

  • Dried and powdered coca leaves

  • 10% Sodium carbonate solution

  • Diethyl ether

  • 5% Hydrochloric acid

  • 20% Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Elution solvents (e.g., chloroform/methanol mixtures)

Procedure:

  • Basification and Extraction: The powdered coca leaves are moistened with a 10% sodium carbonate solution to liberate the free alkaloids. The basified material is then extracted exhaustively with diethyl ether.

  • Acidic Extraction: The ether extract is shaken with 5% hydrochloric acid. The alkaloids, including this compound, will form salts and move into the aqueous layer.

  • Liberation of Free Base: The acidic aqueous layer is separated and made strongly alkaline (pH > 10) with a 20% sodium hydroxide solution.

  • Final Extraction: The alkaline solution is then extracted with chloroform to recover the free this compound.

  • Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol allows for the separation of the individual alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify and isolate this compound.

Chemical Synthesis of this compound

A synthesis of this compound was reported by Rapoport and Jorgensen in 1949. The following protocol is a summary of their approach.

Materials:

  • N-methyl-α-pyrrolidone

  • Ethyl acetate

  • Sodium

  • Hydrochloric acid

  • Palladium on charcoal catalyst

  • Hydrogen gas

Procedure:

  • Claisen Condensation: N-methyl-α-pyrrolidone is condensed with ethyl acetate in the presence of sodium to form 1,3-bis(1-methyl-2-pyrrolidyl)-1,3-propanedione.

  • Hydrolysis and Decarboxylation: The resulting diketone is hydrolyzed and decarboxylated by refluxing with hydrochloric acid to yield 1,3-bis(1-methyl-2-pyrrolidyl)-2-propanone (this compound).

  • Purification: The synthesized this compound can be purified by vacuum distillation. The identity and purity can be confirmed by comparison with a natural sample and by the preparation of derivatives such as the dipicrate.

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the amino acid ornithine. The pathway involves several enzymatic steps leading to the formation of the pyrrolidine rings and their subsequent condensation.

The key steps in the biosynthesis of this compound are as follows:

  • Ornithine is methylated to N-methylornithine.

  • Decarboxylation of N-methylornithine yields N-methylputrescine.

  • Oxidation of the primary amino group of N-methylputrescine results in 4-methylaminobutanal.

  • Cyclization of 4-methylaminobutanal forms an N-methyl-Δ¹-pyrrolinium salt.

  • Condensation of the N-methyl-Δ¹-pyrrolinium salt with acetoacetyl-CoA produces hygrine.

  • Finally, a second condensation of hygrine with another molecule of the N-methyl-Δ¹-pyrrolinium salt yields this compound.[1]

Cuscohygrine_Biosynthesis cluster_condensation1 cluster_condensation2 Ornithine Ornithine N_methylornithine N_methylornithine Ornithine->N_methylornithine Methylation N_methylputrescine N_methylputrescine N_methylornithine->N_methylputrescine Decarboxylation Four_methylaminobutanal 4-Methylaminobutanal N_methylputrescine->Four_methylaminobutanal Oxidation N_methyl_pyrrolinium N-Methyl-Δ¹-pyrrolinium salt Four_methylaminobutanal->N_methyl_pyrrolinium Cyclization Hygrine Hygrine N_methyl_pyrrolinium->Hygrine Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine This compound This compound Hygrine->this compound N_methyl_pyrrolinium_2 N-Methyl-Δ¹-pyrrolinium salt N_methyl_pyrrolinium_2->this compound

References

The Discovery and Isolation of Cuscohygrine: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine, a pyrrolidine alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca), has a modest but significant place in the history of natural product chemistry. Overshadowed by its more famous and pharmacologically potent cousin, cocaine, this compound's discovery and isolation were nonetheless important milestones in the characterization of coca alkaloids. This technical guide provides an in-depth review of the historical context of this compound's discovery, a plausible reconstruction of the 19th-century isolation methodologies, its physicochemical properties, and its biosynthetic pathway.

Introduction

The late 19th century was a period of intense investigation into the chemical constituents of medicinal plants. The coca plant, long used by indigenous populations in South America for its stimulant and medicinal properties, was a prime target for European chemists.[1][2] While cocaine was the primary focus of this research, other minor alkaloids were also identified, contributing to a more complete understanding of the plant's complex chemical profile. Among these was this compound, a compound that, while not sharing the notorious psychoactive properties of cocaine, offers insights into the biosynthesis of tropane alkaloids and serves as a potential biomarker for coca leaf consumption.

Discovery and Historical Context

This compound was first isolated in 1889 by the German chemist Carl Liebermann.[1][2] Liebermann, a student of the renowned chemist Adolf von Baeyer, was a prominent figure in the field of organic chemistry, also known for his work on the synthesis of alizarin. His investigation into the alkaloids present in "Cusco leaves," a variety of coca leaves, led to the identification of a new compound which he named this compound. This discovery was part of a broader effort to catalogue the various alkaloids present in different species and varieties of the Erythroxylum genus.

Isolation Methodology: A 19th-Century Perspective

Plausible Experimental Protocol for the Isolation of this compound (circa 1889)

This protocol is a hypothetical reconstruction based on typical 19th-century methods.

Objective: To isolate this compound from dried coca leaves.

Materials:

  • Dried and powdered coca leaves (Erythroxylum coca)

  • Distilled water

  • A weak acid solution (e.g., dilute sulfuric acid or acetic acid)

  • A weak base solution (e.g., sodium carbonate or ammonia)

  • An organic solvent (e.g., diethyl ether or chloroform)

  • Filter paper and funnels

  • Separatory funnels

  • Distillation apparatus

Procedure:

  • Maceration and Acidic Extraction:

    • A large quantity of finely powdered coca leaves would be macerated in a large vessel with an acidified aqueous solution. This process would convert the alkaloids, which are basic, into their water-soluble salt forms.

    • The mixture would be stirred or agitated for an extended period to ensure complete extraction of the alkaloid salts into the aqueous phase.

  • Filtration:

    • The mixture would then be filtered to remove the solid plant material, yielding an acidic aqueous extract containing the alkaloid salts.

  • Basification and Liberation of Free Alkaloids:

    • The acidic extract would be transferred to a large separatory funnel. A weak base, such as sodium carbonate, would be added to neutralize the acid and convert the alkaloid salts back into their free base form. The free base alkaloids are generally less soluble in water and more soluble in organic solvents.

  • Liquid-Liquid Extraction with an Organic Solvent:

    • An immiscible organic solvent, such as diethyl ether, would be added to the basified aqueous solution in the separatory funnel.

    • The funnel would be shaken vigorously to facilitate the partitioning of the free base alkaloids from the aqueous layer into the organic layer.

    • The layers would be allowed to separate, and the lower aqueous layer would be drained off. The upper organic layer, now containing the alkaloids, would be collected. This process would likely be repeated multiple times to maximize the yield.

  • Solvent Evaporation and Crude Alkaloid Mixture:

    • The combined organic extracts would be subjected to distillation to remove the solvent, leaving behind a crude, oily mixture of coca alkaloids.

  • Fractional Distillation and Purification:

    • Given that this compound is an oil that can be distilled under vacuum, it is plausible that Liebermann employed fractional distillation to separate it from other alkaloids in the crude mixture.[1][2] This process would involve carefully heating the mixture under reduced pressure and collecting the fractions that distill at different temperatures.

    • This compound, being more volatile than some of the other coca alkaloids, could be isolated in one of the earlier fractions.

  • Characterization:

    • The isolated oily substance would then be subjected to further chemical and physical analysis to determine its properties. This would have included elemental analysis to determine its chemical formula, and observation of its physical state, solubility, and the formation of crystalline derivatives, such as the trihydrate, which melts at 40-41 °C.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O[3]
Molar Mass 224.35 g/mol [2]
Appearance Oily liquid[1][2]
Melting Point (Trihydrate) 40-41 °C[1][2]
Boiling Point Distillable under vacuum[1][2]
Solubility in Water Soluble[1][2]
CAS Number 454-14-8[3]

Biosynthesis of this compound

This compound is biosynthesized in the coca plant from the amino acid L-ornithine. The pathway involves the formation of N-methyl-Δ¹-pyrrolinium cation as a key intermediate.

Cuscohygrine_Biosynthesis Ornithine L-Ornithine N_Methylornithine N-Methylornithine Ornithine->N_Methylornithine Methylation N_Methylputrescine N-Methylputrescine N_Methylornithine->N_Methylputrescine Decarboxylation Aminobutanal 4-Methylaminobutanal N_Methylputrescine->Aminobutanal Oxidation Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Aminobutanal->Pyrrolinium Cyclization Hygrine Hygrine Pyrrolinium->Hygrine Condensation with Acetoacetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA This compound This compound Hygrine->this compound Condensation with another N-Methyl-Δ¹-pyrrolinium cation

Biosynthetic pathway of this compound.

Experimental Workflows and Logical Relationships

The isolation of this compound from coca leaves follows a logical progression based on its chemical properties. The following diagram illustrates the general workflow of an acid-base extraction for alkaloids.

experimental_workflow cluster_extraction Extraction and Partitioning cluster_purification Purification start Powdered Coca Leaves acid_extraction Maceration in Acidified Water start->acid_extraction filtration Filtration acid_extraction->filtration acidic_extract Acidic Aqueous Extract (Alkaloid Salts) filtration->acidic_extract basification Basification (e.g., with Na₂CO₃) acidic_extract->basification free_alkaloids Aqueous Solution with Free Alkaloids basification->free_alkaloids solvent_extraction Liquid-Liquid Extraction with Organic Solvent free_alkaloids->solvent_extraction separation Phase Separation solvent_extraction->separation organic_phase Organic Phase (Contains Free Alkaloids) separation->organic_phase aqueous_phase Aqueous Phase (Discarded) separation->aqueous_phase solvent_evaporation Solvent Evaporation organic_phase->solvent_evaporation crude_alkaloids Crude Alkaloid Mixture solvent_evaporation->crude_alkaloids fractional_distillation Fractional Distillation (under vacuum) crude_alkaloids->fractional_distillation isolated_this compound Isolated this compound fractional_distillation->isolated_this compound

General workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound by Carl Liebermann in 1889 represent a notable, albeit less celebrated, chapter in the exploration of coca alkaloids. While lacking the profound physiological effects of cocaine, the study of this compound has contributed to our understanding of alkaloid biosynthesis and the chemical diversity of the Erythroxylum genus. The methodologies employed for its isolation, rooted in the classic principles of acid-base extraction, highlight the ingenuity of 19th-century chemists in navigating the complexities of natural product chemistry. This historical perspective remains valuable for researchers in natural product discovery and forensic science today.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuscohygrine is a pyrrolidine alkaloid found predominantly in the leaves of plants from the Erythroxylum genus, most notably Erythroxylum coca, as well as in various species of the Solanaceae family.[1][2] Historically, it has been identified as a minor alkaloid accompanying cocaine.[1] While not as pharmacologically prominent as other coca alkaloids, this compound serves as a critical biomarker for distinguishing between the chewing of coca leaves and the abuse of purified cocaine in forensic and toxicological analyses.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known and putative biological activities.

Physical and Chemical Properties

This compound is an oily liquid at room temperature under anhydrous conditions and is known to form a crystalline trihydrate.[1] It is miscible with water and soluble in various organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄N₂O[6]
Molecular Weight 224.34 g/mol [6]
Appearance Oily liquid (anhydrous), Colorless to pale yellow crystalline solid (hydrated)[1][2]
Melting Point 40-41 °C (trihydrate)[1]
Boiling Point 169-170 °C at 23 mmHg; 152 °C at 14 mmHg; 118-125 °C at 2 mmHg[7]
Solubility Soluble in water, alcohol, and slightly soluble in other organic solvents.[1][2]
pKa (Strongest Basic) 9.13 (Predicted)[8]
LogP 1.53 (Predicted)[8]
CAS Number 454-14-8[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Erythroxylum coca Leaves

This protocol outlines a standard procedure for the acid-base extraction of total alkaloids from coca leaves, followed by a chromatographic method for the purification of this compound.

Part A: Crude Alkaloid Extraction

  • Maceration:

    • Weigh 100 g of finely powdered, dried coca leaves and place them into a 1 L Erlenmeyer flask.

    • Add 500 mL of methanol to the flask, seal it, and allow it to macerate for 48 hours at room temperature with occasional agitation.[9]

  • Filtration and Concentration:

    • Filter the methanolic extract through filter paper to remove plant debris.

    • Wash the residue with an additional 100 mL of methanol and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous residue.[9]

  • Acid-Base Extraction:

    • Dissolve the residue in 200 mL of 10% aqueous acetic acid.[10]

    • Transfer the acidic solution to a 1 L separatory funnel and wash it three times with 100 mL portions of dichloromethane to remove non-alkaloidal impurities. Discard the organic layers.[10]

    • Carefully basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide.[10]

    • Extract the liberated free-base alkaloids three times with 150 mL portions of dichloromethane.[10]

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.[10]

Part B: Purification of this compound by Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., dichloromethane:methanol:ammonium hydroxide 95:5:0.5 v/v/v).

    • Pack a glass chromatography column with the slurry.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for instance, by gradually increasing the percentage of methanol in the mobile phase.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) with Dragendorff's reagent for alkaloid visualization.[10]

  • Fraction Pooling and Concentration:

    • Combine the fractions containing this compound based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions to obtain purified this compound. Further purification can be achieved using preparative HPLC if necessary.[11][12]

Protocol 2: Characterization of this compound

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: An Agilent 6890 GC coupled to a 5973N mass selective detector or equivalent.[13]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

  • Injection: 1 µL in splitless mode. Injector temperature: 250°C.[13]

  • Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, then ramped at 25°C/min to 270°C and held for 3 minutes.[13]

  • Mass Spectrometer Parameters: Electron impact (EI) ionization at 70 eV.[3] Scan range of m/z 40-400.[14]

  • Expected Fragmentation: The mass spectrum of this compound is characterized by a low abundance molecular ion (m/z 224) and prominent fragments at m/z 140, 98, 84 (base peak), and 42.[8][14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker AMX 400 spectrometer or equivalent.[15]

  • Sample Preparation: Dissolve the purified this compound in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the N-methyl groups, the pyrrolidine ring protons, and the methylene protons of the acetone bridge.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum should reveal signals for the carbonyl carbon, the carbons of the two pyrrolidine rings, and the N-methyl carbons.[16]

C. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the oily this compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made if the sample is solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Look for characteristic absorption bands for C-H stretching (aliphatic), C=O stretching (ketone), and C-N stretching.

Chemical Synthesis

The total synthesis of this compound has been achieved through various routes. A common approach involves the condensation of two molecules of a γ-methylaminobutyraldehyde equivalent with a three-carbon unit like acetone dicarboxylic acid.[17] A more recent enantioselective synthesis of (+)-dihydrothis compound, a precursor to this compound, utilizes a ruthenium-catalyzed tandem ring rearrangement metathesis as a key step.[1][9] The final step to obtain this compound from dihydrothis compound is an oxidation reaction, for example, using Jones reagent.[1]

Biological Activity and Signaling Pathways

The primary established biological role of this compound is as a biomarker. Its presence in biological samples is indicative of coca leaf consumption rather than the use of processed cocaine, as it is largely removed during the illicit purification process.[3][5][18]

Recent in silico studies have suggested that this compound may act as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[8][19] This predicted interaction is based on molecular docking studies and suggests that this compound's pyrrolidine rings may interact with key residues in the binding pocket of the receptor.[19] However, this hypothesis awaits experimental validation through in vitro and in vivo studies. If confirmed, this could implicate this compound in the modulation of cholinergic signaling pathways, which are crucial for cognitive functions such as learning and memory.[20][21][22]

Visualizations

cuscohygrine_biosynthesis Ornithine Ornithine N_methylornithine N-Methylornithine Ornithine->N_methylornithine Methylation N_methylputrescine N-Methylputrescine N_methylornithine->N_methylputrescine Decarboxylation Four_methylaminobutanal 4-Methylaminobutanal N_methylputrescine->Four_methylaminobutanal Oxidation N_methyl_pyrrolinium_salt N-Methyl-Δ¹-pyrrolinium salt Four_methylaminobutanal->N_methyl_pyrrolinium_salt Cyclization Hygrine Hygrine N_methyl_pyrrolinium_salt->Hygrine Condensation This compound This compound N_methyl_pyrrolinium_salt->this compound Condensation Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine Condensation Hygrine->this compound Condensation

Caption: Biosynthetic pathway of this compound from ornithine.

cuscohygrine_nAChR_interaction cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR (Ligand-gated ion channel) Ion_Channel Ion Channel Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitation) nAChR->Cellular_Response Channel Opening & Ion Influx (Na⁺, Ca²⁺) This compound This compound This compound->nAChR Agonist Binding (Predicted)

Caption: Predicted interaction of this compound with the nicotinic acetylcholine receptor.

References

Cuscohygrine molecular formula and molar mass

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cuscohygrine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pyrrolidine alkaloid this compound, focusing on its fundamental chemical properties, historical experimental protocols for its isolation, and its biosynthetic pathway.

Core Chemical and Physical Properties

This compound is a naturally occurring alkaloid predominantly found in the leaves of the coca plant (Erythroxylum coca) and can also be isolated from various species within the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura species.[1][2] It typically co-exists with other, more potent alkaloids like cocaine and atropine.[1][2] First isolated by Carl Liebermann in 1889, this compound is characterized as an oily liquid that is soluble in water and can only be distilled in a vacuum without decomposition.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O[1][2][3][4][5][6][7][8]
Molar Mass 224.34 g/mol [1][2][4][5][6][8]
CAS Number 454-14-8[1][5][6][7]
Appearance Oily liquid; colorless to pale yellow crystalline solid[1][3][6]
Melting Point 40–41 °C (trihydrate)[1][8]
Solubility Soluble in water, alcohol, ether, benzene[1][3][6]
IUPAC Name 1-[(2R)-1-Methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one[1]

Experimental Protocols and Methodologies

Isolation from Coca Leaves (Liebermann Method)

The foundational protocol for the isolation of this compound was established by Carl Liebermann in 1889. While detailed modern laboratory procedures would require further optimization, the historical methodology provides a basis for its extraction.

Objective: To isolate this compound from coca leaves where it is present as an accompanying alkaloid to cocaine.

Methodology:

  • Source Material: Coca leaves (also known as Cusco-leaves) are obtained.[1]

  • Initial Extraction: An acid-base extraction is typically employed to separate alkaloids from the plant matrix. The powdered leaves are treated with a basic solution to free the alkaloids from their salt forms, followed by extraction with an organic solvent.

  • Separation of Alkaloids: The crude extract contains a mixture of alkaloids, including cocaine and hygrine. This compound is separated from these components. Historically, this involved fractional distillation under vacuum, as this compound is an oil that would decompose at atmospheric pressure.[1][2]

  • Purification: The fraction containing this compound is collected. Further purification can be achieved through the formation of its crystalline trihydrate, which forms upon exposure to water and melts at 40-41°C.[1][2] This allows for separation from other non-crystalline impurities.

Biosynthesis Pathway

The formation of this compound in plants follows a specific biosynthetic pathway originating from the amino acid ornithine.[1][9] Understanding this pathway is critical for metabolic engineering and synthetic biology applications.

Precursor: L-Ornithine

Key Steps:

  • Methylation and Decarboxylation: Ornithine undergoes methylation to form N-methylornithine. Subsequent decarboxylation yields N-methylputrescine.[1]

  • Oxidation and Cyclization: The primary amino group of N-methylputrescine is oxidized, resulting in 4-methylaminobutanal. This intermediate then spontaneously cyclizes to form an N-methyl-Δ¹-pyrrolinium salt.[1]

  • Formation of Hygrine: The N-methyl-Δ¹-pyrrolinium salt undergoes a condensation reaction with acetoacetyl coenzyme A, which yields the related alkaloid, hygrine.[1]

  • Final Condensation to this compound: The pathway culminates in the condensation of a hygrine molecule with a second molecule of the N-methyl-Δ¹-pyrrolinium salt to form the final this compound structure.[1]

Visualized Workflow: this compound Biosynthesis

The following diagram illustrates the biosynthetic pathway from the precursor L-Ornithine to the final product, this compound.

Cuscohygrine_Biosynthesis Biosynthetic Pathway of this compound cluster_hygrine cluster_this compound Ornithine L-Ornithine N_Methylornithine N-Methylornithine Ornithine->N_Methylornithine Methylation N_Methylputrescine N-Methylputrescine N_Methylornithine->N_Methylputrescine Decarboxylation Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal Oxidation N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium salt Four_Methylaminobutanal->N_Methylpyrrolinium Cyclization Hygrine Hygrine N_Methylpyrrolinium->Hygrine Condensation Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine This compound This compound Hygrine->this compound Condensation N_Methylpyrrolinium_2 N-Methyl-Δ¹-pyrrolinium salt N_Methylpyrrolinium_2->this compound

Biosynthetic pathway of this compound from its precursor.

References

The Biological Activity of Cuscohygrine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine is a pyrrolidine alkaloid naturally occurring in a variety of plants, most notably those of the Erythroxylum (coca) and Solanaceae families.[1] While historically utilized as a biomarker to differentiate between the chewing of coca leaves and the abuse of processed cocaine, recent computational studies have illuminated its potential for broader pharmacological applications.[2][3][4] This document provides a comprehensive technical overview of the current state of research into the biological activities of this compound. It consolidates findings from in silico and limited in vitro studies, details relevant experimental protocols, and outlines potential mechanisms of action. The available data, primarily from computational modeling, suggests that this compound may act as a nicotinic acetylcholine receptor (nAChR) agonist, a dual acetylcholinesterase (AChE) inhibitor, and a potential antiviral agent against SARS-CoV-2.[2][5][6] However, a significant gap exists in experimental validation, presenting a clear opportunity for future research and development.

Introduction

This compound (C₁₃H₂₄N₂O) is a symmetrical alkaloid characterized by two N-methyl-pyrrolidine rings linked by a three-carbon chain with a central ketone group.[1] It is found alongside other alkaloids, such as hygrine, atropine, and cocaine, in plants like Erythroxylum coca, Atropa belladonna, and Withania somnifera.[1][6] Unlike its more famous counterparts, the specific biological activities of this compound have been less thoroughly investigated.[7][8] Its primary role in forensic science has been as a stable marker for the consumption of whole coca leaves, as it is typically removed during the illicit production of cocaine.[3] This guide synthesizes the emerging, albeit predominantly computational, evidence for its therapeutic potential.

Biosynthesis Pathway

The biosynthesis of this compound originates from the amino acid L-ornithine. The pathway involves the formation of a key intermediate, the N-methyl-Δ¹-pyrrolinium cation, which serves as the fundamental building block. Two of these units condense with acetoacetyl-CoA to ultimately form the dimeric structure of this compound.[1][9]

Cuscohygrine_Biosynthesis Biosynthesis of this compound Ornithine L-Ornithine N_Methylornithine N-Methylornithine Ornithine->N_Methylornithine Methylation N_Methylputrescine N-Methylputrescine N_Methylornithine->N_Methylputrescine Decarboxylation Aminobutanal 4-Methylaminobutanal N_Methylputrescine->Aminobutanal Oxidation Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Aminobutanal->Pyrrolinium Cyclization Hygrine Hygrine Pyrrolinium->Hygrine Condensation This compound This compound Pyrrolinium->this compound Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine Hygrine->this compound Condensation

Caption: The biosynthetic pathway of this compound from L-ornithine.

Potential Biological Activities & Mechanisms of Action

The majority of data on this compound's bioactivity stems from in silico molecular docking and simulation studies. These computational predictions provide a strong foundation for targeted experimental validation.

Neurological Activity

Nicotinic Acetylcholine Receptor (nAChR) Agonism: Computational studies on bioactive compounds from Withania somnifera have identified this compound as a potential agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[6] The RS-cuscohygrine stereoisomer exhibited a particularly high binding energy.[6] Agonism of nAChRs can enhance cholinergic neurotransmission, a mechanism relevant to improving cognitive function and potentially treating neurodegenerative disorders like Alzheimer's disease.[6]

nAChR_Agonism Proposed Mechanism of nAChR Agonism Cusco This compound nAChR Nicotinic ACh Receptor (Ligand-Gated Ion Channel) Cusco->nAChR Binds as Agonist ChannelOpen Channel Opening nAChR->ChannelOpen Induces Conformational Change IonInflux Na⁺ / Ca²⁺ Influx ChannelOpen->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: Proposed signaling pathway for this compound as a nAChR agonist.

Acetylcholinesterase (AChE) Inhibition: In silico analysis of phytochemicals in Commiphora myrrha suggests that this compound may act as a dual inhibitor of acetylcholinesterase (AChE).[5] The modeling indicates that it can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5] Such dual inhibition is a sought-after property in drugs for Alzheimer's disease, as it can both prevent the breakdown of acetylcholine and inhibit Aβ peptide aggregation.

Antiviral Activity

Molecular docking studies have proposed this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[2][5] The main protease is essential for viral replication, making it a prime target for antiviral drugs. The computational results suggest a strong binding affinity, though this has not yet been confirmed through in vitro enzymatic assays or cell-based viral replication studies.[2]

Quantitative Data Summary

The available quantitative data on this compound's bioactivity is limited and primarily derived from computational predictions. Experimental data for the purified compound is largely absent from the literature.

Table 1: In Silico Bioactivity Data for this compound

Target Protein Study Type Predicted Activity Quantitative Value Source
Neuronal nAChR Molecular Docking / MM-GBSA Agonism -74.09 kcal/mol (Binding Energy) [6]
Acetylcholinesterase (AChE) Molecular Docking Dual Inhibition Not specified for pure compound [5]

| SARS-CoV-2 Mpro | Molecular Docking | Inhibition | Not specified |[2][5] |

Table 2: In Vitro Bioactivity Data for this compound-Containing Extracts

Plant Source Extract Type Target Activity Quantitative Value Source
Commiphora myrrha Methanol Acetylcholinesterase Inhibition 17-29% [5]

| Quercus coccifera | Methanol / Water | S. aureus, P. aeruginosa | Antimicrobial | MIC <30 µg/mL |[10] |

Note: The data in Table 2 is for crude extracts which contain a mixture of phytochemicals, including alkaloids. The activity cannot be solely attributed to this compound.

Experimental Methodologies

Detailed protocols for assessing the bioactivity of purified this compound are not available. The following sections describe generalized and standard protocols relevant to the study of alkaloids.

General Workflow for Bioactivity Screening

The process of investigating a plant-derived compound like this compound follows a logical progression from extraction to purified analysis.

Experimental_Workflow General Workflow for Alkaloid Bioactivity Screening Plant Plant Material (e.g., Erythroxylum coca) Extract Crude Alkaloid Extraction Plant->Extract Purify Purification (e.g., Chromatography) Extract->Purify Qualify Qualitative Screening (e.g., Dragendorff's) Extract->Qualify Preliminary Test PureCusco Purified this compound Purify->PureCusco Quantify Structure & Purity (LC-MS/MS, NMR) PureCusco->Quantify Characterization InVitro In Vitro Bioassays (Enzyme/Receptor Assays) PureCusco->InVitro Testing InSilico In Silico Prediction (Molecular Docking) InSilico->InVitro Guides InVivo In Vivo Models (Animal Studies) InVitro->InVivo Validates

Caption: A generalized experimental workflow for natural product research.

Alkaloid Extraction and Isolation Protocol

This protocol provides a general method for extracting alkaloids from dried plant material.[11]

  • Maceration/Sonication: Macerate 10g of powdered, dried plant material in 100 mL of methanol for 24-48 hours, or sonicate for 30 minutes.

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant residue.

  • Solvent Evaporation: Remove the methanol from the filtrate using a rotary evaporator at 40°C under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 50 mL of 2% sulfuric acid.

    • Wash the acidic solution with 3x50 mL of diethyl ether or chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the now basic aqueous solution with 3x50 mL of chloroform. The protonated alkaloids will become free bases and move into the organic layer.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a purified alkaloid mixture.

  • Chromatographic Purification: Subject the purified mixture to column chromatography or preparative HPLC to isolate individual alkaloids like this compound.

Qualitative Alkaloid Detection (Dragendorff's Test)

This is a rapid screening test to confirm the presence of alkaloids in an extract.[12][13]

  • Sample Preparation: Dissolve a small amount of the extract in 2 mL of 1% HCl.

  • Reagent Addition: Add a few drops of Dragendorff's reagent (solution of potassium bismuth iodide).

  • Observation: The formation of a reddish-brown precipitate indicates a positive result for alkaloids.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This standard spectrophotometric assay can be used to experimentally validate the in silico prediction of AChE inhibition.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Acetylcholinesterase (AChE) enzyme, Tris-HCl buffer (pH 8.0).

  • Procedure:

    • In a 96-well plate, add 25 µL of a solution of this compound at various concentrations.

    • Add 125 µL of DTNB solution and 25 µL of ATCI solution.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution.

    • Incubate at 37°C and measure the absorbance at 412 nm at regular intervals.

  • Principle: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is proportional to AChE activity. An inhibitor will slow this rate.

  • Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion and Future Directions

The current body of research on this compound suggests a promising, yet largely unexplored, pharmacological potential. While its role as a forensic biomarker is well-established, its predicted activities as a nAChR agonist, AChE inhibitor, and antiviral agent are compelling avenues for drug discovery, particularly in the fields of neurodegeneration and infectious disease.

The critical next step is to move beyond computational models and conduct rigorous experimental validation. Future research should prioritize:

  • In Vitro Validation: Performing enzymatic and receptor binding assays with purified this compound to confirm the in silico predictions and determine key quantitative parameters (IC₅₀, Ki, EC₅₀).

  • Cell-Based Assays: Evaluating the activity of this compound in relevant cell models to assess its effects on neuronal cells or viral replication.

  • Pharmacokinetic and Toxicological Profiling: Determining the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound to evaluate its potential as a drug candidate.[7]

  • In Vivo Studies: If in vitro results are promising, progressing to animal models to assess efficacy and safety.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and potentially develop novel leads from this historically overlooked alkaloid.

References

Potential Pharmacological Effects of Cuscohygrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cuscohygrine is a pyrrolidine alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca) and has also been identified in other plants, including those from the Solanaceae family such as Atropa belladonna and Datura species.[1] Historically, its presence has been primarily utilized as a biomarker to distinguish between the chewing of coca leaves and the illicit use of cocaine, as it is not typically found in processed cocaine.[2][3] While the pharmacological profile of many alkaloids from these plants is well-documented, the specific biological activities and mechanisms of action of this compound remain largely unexplored in experimental settings.[4]

This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its hypothesized pharmacological effects derived from computational studies and outlining detailed experimental protocols that can be employed to validate these predictions. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound.

Hypothesized Pharmacological Effects (Based on in silico Studies)

Recent computational research has identified several potential biological targets for this compound, suggesting avenues for future pharmacological investigation. It is crucial to note that these findings are predictive and require experimental validation.

Acetylcholinesterase (AChE) Inhibition

An in silico study has proposed that this compound may act as a dual inhibitor of acetylcholinesterase (AChE). The study suggests that this compound may interact with both the catalytic triad and the peripheral anionic site (PAS) of the enzyme through hydrophobic interactions and hydrogen bonds.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Another computational study has suggested that this compound, found in Withania somnifera, may function as a nicotinic acetylcholine receptor (nAChR) agonist.[5][6] This finding indicates a potential role for this compound in modulating cholinergic neurotransmission, which could have implications for cognitive function and neurodegenerative diseases.

Antiviral Activity against SARS-CoV-2

Molecular docking and simulation studies have identified this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2.[5][7] The main protease is a critical enzyme in the life cycle of the virus, making it a prime target for antiviral drug development. These in silico results suggest that this compound could be investigated as a potential antiviral agent.

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid ornithine. The pathway involves several enzymatic and spontaneous reactions, as illustrated in the diagram below.[1]

Cuscohygrine_Biosynthesis cluster_hygrine Hygrine Synthesis cluster_this compound This compound Synthesis Ornithine Ornithine N_methylornithine N_methylornithine Ornithine->N_methylornithine Methylation N_methylputrescine N_methylputrescine N_methylornithine->N_methylputrescine Decarboxylation _4_methylaminobutanal 4-methylaminobutanal N_methylputrescine->_4_methylaminobutanal Oxidation N_methyl_pyrrolinium_cation N-methyl-Δ¹-pyrrolinium cation _4_methylaminobutanal->N_methyl_pyrrolinium_cation Cyclization Hygrine Hygrine N_methyl_pyrrolinium_cation->Hygrine This compound This compound N_methyl_pyrrolinium_cation->this compound Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine Hygrine->this compound

Figure 1: Biosynthesis pathway of this compound.

Proposed Experimental Workflow for Pharmacological Investigation

To experimentally validate the hypothesized pharmacological effects of this compound, a structured workflow is proposed. This workflow encompasses initial screening followed by more detailed characterization of the compound's activity.

Experimental_Workflow cluster_screening In Vitro Screening cluster_characterization Pharmacological Characterization start This compound AChE_assay Acetylcholinesterase Inhibition Assay start->AChE_assay nAChR_assay Nicotinic Receptor Binding Assay start->nAChR_assay Antiviral_assay SARS-CoV-2 Mpro Inhibition Assay start->Antiviral_assay dose_response Dose-Response & IC50/EC50 Determination AChE_assay->dose_response nAChR_assay->dose_response Antiviral_assay->dose_response mechanism_of_action Mechanism of Action Studies dose_response->mechanism_of_action in_vivo_studies In Vivo Animal Models mechanism_of_action->in_vivo_studies

Figure 2: Proposed experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the potential pharmacological effects of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[8][9]

a. Reagents and Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

b. Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 15 mM ATCI solution in deionized water.

    • Prepare a 10 mM DTNB solution in 0.1 M phosphate buffer (pH 7.0).

    • Prepare a working solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the this compound solution at various concentrations. For the control (100% activity), add 20 µL of the solvent.

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 20 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.[10]

a. Reagents and Materials:

  • Cell membranes prepared from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells) or from brain tissue.

  • Radioligand specific for nAChRs (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Unlabeled nAChR ligand for determining non-specific binding (e.g., nicotine or carbamoylcholine).

  • This compound (test compound).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

b. Experimental Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In microcentrifuge tubes or a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Cell membranes, radioligand, and binding buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the unlabeled ligand.

      • Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation:

    • The final assay volume is typically 200-500 µL.

    • Incubate the reactions at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters, which have been pre-soaked in wash buffer.

    • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding at each this compound concentration is calculated.

    • The IC50 value is determined by non-linear regression analysis of the competition binding data.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of the SARS-CoV-2 main protease.[11][12]

a. Reagents and Materials:

  • Recombinant SARS-CoV-2 Mpro.

  • Fluorogenic Mpro substrate (e.g., a peptide with a fluorescent reporter and a quencher).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • This compound (test compound).

  • Known Mpro inhibitor as a positive control (e.g., GC376).

  • 384-well black microplate.

  • Fluorescence plate reader.

b. Experimental Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the this compound solution or positive control. For the negative control, add the solvent.

  • Enzyme and Substrate Addition:

    • Add the Mpro enzyme solution to each well (except for no-enzyme controls).

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of increase in fluorescence) for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

While this compound has been primarily studied in the context of forensic toxicology, emerging in silico evidence suggests it may possess interesting pharmacological properties, including acetylcholinesterase inhibition, nicotinic acetylcholine receptor agonism, and antiviral activity against SARS-CoV-2. The lack of experimental data highlights a significant gap in our understanding of this alkaloid. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically investigate these hypothesized activities. Such studies are essential to unlock the potential therapeutic applications of this compound and to contribute to the broader field of natural product-based drug discovery.

References

Cuscohygrine's Role in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine, a pyrrolidine alkaloid found in the leaves of Erythroxylum coca and plants such as Withania somnifera, has historically been utilized primarily as a biomarker to differentiate between the chewing of coca leaves and the illicit use of cocaine.[1][2] However, recent computational studies have begun to shed light on its potential, though largely unverified, role within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's interactions with CNS targets, based predominantly on in silico research. It aims to serve as a foundational resource for researchers and professionals in drug development by summarizing putative mechanisms of action, presenting computational binding data, and outlining potential signaling pathways. The significant gaps in experimental data are highlighted to underscore the need for future in vitro and in vivo validation.

Introduction

This compound is a minor alkaloid that co-occurs with more pharmacologically prominent compounds like cocaine in coca leaves and atropine in certain Solanaceae species.[3] Chemically, it is characterized by two N-methylpyrrolidine rings linked by a ketone bridge.[4] While its presence is well-established in forensic and ethnobotanical contexts, its neuropharmacological profile remains largely unexplored.[4][5] This document synthesizes the nascent computational evidence suggesting potential CNS activity and provides a framework for future experimental investigation.

Putative Mechanisms of Action in the CNS

The current understanding of this compound's role in the CNS is primarily derived from computational modeling and docking studies. These non-experimental approaches suggest two main areas of potential activity: the cholinergic system and pathways related to neurodegenerative diseases.

Cholinergic System Modulation

In silico analyses propose that this compound may act as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[6] This is a significant finding, as nAChRs are critical ligand-gated ion channels in the CNS involved in cognitive functions such as learning and memory.[6] Agonism at these receptors could theoretically enhance cholinergic neurotransmission, a mechanism often targeted in the development of cognitive enhancers.

Furthermore, computational studies have suggested that this compound may exhibit anti-acetylcholinesterase (AChE) activity.[1] By inhibiting the enzyme that breaks down acetylcholine, this compound could potentially increase the synaptic availability of this neurotransmitter.

Interaction with Alzheimer's Disease-Related Targets

Network pharmacology and molecular docking studies have identified a potential interaction between this compound and the Amyloid Precursor Protein (APP).[7] The processing of APP is a key event in the pathogenesis of Alzheimer's disease. While the functional consequence of this predicted binding is unknown, it points towards a possible role for this compound in modulating pathways relevant to neurodegeneration.[7]

Quantitative Data: Computational Binding Affinities

It is critical to reiterate that to date, there is a lack of published in vitro or in vivo experimental data quantifying the binding affinity (e.g., Ki, IC50) or efficacy (e.g., EC50) of this compound at CNS targets. The data available are from in silico molecular docking studies, which predict the binding energy between a ligand and a protein.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Study TypeReference
Neuronal Nicotinic Acetylcholine Receptor (nAChR)RS-cuscohygrine-74.09Molecular Docking & MM-GBSA[6]
Amyloid Precursor Protein (APP)This compound-4.73Molecular Docking[7]

Note: These values are theoretical and require experimental validation.

Proposed Signaling Pathways

Based on the computational findings, two primary signaling pathways can be hypothesized for this compound's action in the CNS.

Proposed Cholinergic Signaling Pathway

If this compound acts as a nAChR agonist, it would bind to these receptors on postsynaptic neurons, leading to the opening of the ion channel and subsequent neuronal depolarization. This would mimic the action of acetylcholine, potentially enhancing cognitive processes.

Cholinergic_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to (Agonist) Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Cognitive_Effects Potential Enhancement of Cognitive Function Depolarization->Cognitive_Effects

Caption: Proposed mechanism of this compound as a nAChR agonist.

Logical Flow of a Molecular Docking Experiment

The data presented in this guide were generated through computational methods. The following diagram illustrates the typical workflow for such an in silico experiment.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_Selection Select Ligand: This compound Ligand_Optimization 3D Structure Optimization (Energy Minimization) Ligand_Selection->Ligand_Optimization Docking Molecular Docking Simulation Ligand_Optimization->Docking Protein_Selection Select Target Protein (e.g., nAChR) Protein_Preparation Prepare Protein Structure (Remove water, add hydrogens) Protein_Selection->Protein_Preparation Protein_Preparation->Docking Analysis Analysis of Binding Poses and Calculation of Binding Affinity Docking->Analysis Result Predicted Binding Affinity (e.g., -74.09 kcal/mol) Analysis->Result

Caption: A typical workflow for a molecular docking experiment.

Experimental Protocols

As there is a scarcity of published experimental studies on the neuropharmacology of this compound, this section outlines a standard, generalized protocol for an in vitro radioligand binding assay, which would be a crucial first step in validating the in silico findings.[8]

Radioligand Binding Assay for CNS Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., nAChR subtypes).

Materials:

  • Cell membranes prepared from cell lines expressing the human recombinant receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-Epibatidine for nAChRs).

  • This compound (test compound).

  • Non-specific binding inhibitor (e.g., Nicotine for nAChRs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer. For determining non-specific binding, a high concentration of the non-specific inhibitor is used instead of this compound.

  • Equilibration: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The current body of evidence, while almost exclusively computational, suggests that this compound may have a pharmacological role in the central nervous system, particularly in modulating the cholinergic system. The predicted interactions with nAChRs and APP open up intriguing possibilities for its potential as a lead compound in the development of therapies for cognitive disorders or neurodegenerative diseases.[6][7]

However, it is imperative to move beyond computational models. The immediate future of this compound research should focus on rigorous experimental validation. Key next steps include:

  • In Vitro Validation: Conducting radioligand binding assays to confirm and quantify the affinity of this compound for various CNS receptors, especially nAChR subtypes.[8] Functional assays (e.g., calcium flux, patch-clamp electrophysiology) are needed to determine if it acts as an agonist, antagonist, or modulator.[8]

  • Enzyme Inhibition Assays: Experimentally verifying the predicted inhibitory activity on acetylcholinesterase.

  • In Vivo Studies: Should in vitro activity be confirmed, studies in animal models would be essential to investigate its pharmacokinetic profile, blood-brain barrier permeability, and potential effects on behavior, cognition, and neuropathological markers.

References

Cuscohygrine: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuscohygrine is a pyrrolidine alkaloid found predominantly in plants of the Erythroxylaceae and Solanaceae families. It is a notable secondary metabolite in Erythroxylum coca and is also present in various species of Atropa and Datura. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and characterization. Quantitative data on its prevalence in different plant species are systematically presented. Furthermore, this guide illustrates key pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Occurrence

This compound is primarily found in two major plant families: Erythroxylaceae and Solanaceae.[1][2] It often co-occurs with other alkaloids, such as cocaine in coca plants and atropine in deadly nightshade.[1][2]

Erythroxylaceae Family

The most well-known source of this compound is the coca plant (Erythroxylum coca), where it is one of the major alkaloids alongside cocaine.[1] It was first isolated from "Cusco-leaves" in 1889 by Carl Liebermann.[1][2]

Solanaceae Family

This compound is also found in several species within the Solanaceae family, including:

  • Atropa belladonna (Deadly Nightshade)[1][2][3]

  • Datura species , such as Datura stramonium (Jimsonweed) and Datura innoxia.[2][4]

  • Mandragora autumnalis (Mandrake)[5]

Other Occurrences

The alkaloid has also been reported in the genus Convolvulus.[5]

Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the analytical method used for quantification.

Plant SpeciesFamilyPlant PartThis compound Content (% of dry weight)Analytical Method
Erythroxylum coca var. cocaErythroxylaceaeLeaves0.21 - 0.23%HPLC
Erythroxylum cocaErythroxylaceaeLeaves0.25%GC

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-ornithine. The pathway involves several enzymatic steps leading to the formation of the characteristic pyrrolidine rings.

The key steps in the biosynthesis of this compound are:[1][2]

  • Methylation and Decarboxylation of Ornithine: L-ornithine is first methylated to form N-methylornithine, which is then decarboxylated to yield N-methylputrescine.

  • Oxidation and Cyclization: N-methylputrescine undergoes oxidation of its primary amino group to form 4-methylaminobutanal. This intermediate then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

  • Formation of Hygrine: The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetyl-CoA to produce hygrine.

  • Formation of this compound: Finally, a second molecule of the N-methyl-Δ¹-pyrrolinium cation condenses with hygrine to yield this compound.

Cuscohygrine_Biosynthesis Ornithine L-Ornithine N_methylornithine N-Methylornithine Ornithine->N_methylornithine Methylation N_methylputrescine N-Methylputrescine N_methylornithine->N_methylputrescine Decarboxylation Four_methylaminobutanal 4-Methylaminobutanal N_methylputrescine->Four_methylaminobutanal Oxidation N_methyl_pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_methylaminobutanal->N_methyl_pyrrolinium Cyclization Hygrine Hygrine N_methyl_pyrrolinium->Hygrine This compound This compound N_methyl_pyrrolinium->this compound Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine Hygrine->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from plant materials.

Extraction of Total Alkaloids from Erythroxylum coca Leaves
  • Sample Preparation: Air-dry and hand-crush 1.0-4.0 g of Erythroxylum coca leaves.

  • Extraction: Reflux the crushed leaves in 50-200 mL of 95% ethanol at 70°C for 30 minutes.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation at 60°C under vacuum.

  • Acid-Base Partitioning:

    • Redissolve the residue in 50 mL of chloroform and transfer to a separatory funnel.

    • Add 50 mL of 10% acetic acid to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated alkaloids will move to the aqueous layer.

    • Discard the chloroform layer containing non-alkaloidal compounds.

    • Wash the aqueous layer with two additional 50 mL portions of chloroform, discarding the organic layer each time.

    • Basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous solution with three 50 mL portions of chloroform.

    • Combine the chloroform extracts.

  • Drying and Concentration: Dry the combined chloroform extract over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract containing this compound.

  • Sample Preparation: Weigh 100 g of finely powdered, dried Erythroxylum coca leaves and place them in a 1 L Erlenmeyer flask.

  • Maceration: Add 500 mL of methanol to the flask. Seal the flask and let it stand for 48 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture and wash the residue with an additional 100 mL of methanol. Combine the filtrates.

  • Concentration: Concentrate the combined methanolic extract under reduced pressure at 40°C using a rotary evaporator to obtain a viscous residue.

  • Acid-Base Extraction: Follow the acid-base partitioning steps as described in Method A (step 5).

Solid-Phase Extraction (SPE) for this compound

This protocol is suitable for cleaning up extracts before chromatographic analysis.

  • Cartridge: OASIS® HLB SPE cartridge.

  • Conditioning: Condition the cartridge with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.

  • Loading: Dissolve the crude alkaloid extract in a suitable solvent and adjust the pH to approximately 9.2 with a borate buffer. Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2.0 mL of 5.0% (v/v) methanol in ultrapure water to remove polar impurities. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the alkaloids first with 2.0 mL of methanol, followed by 2.0 mL of 2.0% (v/v) acetic acid in methanol.

  • Final Preparation: Evaporate the eluent under a stream of nitrogen at 40°C. Reconstitute the dried extract in a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: Weak cation exchange (WCX) column.

  • Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 7.0) in a 75:25 (v/v) ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 220 nm.

  • Retention Time: Under these conditions, the approximate retention time for this compound is 4.5 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Column: HP5-MS capillary column (30 m length x 250 µm internal diameter, 0.5 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C (Note: this compound can be susceptible to thermal degradation, so optimization of the injector temperature is crucial).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp: Increase to 270°C at a rate of 25°C/min.

    • Hold: Hold at 270°C for 7 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 250°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Characteristic Ions: m/z 84 (base peak), 42, 98, 140, 209, and 224 (molecular ion).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • ¹H NMR: This spectrum would be expected to show signals corresponding to the N-methyl groups, the methylene protons of the two pyrrolidine rings, and the protons of the acetone bridge. The integration of these signals would confirm the number of protons in each environment.

  • ¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the acetone bridge, the carbons of the pyrrolidine rings, and the N-methyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the overall structure of this compound and differentiating it from its isomers.

Experimental_Workflow Plant_Material Plant Material (e.g., Erythroxylum leaves) Extraction Extraction (Maceration or Reflux) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification (Acid-Base Partitioning / SPE) Crude_Extract->Purification Purified_Extract Purified this compound Purification->Purified_Extract Analysis Analysis Purified_Extract->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR

References

Cuscohygrine in Atropa belladonna: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant of the Solanaceae family. It is renowned for its rich content of tropane alkaloids, which have significant pharmacological applications. While the primary alkaloids, atropine and scopolamine, are well-studied for their anticholinergic properties, the plant also synthesizes a variety of minor alkaloids. Among these is cuscohygrine, a pyrrolidine alkaloid. This technical guide provides an in-depth overview of the presence, biosynthesis, and analytical considerations of this compound in Atropa belladonna.[1]

Presence and Distribution of this compound

This compound is a recognized constituent of Atropa belladonna, typically occurring alongside the more abundant tropane alkaloids.[1][2] While its presence is qualitatively confirmed in various parts of the plant, including the roots, specific quantitative data on the concentration of this compound in the leaves, stems, roots, and fruits of Atropa belladonna is not extensively documented in publicly available literature. Research has predominantly focused on the quantification of atropine and scopolamine due to their higher concentrations and established pharmaceutical relevance.

For context, the concentrations of the major alkaloids, atropine and scopolamine, in different parts of Atropa belladonna are presented in Table 1. It is important to note that alkaloid content can vary significantly based on factors such as plant age, geographical location, and environmental conditions.[3]

Table 1: Quantitative Data for Major Alkaloids in Atropa belladonna

Plant PartAlkaloidConcentration (% dry weight)Reference
Wild Plant
RootsTotal Alkaloids8.06%
LeavesTotal Alkaloids2.88%
StemTotal Alkaloids1.42%
Cultivated Plant
RootsTotal Alkaloids3.3%
LeavesTotal Alkaloids1.76%
StemTotal Alkaloids1.42%
SeedsTotal Alkaloids4.82%
Wild Type Plant
RootsHyoscyamine0.053%[3]
Anisodamine0.050%[3]
Scopolamine0.027%[3]
LeavesHyoscyamine0.092%[3]
Anisodamine0.009%[3]
Scopolamine0.032%[3]

Biosynthesis of this compound

The biosynthesis of this compound in Atropa belladonna originates from the amino acid ornithine. The pathway involves a series of enzymatic reactions, including methylation, decarboxylation, oxidation, and condensation steps. A diagrammatic representation of this pathway is provided below.

Cuscohygrine_Biosynthesis Ornithine Ornithine N_methylornithine N_methylornithine Ornithine->N_methylornithine Methylation N_methylputrescine N_methylputrescine N_methylornithine->N_methylputrescine Decarboxylation _4_methylaminobutanal 4-methylaminobutanal N_methylputrescine->_4_methylaminobutanal Oxidation N_methyl_pyrrolinium_salt N-methyl-Δ¹-pyrrolinium salt _4_methylaminobutanal->N_methyl_pyrrolinium_salt Cyclization Hygrine Hygrine N_methyl_pyrrolinium_salt->Hygrine Condensation N_methyl_pyrrolinium_salt_2 N-methyl-Δ¹-pyrrolinium salt Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine This compound This compound Hygrine->this compound Condensation N_methyl_pyrrolinium_salt_2->this compound

Biosynthetic pathway of this compound in Atropa belladonna.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of alkaloids from Atropa belladonna plant material.

Materials:

  • Dried and powdered plant material (leaves, roots, stems)

  • Methanol

  • Chloroform

  • Ammonia solution (25%)

  • Sulphuric acid (1 N)

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh approximately 0.5 g of the powdered plant material.

  • Extract the sample three times with 15 mL of a chloroform:methanol:ammonia (15:15:1 v/v/v) mixture in an ultrasonic bath for 30 minutes for each extraction.

  • Combine the extracts and evaporate to dryness under vacuum at a temperature not exceeding 40°C.

  • Dissolve the residue in 5 mL of chloroform and 2 mL of 1 N sulfuric acid and mix thoroughly.

  • Separate the aqueous layer and basify to pH 10 with 25% ammonium hydroxide on ice.

  • Extract the alkaloids from the aqueous phase with three portions of 2 mL of chloroform.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to dryness under vacuum at 40°C.

  • Reconstitute the final residue in a suitable volume of methanol for analysis.

Analytical Methodology: HPLC-MS/MS

HPLC coupled with tandem mass spectrometry (MS/MS) is recommended for the accurate quantification of this compound, as it offers high sensitivity and specificity, minimizing interferences from the complex plant matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient program should be developed to separate this compound from other alkaloids. For example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 25-40°C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be determined using a pure standard. A deuterated internal standard is recommended for accurate quantification.

  • Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximum sensitivity for this compound.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Spike blank matrix with known concentrations of the standard to assess matrix effects and recovery.

  • The concentration of this compound in the plant extracts is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Methodology: GC-MS (with considerations)

Gas Chromatography-Mass Spectrometry can be an alternative method, but it is crucial to address the thermal instability of this compound.[4]

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column

  • Mass Spectrometer (MS)

Chromatographic Conditions (suggested starting point):

  • Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: A lower injector temperature (e.g., 250°C) should be used to minimize on-column degradation of this compound to hygrine.[4]

  • Oven Temperature Program: A programmed temperature ramp to separate the alkaloids.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

Challenges and Considerations for GC-MS:

  • Thermal Degradation: this compound can degrade to hygrine at high temperatures in the GC injector.[4] Careful optimization of the injector temperature is critical.

  • Derivatization: While not always necessary, derivatization of the alkaloids may improve their thermal stability and chromatographic behavior.

  • Internal Standard: Use of a suitable internal standard is essential for accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in Atropa belladonna.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant_Material Plant Material (Leaves, Roots, Stems) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction Drying_Grinding->Extraction Purification Acid-Base Partitioning Extraction->Purification Final_Extract Final Alkaloid Extract Purification->Final_Extract HPLC_MS HPLC-MS/MS Final_Extract->HPLC_MS GC_MS GC-MS Final_Extract->GC_MS Alternative Quantification Quantification HPLC_MS->Quantification GC_MS->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

General experimental workflow for this compound analysis.

Conclusion

This compound is a confirmed, albeit minor, alkaloid in Atropa belladonna. Its biosynthesis follows a well-defined pathway originating from ornithine. While detailed quantitative data for this compound across different plant organs remains sparse, established analytical techniques, particularly HPLC-MS/MS, can be effectively adapted for its accurate quantification. Careful consideration of its chemical properties, especially its thermal lability, is crucial for developing robust and reliable analytical methods. Further research is warranted to fully elucidate the quantitative distribution and potential pharmacological significance of this compound in Atropa belladonna.

References

Toxicological Profile of Cuscohygrine: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the toxicological data for cuscohygrine, a pyrrolidine alkaloid found in coca leaves and other plants. Despite its established use as a biomarker to distinguish between the chewing of coca leaves and the illicit use of cocaine, a formal toxicological profile, including key quantitative metrics such as LD50 (median lethal dose) and No-Observed-Adverse-Effect Level (NOAEL), remains largely undefined. This lack of data prevents a thorough assessment of its safety profile for researchers, scientists, and drug development professionals.

Currently, the available information on this compound is predominantly centered on its analytical detection in biological matrices and its biosynthesis. While some sources suggest that, like many alkaloids, this compound may exhibit toxic effects at certain concentrations, these statements are cautionary and not substantiated by specific experimental data.[1] In silico studies have explored potential pharmacological activities, including agonism at nicotinic acetylcholine receptors and inhibitory effects on the SARS-CoV-2 main protease, but these computational models do not provide insights into its toxicological properties.[2]

Current State of Knowledge

This compound is a bis N-methyl pyrrolidine alkaloid that is biosynthesized from ornithine.[3][4] It is found in various plant species, including those from the Erythroxylaceae (coca) and Solanaceae (nightshade) families.[4][5] Its primary application in forensic toxicology is as a stable marker to identify the consumption of coca leaves, as it is not typically found in processed cocaine.[6][7][8][9][10]

The majority of research has focused on the development and validation of analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of this compound in urine, hair, and oral fluid.[11][12] These studies are crucial for its role in forensic and clinical settings but do not address its intrinsic toxicity.

Gaps in Toxicological Data

A thorough search of scientific databases reveals a conspicuous absence of fundamental toxicological studies on this compound. Specifically, there is a lack of information in the following critical areas:

  • Acute, Sub-chronic, and Chronic Toxicity: No studies determining the short-term or long-term effects of this compound exposure in animal models have been identified.

  • Genotoxicity and Mutagenicity: There is no available data on the potential of this compound to induce genetic mutations or chromosomal damage.

  • Reproductive and Developmental Toxicity: The effects of this compound on fertility, reproduction, and embryonic development have not been investigated.

  • Neurotoxicity: Despite its presence in plants with known psychoactive alkaloids, the specific neurotoxic potential of this compound has not been evaluated.

  • Carcinogenicity: Long-term studies to assess the carcinogenic potential of this compound are absent from the literature.

  • Pharmacokinetics: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.

Due to this profound lack of experimental data, it is not possible to construct a quantitative toxicological profile, detail experimental protocols for toxicity assessment, or delineate any signaling pathways associated with this compound-induced toxicity.

Conclusion

The toxicological profile of this compound remains an uncharacterized area of research. While its role as a biomarker is well-established, its potential effects on human health are unknown. For researchers, scientists, and drug development professionals, it is crucial to acknowledge this significant data gap. Any handling or potential use of this compound should be approached with caution, assuming potential toxicity in the absence of evidence to the contrary. Further research, including a battery of in vitro and in vivo toxicity studies, is urgently needed to elucidate the safety profile of this alkaloid and to provide the necessary data for a comprehensive risk assessment. Without such studies, a detailed technical guide or whitepaper on the toxicology of this compound cannot be responsibly compiled.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cuscohygrine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuscohygrine is a pyrrolidine alkaloid found in a variety of plants, most notably in the leaves of Erythroxylum coca, but also in species from the Solanaceae family such as Atropa belladonna (deadly nightshade) and various Datura species.[1] It is often present alongside other alkaloids like cocaine and atropine.[1] Recent research has highlighted the potential biological activities of this compound, including its predicted role as a neuronal nicotinic acetylcholine receptor (nAChR) agonist, suggesting its potential in neurodegenerative disease research.[2][3] Additionally, the broader class of pyrrolidine alkaloids has demonstrated antifungal, antitubercular, and antibacterial properties, making this compound a compound of interest for drug discovery and development.[4]

These application notes provide detailed protocols for the extraction of a crude alkaloid mixture containing this compound from plant material, followed by a general procedure for its purification.

Quantitative Data on Alkaloid Content

The concentration of this compound and other alkaloids can vary significantly depending on the plant species, variety, and cultivation conditions. The following tables summarize available quantitative data.

Table 1: this compound and Other Alkaloid Content in Erythroxylum coca Leaves

AlkaloidTypical Concentration Range (% of dry leaf weight)Notes
Total Alkaloids0.7 - 1.5%Includes a complex mixture of different alkaloids.
Cocaine0.23 - 1.5%The primary alkaloid in E. coca.[5]
This compound0.21 - 0.25%A significant minor alkaloid.

Data compiled from multiple sources. Yields from specific extractions are dependent on the efficiency of the chosen protocol.

Experimental Protocols

Two primary acid-base extraction protocols are presented below for obtaining a crude alkaloid extract from dried and powdered plant material.

Protocol 1: Methanol Maceration followed by Acid-Base Extraction

This protocol is suitable for general laboratory-scale extraction.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., Erythroxylum coca leaves)

  • Methanol

  • 10% Acetic acid in water

  • Dichloromethane (DCM)

  • Concentrated ammonium hydroxide

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, beakers)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Maceration:

    • Weigh 100 g of finely powdered plant material and place it into a 1 L Erlenmeyer flask.

    • Add 500 mL of methanol to the flask, seal it, and allow it to macerate for 48 hours at room temperature with occasional shaking.[5]

  • Filtration and Concentration:

    • Filter the methanolic extract through filter paper to remove plant debris.

    • Wash the residue with an additional 100 mL of methanol and combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C to obtain a viscous residue.[5]

  • Acid-Base Extraction:

    • Dissolve the residue in 200 mL of 10% acetic acid to protonate the alkaloids, rendering them water-soluble.[5]

    • Transfer the acidic solution to a 1 L separatory funnel and wash it three times with 100 mL of dichloromethane to remove lipophilic impurities. Discard the organic (DCM) layers.[5]

    • In a well-ventilated fume hood, carefully basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[5]

    • Extract the liberated alkaloids by shaking vigorously with 150 mL of dichloromethane. Allow the layers to separate and collect the lower organic layer.[5]

    • Repeat the extraction of the aqueous layer two more times with 100 mL of dichloromethane each.[5]

  • Drying and Evaporation:

    • Combine all the organic extracts and dry them over anhydrous sodium sulfate.[5]

    • Filter the dried extract and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Protocol 2: Defatting and Direct Basification Extraction

This protocol includes an initial defatting step, which can be beneficial for plant materials with high lipid content.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., Erythroxylum coca leaves)

  • n-Hexane

  • 2M Sodium Hydroxide (NaOH)

  • Chloroform or Toluene

  • 0.5 M Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Defatting:

    • To 100 g of powdered plant material, add 500 mL of n-hexane and stir for 1 hour at room temperature to remove fats and waxes.

    • Filter the mixture and discard the n-hexane. Repeat this step twice.

    • Air-dry the defatted plant powder.

  • Alkaloid Liberation:

    • Place the defatted powder in a large flask and add 500 mL of 2M NaOH solution.

    • Stir for 30 minutes to convert the alkaloid salts into their free base form.

  • Solvent Extraction:

    • Add 500 mL of chloroform or toluene to the basic slurry and stir vigorously for 4-6 hours.

    • Transfer the mixture to a large separatory funnel, allow the layers to separate, and collect the organic layer containing the free base alkaloids.

    • Repeat the extraction of the aqueous/leaf slurry twice more with 250 mL portions of the organic solvent. Combine all organic extracts.

  • Acidic Wash (Salt Formation):

    • In a clean separatory funnel, wash the combined organic extracts with 200 mL of 0.5 M H₂SO₄. The alkaloids will move to the acidic aqueous layer as water-soluble sulfate salts.

    • Separate and collect the acidic aqueous layer. Repeat the wash twice more and combine all acidic aqueous extracts.

  • Recovery of Free Alkaloid Bases:

    • Slowly add 2M NaOH to the combined acidic extracts while stirring until the pH reaches approximately 10. This will precipitate the free alkaloid bases.

    • Extract the alkaloids from the basic solution with three 150 mL portions of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

Protocol 3: Purification of this compound by Column Chromatography

This protocol provides a general framework for the purification of this compound from the crude alkaloid extract.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (or Alumina)

  • Chloroform

  • Methanol

  • Chromatography column

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Dragendorff's reagent for visualization

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in 100% chloroform and pack it into a suitable chromatography column.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Load the dissolved extract onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, etc.).

    • Collect fractions of the eluate in separate test tubes.

  • Monitoring by TLC:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., a mixture of chloroform and methanol).

    • Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent, which typically gives an orange or reddish-brown color with alkaloids.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the spot corresponding to this compound (identified by comparison with a standard if available, or based on expected polarity).

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Note: For higher purity, a subsequent purification step using preparative HPLC may be employed.[5]

Visualizations

Experimental Workflow

Extraction_Workflow cluster_extraction Crude Alkaloid Extraction cluster_purification Purification plant_material Dried, Powdered Plant Material maceration Maceration with Methanol or Defatting with Hexane plant_material->maceration basification Basification (NaOH or NH4OH) maceration->basification solvent_extraction Extraction with Organic Solvent (DCM/Toluene) basification->solvent_extraction acid_wash Acid Wash (Acetic or Sulfuric Acid) solvent_extraction->acid_wash rebasification Re-basification to pH 9-10 acid_wash->rebasification final_extraction Final Extraction with Organic Solvent rebasification->final_extraction drying Drying and Evaporation final_extraction->drying crude_extract Crude Alkaloid Extract drying->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc_analysis Fraction Monitoring by TLC column_chrom->tlc_analysis pooling Pooling of this compound Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product

Caption: General workflow for the extraction and purification of this compound.

Biosynthesis of this compound

Cuscohygrine_Biosynthesis ornithine Ornithine n_methylornithine N-Methylornithine ornithine->n_methylornithine Methylation n_methylputrescine N-Methylputrescine n_methylornithine->n_methylputrescine Decarboxylation aminobutanal 4-Methylaminobutanal n_methylputrescine->aminobutanal Oxidation pyrrolinium N-Methyl-Δ¹-pyrrolinium salt aminobutanal->pyrrolinium Cyclization hygrine Hygrine pyrrolinium->hygrine + Acetoacetyl-CoA This compound This compound hygrine->this compound + N-Methyl-Δ¹-pyrrolinium salt

Caption: Biosynthetic pathway of this compound starting from ornithine.

Potential Mechanism of Action

Signaling_Pathway This compound This compound nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonist Binding ion_channel Ion Channel Opening nAChR->ion_channel neuron_communication Improved Neuronal Communication ion_channel->neuron_communication downstream Downstream Signaling (Further research needed) neuron_communication->downstream

Caption: Predicted interaction of this compound with the neuronal nAChR.

References

Application Note: Analysis of Cuscohygrine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cuscohygrine is a pyrrolidine alkaloid found in the leaves of the coca plant. Its detection and quantification are of significant interest in forensic toxicology and ethnobotanical studies to distinguish between the chewing of coca leaves and the abuse of processed cocaine.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accessible technique for the analysis of volatile and semi-volatile compounds, including alkaloids. However, the analysis of this compound by GC-MS presents several challenges, primarily due to its thermal instability and the generation of non-specific fragments.[1][4] This application note provides a detailed protocol for the analysis of this compound by GC-MS, addressing these challenges and offering solutions for a more robust analysis.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods developed for the analysis of alkaloids in biological samples.[2]

  • Objective: To extract this compound from a biological matrix (e.g., urine, oral fluid) or plant material.

  • Materials:

    • Sample (e.g., 1 mL of urine)

    • Carbonate/bicarbonate buffer (pH 9)

    • Tert-butyl methyl ether (TBME)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen stream)

    • Reconstitution solvent (e.g., ethyl acetate)

    • This compound-d6 (CUS-d6) internal standard

  • Procedure:

    • To 1 mL of the sample, add the internal standard (CUS-d6) to the desired concentration.

    • Alkalinize the sample to pH 9 by adding the carbonate/bicarbonate buffer.

    • Add 3 mL of TBME, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer (top layer) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and column used.

  • Instrumentation: A standard gas chromatograph coupled with a mass selective detector.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C (Note: This temperature is a compromise. Higher temperatures may increase signal but also degradation. A range of 180-290 °C has been investigated.)[1][4]

    • Injection Mode: Splitless (Note: While common, splitless injection can increase the risk of thermal degradation, especially with aged liners. Regular maintenance of the injection port liner is crucial.)[1][4]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended for good separation of tropane alkaloids.[5]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) for quantitative analysis to improve sensitivity and specificity.

    • Monitored Ions for SIM:

      • This compound (CUS): m/z 42, 84, 98, 140.[1]

      • This compound-d6 (CUS-d6): m/z 45, 87, 101, 143.[1]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Data Presentation

The mass spectrum of this compound is characterized by several key fragments. The molecular ion is often of very low abundance or not observed at all due to instability.[1]

CompoundMolecular Ion (m/z)Key Fragments (m/z)Notes
This compound (CUS)224 (often not observed)42, 84, 98, 126, 140, 209The fragment at m/z 84 is often the base peak. Thermal degradation in the injector can lead to the formation of hygrine.[1]
Hygrine (Degradation Product)14142, 84, 98The presence of hygrine should be monitored as an indicator of this compound degradation.[1]
This compound-d6 (CUS-d6)23045, 87, 101, 143Used as an internal standard to correct for analytical variability and matrix effects.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine) Add_IS Add Internal Standard (this compound-d6) Sample->Add_IS Alkalinize Alkalinize to pH 9 Add_IS->Alkalinize LLE Liquid-Liquid Extraction (TBME) Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GC_Injection GC Injection (1 µL, Splitless, 250°C) Reconstitute->GC_Injection GC_Separation Chromatographic Separation (Semi-polar Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application Notes and Protocols for the Quantification of Cuscohygrine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of cuscohygrine in biological samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and highlighting the considerations for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a preferred alternative due to the analyte's thermal lability.

Introduction

This compound is a pyrrolidine alkaloid found in the leaves of the coca plant (Erythroxylum coca) and other plants of the Solanaceae family.[1][2] It is often analyzed as a biomarker to distinguish between the chewing of coca leaves and the abuse of illicitly manufactured cocaine, as it is typically removed during the cocaine purification process.[3][4] Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and oral fluid is crucial for forensic toxicology, clinical research, and pharmacokinetic studies.

Analytical Methodologies

The quantification of this compound in biological samples presents analytical challenges due to its low concentration and potential for thermal degradation. While GC-MS has been traditionally used, LC-MS/MS is increasingly recommended for its higher sensitivity and suitability for thermally unstable compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely available technique for the analysis of volatile and semi-volatile compounds. However, for this compound, thermal degradation in the heated GC inlet can be a significant issue, leading to the formation of hygrine and affecting quantitative accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of thermally labile compounds like this compound. It offers high sensitivity and specificity and avoids the high temperatures that can cause degradation.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma and Urine by GC-MS

This protocol describes a common approach for the extraction and analysis of this compound from plasma and urine samples using GC-MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Oasis HLB SPE cartridges

    • Methanol (LC-MS grade)

    • Ultrapure water

    • Borate buffer (pH 9.2)

    • Acetic acid

    • Nitrogen gas supply

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Condition the SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.

    • To 1.0 mL of plasma or urine sample, add 1.0 mL of borate buffer (pH 9.2) and vortex.

    • Load the mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 2.0 mL of 5% (v/v) methanol in ultrapure water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 2.0 mL of methanol, followed by 2.0 mL of 2% (v/v) acetic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5975B MSD).

    • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless inlet.

    • Carrier gas: Helium.

  • GC-MS Parameters:

    • Injector Temperature: 250°C (Note: Lower temperatures should be evaluated to minimize thermal degradation).

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MSD Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor for this compound: m/z 84 (quantifier), 98, 140.

3. Data Analysis and Quantification

  • A calibration curve should be prepared using this compound standards in the same solvent as the reconstituted samples.

  • The use of a deuterated internal standard (e.g., this compound-d3) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Considerations for Quantification of this compound by LC-MS/MS

1. Sample Preparation

  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness or dilute for injection.

  • Dilute-and-Shoot (for urine):

    • Centrifuge the urine sample to remove particulates.

    • Dilute an aliquot of the supernatant with the mobile phase containing the internal standard.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity LC with 6490 Triple Quadrupole MS).

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • LC Parameters (to be optimized):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase (acetonitrile) will likely be required to achieve good separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • MS/MS Parameters (to be optimized):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. A likely precursor ion for this compound (C13H24N2O, MW: 224.34) would be [M+H]+ at m/z 225.3. Product ions would then be identified by fragmentation of the precursor ion.

Quantitative Data Summary

Quantitative data for this compound in biological samples from controlled studies are limited in the publicly available literature. Most studies focus on its qualitative detection for forensic purposes. The table below summarizes available data, which is primarily from studies on coca leaf chewers.

Biological MatrixAnalytical MethodSample PopulationConcentration Range (ng/mL)Mean/Median Concentration (ng/mL)Reference
Oral Fluid LC-MS/MSCoca Leaf ChewersNot specifiedDetected in all chewersN/A
Urine GC-MSCoca Leaf ChewersNot specifiedDetected in all chewers[3]
Plasma GC-MSSpiked Samples1000 - 2000Not Applicable[1]

Note: The lack of extensive quantitative data highlights a research gap in the pharmacokinetics of this compound.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological Sample (Plasma, Urine, Oral Fluid) extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution gcms GC-MS Analysis reconstitution->gcms Inject lcmsms LC-MS/MS Analysis (Preferred) reconstitution->lcmsms Inject data_analysis Data Acquisition & Processing gcms->data_analysis lcmsms->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification

Caption: Experimental workflow for the quantification of this compound.

Proposed Signaling Pathway of this compound

Based on in silico studies, this compound is predicted to act as a neuronal nicotinic acetylcholine receptor (nAChR) agonist. The following diagram illustrates this proposed mechanism of action.

signaling_pathway This compound This compound nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to and activates ion_channel Ion Channel Opening nAChR->ion_channel na_influx Na+ Influx ion_channel->na_influx ca_influx Ca2+ Influx ion_channel->ca_influx depolarization Membrane Depolarization na_influx->depolarization ca_influx->depolarization downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) depolarization->downstream

References

Solid-Phase Extraction of Cuscohygrine in Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of cuscohygrine from human urine samples. This compound, a pyrrolidine alkaloid found in coca leaves, serves as a potential biomarker to distinguish between the consumption of coca leaf products and illicit cocaine use.[1] The protocol outlined below utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges for robust and reliable sample cleanup and concentration prior to instrumental analysis. This method is suitable for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies. While gas chromatography-mass spectrometry (GC-MS) has been used for analysis, it presents challenges due to the thermal degradation of this compound.[1] Therefore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique for accurate quantification.[1][2][3][4]

Introduction

This compound is a natural alkaloid present in the leaves of the Erythroxylum coca plant.[5] Unlike cocaine, this compound and another related alkaloid, hygrine, are typically lost during the illicit production of cocaine.[5] Consequently, the presence of this compound in a urine sample can indicate the consumption of coca leaves, for instance, through chewing or as a tea, rather than the use of purified cocaine.[1][6] This distinction is critical in forensic and clinical settings for accurate interpretation of drug test results.

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like urine.[7][8] The Oasis HLB sorbent is a universal polymeric reversed-phase material that is well-suited for the extraction of a broad range of acidic, neutral, and basic compounds, making it ideal for the extraction of alkaloids like this compound.[7][9] This application note details a validated SPE protocol using Oasis HLB cartridges, providing a reproducible method for the isolation of this compound from urine.

Experimental Protocol

This protocol is designed for the extraction of this compound from urine samples using Waters Oasis® HLB SPE cartridges.

Materials and Reagents:

  • This compound analytical standard

  • Deuterated this compound (this compound-d6) for internal standard (optional but recommended)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Borate buffer (pH 9.2)

  • Ultrapure water

  • Human urine (drug-free)

  • Waters Oasis® HLB SPE cartridges (e.g., 3 cc, 60 mg)

  • SPE manifold

  • Nitrogen evaporator

  • Autosampler vials

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Sample Preparation
  • Allow all urine samples and standards to equilibrate to room temperature.

  • Centrifuge the urine samples to remove any particulate matter.

  • To 1.0 mL of the urine sample, add an appropriate amount of internal standard (e.g., this compound-d6).

  • Add 1.0 mL of borate buffer (pH 9.2) to the urine sample.[1]

  • Vortex the mixture for 30 seconds.

Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Elution Processing urine_sample 1.0 mL Urine Sample add_is Add Internal Standard (this compound-d6) urine_sample->add_is add_buffer Add 1.0 mL Borate Buffer (pH 9.2) add_is->add_buffer vortex Vortex Mix add_buffer->vortex loading 3. Load: Pre-treated Urine Sample vortex->loading conditioning 1. Condition: 2.0 mL Methanol equilibration 2. Equilibrate: 2.0 mL Ultrapure Water conditioning->equilibration equilibration->loading washing 4. Wash: 2.0 mL 5% Methanol in Water loading->washing drying 5. Dry Cartridge: 10 min under vacuum washing->drying elution1 6. Elute: 2.0 mL Methanol drying->elution1 elution2 7. Elute: 2.0 mL 2% Acetic Acid in Methanol elution1->elution2 evaporation Evaporate to Dryness (Nitrogen stream, 40°C) elution2->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Figure 1. Detailed workflow for the solid-phase extraction of this compound from urine.

Detailed SPE Protocol Steps:
  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 2.0 mL of methanol through it.[1] Do not allow the cartridge to dry.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2.0 mL of ultrapure water.[1]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2.0 mL of 5% (v/v) methanol in ultrapure water to remove endogenous interferences.[1]

  • Drying: Dry the cartridge under vacuum for 10 minutes to remove any residual wash solvent.[1]

  • Elution: Elute the retained this compound from the cartridge using a two-step process:

    • First, pass 2.0 mL of methanol through the cartridge.[1]

    • Second, pass 2.0 mL of 2.0% (v/v) acetic acid in methanol.[1]

  • Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes expected performance data for the analysis of this compound based on available literature. It is important to note that specific performance characteristics should be validated in the end-user's laboratory.

ParameterGC-MSLC-MS/MSReference
Recovery Variable, potential for loss due to degradation>85% (expected)[10]
Matrix Effect Signal enhancement observed (+29% to +316%)Can be minimized with appropriate sample cleanup and internal standards[1]
Limit of Detection (LOD) Not ideal due to thermal degradationExpected to be in the low ng/mL range[1]
Limit of Quantification (LOQ) Not ideal due to thermal degradationExpected to be in the low to mid ng/mL range[1]

Analytical Considerations

As previously mentioned, GC-MS analysis of this compound is challenging due to its thermal instability in the hot injector port, leading to degradation into hygrine.[1] This can result in an underestimation of this compound and an overestimation of hygrine.

LC-MS/MS is the preferred method for the quantitative analysis of this compound. It avoids high temperatures during sample introduction and provides excellent selectivity and sensitivity. A reversed-phase C18 or similar column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.

Logical Relationship of Analytical Challenges

Analytical_Challenges cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS as a Solution gcms Gas Chromatography-Mass Spectrometry high_temp High Injector Temperature gcms->high_temp degradation Thermal Degradation of this compound to Hygrine high_temp->degradation inaccurate Inaccurate Quantification degradation->inaccurate lcms Liquid Chromatography-Tandem Mass Spectrometry inaccurate->lcms Need for alternative ambient_temp Ambient Temperature Injection lcms->ambient_temp no_degradation No Thermal Degradation ambient_temp->no_degradation accurate Accurate Quantification no_degradation->accurate

Figure 2. Comparison of GC-MS and LC-MS/MS for this compound analysis.

Conclusion

The solid-phase extraction protocol using Oasis HLB cartridges described in this application note provides an effective and reproducible method for the isolation of this compound from urine. When coupled with LC-MS/MS analysis, this method offers a robust workflow for the accurate quantification of this important biomarker, aiding in the differentiation of coca leaf consumption from illicit cocaine use. Researchers, scientists, and drug development professionals can adapt this protocol to their specific laboratory settings and analytical instrumentation. Method validation should always be performed to ensure the reliability of the results.

References

Developing a Validated GC/MS Method for the Analysis of Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and professionals involved in drug development and forensic analysis, the accurate quantification of cuscohygrine, a pyrrolidine alkaloid found in coca leaves, is of significant interest. This document provides a detailed protocol for a validated Gas Chromatography/Mass Spectrometry (GC/MS) method for the analysis of this compound, addressing the inherent challenges associated with this compound. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its enhanced sensitivity and specificity, GC/MS remains a widely accessible technique.[1][2] This protocol outlines best practices to mitigate issues such as thermal degradation and matrix effects, enabling more reliable analysis.

Introduction

This compound is a key biomarker for distinguishing between the chewing of coca leaves and the abuse of processed cocaine.[3][][5] Its analysis, however, is complicated by its thermal instability and the production of low-abundance, non-specific mass fragments, which pose challenges for method validation and routine quantification.[1][2][6] This application note details a validated GC/MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters, designed to address these analytical hurdles. The use of a deuterated internal standard is incorporated to improve accuracy and reproducibility.[1][6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from biological matrices such as urine.

Reagents and Materials:

  • Urine sample

  • Sodium carbonate/sodium bicarbonate buffer (1:1)

  • tert-Butyl methyl ether (TBME)

  • This compound analytical standard

  • This compound-d6 (internal standard)

  • Methanol or Ethyl Acetate (for working solutions)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • To 3 mL of the urine sample, add 1.7 g of sodium carbonate/sodium bicarbonate buffer to alkalinize the sample to a pH of approximately 9.[3][7]

  • Add a known concentration of the this compound-d6 internal standard.

  • Add 5 mL of TBME as the extraction solvent.[2][3]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (TBME) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of methanol or ethyl acetate.

  • Transfer the reconstituted sample to a GC vial for analysis.

GC/MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

  • Autosampler

GC Conditions:

ParameterValue
Column Rxi-5ms fused silica capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent[8]
Injector Temperature 250 °C (A range of 210-290 °C can be investigated, but 250 °C offers a balance between response and degradation)[1]
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Oven Temperature Program Initial temperature of 86 °C (hold for 0.1 min), ramp at 24 °C/min to 230 °C (hold for 0.1 min), then ramp at 15 °C/min to 314 °C (hold for 2.2 min)[8]

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[1][3]
Scan Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)
Mass Range (Full Scan) 40-450 amu
Transfer Line Temperature 280 °C[9]
Ion Source Temperature 230 °C[9]

Data Presentation and Quantitative Analysis

Mass Spectra and Characteristic Ions

The mass spectrum of this compound is characterized by several key fragments. Due to thermal degradation, a peak for hygrine may also be observed.[1]

Table 1: Characteristic Mass-to-Charge Ratios (m/z) for this compound and its Degradation Product Hygrine. [1]

CompoundMolecular Ion (M+)Base PeakOther Characteristic Ions
This compound 22484209, 140, 126, 98, 70, 42
Hygrine 14184126, 98, 70, 42
Selected Ion Monitoring (SIM) for Quantification

For quantitative analysis, SIM mode should be employed to enhance sensitivity and selectivity.

Table 2: Suggested Ions for SIM Analysis.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 8414098
This compound-d6 (m/z of corresponding fragment)(m/z of corresponding fragment)(m/z of corresponding fragment)

Method Validation Parameters

A comprehensive validation of the method should be performed, including the following parameters:

  • Selectivity and Specificity: Assess the ability of the method to differentiate this compound from other endogenous and exogenous compounds.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Investigate the stability of this compound in biological samples and standard solutions under different storage conditions. This compound has been noted to be unstable in solution.[6][7]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS Analysis sample Urine Sample alkalinization Alkalinization (pH 9) sample->alkalinization extraction Liquid-Liquid Extraction (TBME) alkalinization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC/MS analysis of this compound.

logical_relationship This compound This compound thermal_stress Thermal Stress in GC Injector This compound->thermal_stress analytical_challenges Analytical Challenges This compound->analytical_challenges hygrine Hygrine (Degradation Product) thermal_stress->hygrine hygrine->analytical_challenges low_response Low MS Response analytical_challenges->low_response matrix_effects Matrix Effects analytical_challenges->matrix_effects

Caption: Challenges in the GC/MS analysis of this compound.

Discussion and Conclusion

The GC/MS method detailed in this application note provides a framework for the analysis of this compound. However, it is crucial to acknowledge the inherent challenges. The thermal degradation of this compound to hygrine in the GC injector is a significant issue that can impact quantification.[1][2][6] Careful optimization of the injector temperature is therefore essential. The low abundance of characteristic ions in the mass spectrum necessitates the use of SIM mode for sensitive and specific detection.[1][2][6]

Furthermore, matrix effects can lead to signal enhancement, making the use of a deuterated internal standard, such as this compound-d6, indispensable for accurate quantification.[1][6] Despite these challenges, with careful method development and validation, GC/MS can be a valuable tool for the analysis of this compound in various matrices. For high-throughput or highly sensitive applications, the use of LC-MS/MS should be considered as a more robust alternative.[1][2]

References

Application Notes and Protocols for the Use of Cuscohygrine as a Biomarker for Coca Chewing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cuscohygrine as a specific biomarker to distinguish between the consumption of coca leaf products and the abuse of illicit cocaine. This document outlines the scientific basis for this differentiation, presents quantitative data, and offers detailed protocols for the analysis of this compound in various biological matrices.

Introduction

This compound is a pyrrolidine alkaloid naturally present in the leaves of the Erythroxylum coca plant, alongside cocaine.[1][2][3] Crucially, the traditional process of illicit cocaine production, which involves extraction and purification, effectively removes this compound.[3][4] Consequently, this compound is typically found in the biological samples of individuals who chew coca leaves or drink coca tea, but is absent in those who use purified cocaine.[3][5] This distinct characteristic makes this compound a reliable biomarker to differentiate between these two forms of consumption, a critical consideration in forensic toxicology, workplace drug testing, and clinical research.[2][3]

Data Presentation

The following tables summarize the quantitative findings for this compound concentrations in various biological matrices, comparing coca leaf chewers with cocaine users.

Table 1: Concentration of this compound in Hair Samples

AnalyteCoca Chewers (n=26)Cocaine Users (n=22)Unit
This compound (CUS) 0.026 - 26.7 (Median: 0.31) Not Detected ng/mg

Data sourced from a study on Argentinean coca chewers and German cocaine users.

Table 2: Detection of this compound in Urine and Oral Fluid

Biological MatrixCoca ChewersCocaine Users
Urine DetectedNot Detected
Oral Fluid DetectedNot Detected

Note: While qualitative data consistently shows the presence of this compound in the urine and oral fluid of coca chewers and its absence in cocaine abusers, specific quantitative ranges are not as well-established in the literature as they are for hair analysis.[3][5][6]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from hair, urine, and oral fluid samples. While Gas Chromatography-Mass Spectrometry (GC-MS) has been traditionally used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the preferred method due to its higher sensitivity and specificity, and its ability to analyze thermally unstable compounds like this compound without degradation.[2][7]

Protocol 1: Analysis of this compound in Hair by LC-MS/MS

This protocol is based on methodologies that have proven effective for the analysis of coca alkaloids in hair.

1. Sample Preparation:

  • Collect a hair sample (approximately 50 mg) from the posterior vertex region of the scalp.

  • Decontaminate the hair sample by washing it sequentially with dichloromethane, methanol, and then water. Allow the sample to dry completely at room temperature.

  • Pulverize the decontaminated hair sample using a ball mill to increase the surface area for extraction.

2. Extraction:

  • To the pulverized hair sample, add 1 mL of methanol containing an appropriate internal standard (e.g., this compound-d3).

  • Incubate the mixture in an ultrasonic bath for 2 hours at 50°C.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar alkaloids like this compound.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase B, gradually decreasing to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

      • This compound Precursor Ion (m/z): 225.2

      • This compound Product Ions (m/z): 84.1, 98.1, 126.1 (example transitions, should be optimized).

Protocol 2: Analysis of this compound in Urine by LC-MS/MS

This protocol outlines a liquid-liquid extraction method suitable for the analysis of this compound in urine.

1. Sample Preparation:

  • Centrifuge a 5 mL urine sample at 3000 x g for 10 minutes to pellet any sediment.

  • Transfer 2 mL of the supernatant to a clean glass tube.

  • Add an appropriate internal standard (e.g., this compound-d3).

2. Liquid-Liquid Extraction (LLE):

  • Alkalinize the urine sample to a pH of 9-10 using a sodium borate buffer.

  • Add 5 mL of a non-polar organic solvent (e.g., a mixture of n-hexane and ethyl acetate, 9:1 v/v).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters as described in Protocol 1.

Protocol 3: Analysis of this compound in Oral Fluid by LC-MS/MS

This protocol details a solid-phase extraction (SPE) method for the analysis of this compound in oral fluid.[8][9][10]

1. Sample Collection and Preparation:

  • Collect oral fluid using a specialized collection device or by passive drool.

  • Centrifuge the oral fluid sample at 2000 x g for 5 minutes to remove any particulate matter.

  • To 1 mL of the oral fluid supernatant, add an appropriate internal standard (e.g., this compound-d3).

2. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Load the prepared oral fluid sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the this compound and internal standard with 2 mL of a 5% ammonia solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters as described in Protocol 1.

Visualizations

Diagram 1: General Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Biological Sample Collection (Hair, Urine, Oral Fluid) Decontamination Decontamination (Hair Samples) SampleCollection->Decontamination Hair Homogenization Homogenization/ Pulverization SampleCollection->Homogenization Urine/Oral Fluid Decontamination->Homogenization LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Urine SPE Solid-Phase Extraction (SPE) Homogenization->SPE Oral Fluid LCMS LC-MS/MS Analysis LLE->LCMS SPE->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Workflow for this compound analysis.

Diagram 2: Biosynthesis Pathway of this compound in Erythroxylum coca

G Ornithine L-Ornithine N_Methylornithine N-Methylornithine Ornithine->N_Methylornithine Methylation N_Methylputrescine N-Methylputrescine N_Methylornithine->N_Methylputrescine Decarboxylation N_Methylpyrrolinium N-Methyl-Δ1-pyrrolinium cation N_Methylputrescine->N_Methylpyrrolinium Oxidative deamination & Cyclization Hygrine Hygrine N_Methylpyrrolinium->Hygrine + Acetoacetyl-CoA This compound This compound Hygrine->this compound + N-Methyl-Δ1-pyrrolinium cation

Caption: Biosynthesis of this compound.

Note: The metabolic pathway of this compound in humans is not well-documented in current scientific literature. The primary focus of research has been on its utility as a direct biomarker.

Conclusion

This compound serves as a highly specific and reliable biomarker for the consumption of coca leaf products. Its absence in illicit cocaine preparations provides a clear distinction between traditional coca leaf use and cocaine abuse. The analytical methods outlined in these notes, particularly those utilizing LC-MS/MS, offer the sensitivity and specificity required for accurate detection and quantification in various biological matrices. The implementation of these protocols can significantly enhance the capabilities of forensic, clinical, and research laboratories in accurately interpreting findings related to cocaine and other coca alkaloids.

References

Application of Cuscohygrine in Forensic Toxicology: Differentiating Coca Leaf Chewing from Cocaine Abuse

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cuscohygrine, a pyrrolidine alkaloid, is a key biomarker in forensic toxicology for distinguishing between the traditional practice of chewing coca leaves and the illicit consumption of cocaine.[1][2][3] Found naturally in the leaves of the Erythroxylum coca plant, this compound, along with another alkaloid, hygrine, is eliminated during the clandestine manufacturing process of cocaine hydrochloride.[3][4] Consequently, the presence of this compound in biological samples, such as urine, oral fluid, and hair, is indicative of recent coca leaf consumption, a culturally accepted practice in several South American countries.[1][5] Its absence, in conjunction with the presence of cocaine and its metabolites, points towards the use of processed cocaine.[3][6] This distinction is of paramount importance in legal and workplace drug testing scenarios.[7][8]

Analytical Methodologies

The detection and quantification of this compound in biological specimens primarily rely on chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) has been widely used; however, it presents significant analytical challenges.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the preferred method due to its enhanced specificity and ability to overcome the limitations of GC-MS.[1][5]

Challenges with GC-MS Analysis

GC-MS analysis of this compound is hampered by several factors:

  • Thermal Degradation: this compound is susceptible to thermal degradation in the hot GC injector port, where it can convert to hygrine.[1][2] This conversion can lead to inaccurate quantification and potential misinterpretation of results.

  • Non-Specific Fragmentation: The mass spectrum of this compound under electron ionization (EI) in GC-MS yields low-abundance and non-specific fragments (m/z 42, 84, 98, 140), making definitive identification challenging, especially at low concentrations.[1][2]

  • Matrix Effects: Biological matrices can cause a significant signal enhancement (from +29% to +316%), leading to analytical inaccuracies.[1][2] While deuterated internal standards can partially correct for this, the issue is not entirely eliminated.[1]

Experimental Protocols

Sample Preparation

1. Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted from methodologies described for the analysis of coca alkaloids in urine.[3][6]

  • Objective: To extract this compound and other alkaloids from a urine matrix.

  • Materials:

    • Urine sample

    • Carbonate/bicarbonate buffer (pH 9)

    • tert-Butylmethylether (TBME)

    • Centrifuge

    • Evaporator (e.g., nitrogen stream)

    • Reconstitution solvent

  • Procedure:

    • Aliquot a specific volume of the urine sample.

    • Alkalinize the sample to pH 9 using the carbonate/bicarbonate buffer.

    • Add a measured volume of TBME as the extraction solvent.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (TBME) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) for Oral Fluid Samples

This protocol is based on the improved methodology for detecting coca alkaloids in oral fluid.[5]

  • Objective: To clean up and concentrate this compound from oral fluid, reducing matrix effects.

  • Materials:

    • Oral fluid sample

    • SPE cartridges (specific type to be optimized based on the analyte's properties)

    • Conditioning, washing, and elution solvents

    • Centrifuge or vacuum manifold

    • Evaporator

    • Reconstitution solvent

  • Procedure:

    • Pre-treat the oral fluid sample as required (e.g., centrifugation to remove debris).

    • Condition the SPE cartridge with an appropriate solvent.

    • Load the oral fluid sample onto the conditioned cartridge.

    • Wash the cartridge with a specific solvent to remove interfering substances.

    • Elute the analyte of interest (this compound) with a suitable elution solvent.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Instrumentation

1. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Injection: Split/splitless injection. Note that splitless injection can exacerbate thermal degradation.[1]

  • Injector Temperature: A range of 180–290 °C has been studied, with higher temperatures increasing the response of this compound but also potentially increasing degradation.[1]

  • Column: A suitable capillary column for alkaloid analysis.

  • Carrier Gas: Helium or hydrogen.

  • MS Detection: Electron impact (EI) ionization at 70 eV, operating in full scan or selected ion monitoring (SIM) mode.[3]

  • Key Ions for SIM: m/z 42, 84, 98, 140.[1][2]

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Separation: Reversed-phase chromatography is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[5]

Quantitative Data

The following table summarizes the key quantitative parameters discussed in the literature regarding the GC-MS analysis of this compound.

ParameterValue/RangeSignificanceReference
Injector Temperature Range Studied 180–290 °CAffects both the chromatographic response and the thermal degradation of this compound.[1]
Matrix Effect (Signal Enhancement) +29% to +316%Demonstrates the significant impact of the biological matrix on the analytical signal, necessitating careful validation and the use of internal standards.[1][2]
Key Mass Fragments (m/z) 42, 84, 98, 140These are the characteristic, albeit non-specific, ions used for the detection of this compound in GC-MS.[1][2]

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of this compound, starting from the amino acid ornithine.[9]

Biosynthesis of this compound Ornithine Ornithine N_methylornithine N_methylornithine Ornithine->N_methylornithine Methylation N_methylputrescine N_methylputrescine N_methylornithine->N_methylputrescine Decarboxylation four_methylaminobutanal 4-Methylaminobutanal N_methylputrescine->four_methylaminobutanal Oxidation N_methyl_pyrrolinium_salt N-methyl-Δ¹-pyrrolinium salt four_methylaminobutanal->N_methyl_pyrrolinium_salt Cyclization Hygrine Hygrine N_methyl_pyrrolinium_salt->Hygrine This compound This compound N_methyl_pyrrolinium_salt->this compound Hygrine->this compound Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine

Caption: Biosynthetic pathway of this compound from ornithine.

Analytical Workflow for this compound Detection

This diagram outlines the general workflow for the analysis of this compound in forensic toxicology laboratories.

Analytical Workflow for this compound cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (Urine, Oral Fluid, Hair) Sample_Preparation Sample Preparation (LLE or SPE) Sample_Collection->Sample_Preparation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis Interpretation Interpretation (Coca Chewing vs. Cocaine Use) Data_Analysis->Interpretation Reporting Reporting Interpretation->Reporting

Caption: General workflow for this compound analysis.

Conclusion

This compound serves as a crucial and specific biomarker to differentiate the legal or traditional consumption of coca leaves from the illicit use of cocaine. While GC-MS methods have been developed, they are prone to analytical issues, making LC-MS/MS the more reliable and recommended technique for the definitive identification and quantification of this compound in forensic toxicological investigations. The detailed protocols and understanding of the analytical challenges are essential for accurate interpretation and reporting in forensic cases.

References

Application Notes and Protocols for Cuscohygrine Reference Standards in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate identification and quantification of cuscohygrine using analytical reference standards. The protocols outlined below are intended for use in research, quality control, and forensic toxicology settings.

Introduction to this compound

This compound is a pyrrolidine alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca) and in certain species of the Solanaceae family.[1][2] It is often found alongside other alkaloids such as hygrine and cocaine.[1] Chemically, it is known as 1,3-bis(1-methyl-2-pyrrolidinyl)-2-propanone.[3] The presence of this compound in biological samples can serve as a biomarker to differentiate between the consumption of coca leaves and the use of illicitly produced cocaine, as it is often removed during the cocaine manufacturing process.[4][5][6]

Chemical Properties:

  • Molecular Formula: C₁₃H₂₄N₂O[7]

  • Molar Mass: 224.34 g/mol [7]

  • Appearance: Oily liquid[8]

  • Solubility: Soluble in water.[1][2]

Analytical Methodologies

The two primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the detection of this compound. However, it is important to note that this compound can be thermally labile, potentially degrading to hygrine in the GC injector port, especially at high temperatures and with aged liners.[9][10]

Table 1: GC-MS Quantitative Data for this compound Analysis

ParameterValueReference
Retention Time ~10.4 min[9]
Precursor Ion (m/z) 224 (often low abundance or absent)[9]
Key Fragment Ions (m/z) 140, 126, 98, 84, 70, 42[9]
Monitored Ions (SIM mode) 42, 84, 98, 140[9]
Limit of Detection (LOD) Not explicitly stated, but detection at 0.5 µg/mL is challenging with GC-MS.[9]
Limit of Quantification (LOQ) Not explicitly stated.[11][12]

Experimental Protocol: GC-MS Analysis of this compound

1. Preparation of Standards:

  • Obtain a certified reference standard of this compound.
  • Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.
  • Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 25 µg/mL.[9]
  • If available, use a deuterated internal standard (e.g., this compound-d6) to improve accuracy.[9]

2. Sample Preparation (from Plant Material):

  • Air-dry and crush the plant leaves.
  • Perform an extraction using a suitable solvent such as ethanol or chloroform.[3]
  • The extract can be further purified using liquid-liquid extraction or solid-phase extraction (SPE).

3. Sample Preparation (from Biological Matrices - e.g., Oral Fluid):

  • Collect the oral fluid sample.
  • Perform protein precipitation by adding acidified acetonitrile.
  • Centrifuge the sample and collect the supernatant.
  • Alternatively, for cleaner samples, a solid-phase extraction (SPE) can be employed.[9]

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MS or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: Evaluate between 180°C and 290°C. A lower temperature (e.g., 250°C) is often a good starting point to minimize thermal degradation.[9]
  • Injection Mode: Splitless injection is common for trace analysis, but can increase degradation. Split injection (e.g., 1:5 or 1:10) may be necessary.[9]
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 3 minutes.
  • Ramp: 25°C/min to 270°C.
  • Hold: 7 minutes at 270°C.[9]
  • Transfer Line Temperature: 280°C - 300°C.[9]
  • Ion Source Temperature: 230°C - 250°C.[9]
  • Quadrupole Temperature: 150°C.[9]
  • Electron Energy: 70 eV.[9]
  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or MS detection is a robust alternative to GC-MS, particularly as it avoids the issue of thermal degradation.

Table 2: HPLC Quantitative Data for this compound Analysis

ParameterValueReference
Retention Time ~4.5 min[3]
Column Type Weak Cation Exchange (WCX)[3][11]
Mobile Phase Methanol: 0.05 M KH₂PO₄, pH 7 (75:25, v/v)[3][11]
Flow Rate 1.2 mL/min[3]
Detection Wavelength (UV) 220 nm[3][11]
Linear Range 0.1 to 1.0 mg/mL[3]
Limit of Detection (LOD) 0.05 mg/mL (250 ng/injection)[3]
Recovery (Method B) 64.4%[3]

Experimental Protocol: HPLC-UV Analysis of this compound

1. Preparation of Standards:

  • Prepare a stock solution and working standards as described in the GC-MS protocol.

2. Sample Preparation (from Coca Leaves - Method B):

  • Hand-crush 1.0-4.0 g of air-dried leaves.
  • Add 50-200 mL of 95% ethanol and stir for 30 minutes at room temperature.
  • Filter the extract.
  • Remove the solvent by rotary evaporation at 60°C under vacuum.
  • Redissolve the residue in 50 mL of chloroform and transfer to a separatory funnel.
  • Wash the chloroform extract three times with 50 mL of 0.1 M H₂SO₄.
  • Combine the acidic aqueous layers and adjust the pH to 10 with concentrated NH₄OH.
  • Extract the alkaline solution three times with 50 mL of chloroform.
  • Combine the chloroform extracts and remove the solvent by rotary evaporation.
  • Dissolve the final residue in the mobile phase for HPLC analysis.[3]

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Detector: UV-Vis or Diode Array Detector.
  • Column: Weak Cation Exchange (WCX) column.
  • Mobile Phase: Methanol: 0.05 M KH₂PO₄, pH 7 (75:25, v/v).[3][11]
  • Flow Rate: 1.2 mL/min.[3]
  • Column Temperature: Ambient.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 220 nm.[3][11]

Visualizations

Biosynthesis of this compound

This compound Biosynthesis Ornithine Ornithine N_methylornithine N_methylornithine Ornithine->N_methylornithine Methylation N_methylputrescine N_methylputrescine N_methylornithine->N_methylputrescine Decarboxylation four_methylaminobutanal 4-Methylaminobutanal N_methylputrescine->four_methylaminobutanal Oxidation N_methyl_pyrrolinium N-methyl-1-pyrrolinium salt four_methylaminobutanal->N_methyl_pyrrolinium Cyclization Hygrine Hygrine N_methyl_pyrrolinium->Hygrine This compound This compound Hygrine->this compound Acetoacetyl_CoA Acetoacetyl CoA Acetoacetyl_CoA->Hygrine Condensation N_methyl_pyrrolinium_2 N-methyl-1-pyrrolinium salt N_methyl_pyrrolinium_2->this compound Condensation

Caption: Biosynthetic pathway of this compound from ornithine.

Analytical Workflow for this compound

This compound Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Material, Biological Fluid) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Concentration Concentration / Reconstitution Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS HPLC_UV_MS HPLC-UV/MS Analysis Concentration->HPLC_UV_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition HPLC_UV_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cuscohygrine is a pyrrolidine alkaloid naturally found in the leaves of the coca plant (Erythroxylum coca) and species of the Solanaceae family, such as Atropa belladonna.[1][2] It typically co-occurs with other alkaloids like cocaine and atropine.[1] First isolated by Carl Liebermann in 1889, this compound is structurally a bis-N-methyl pyrrolidine connected by a central acetone unit.[1] In forensic and toxicological research, this compound serves as a critical biomarker to distinguish between the consumption of coca leaves (a traditional practice in some regions) and the illicit use of purified cocaine, as it is generally removed during the cocaine extraction process.[3][4][5][6] The ability to synthesize this compound in a laboratory setting is essential for producing analytical standards, reference materials, and deuterated internal standards for quantitative analysis.[7]

Synthesis Pathways

The synthesis of this compound can be approached through understanding its natural biosynthetic route or via chemical synthesis methodologies.

Biosynthesis Pathway

In plants, this compound is derived from the amino acid L-ornithine.[1][8][9] The pathway involves several enzymatic steps:

  • Methylation and Decarboxylation: Ornithine is first methylated to N-methylornithine, which is then decarboxylated to yield N-methylputrescine.[1][10]

  • Oxidation and Cyclization: The primary amino group of N-methylputrescine is oxidized, forming 4-methylaminobutanal. This intermediate spontaneously cyclizes to form an N-methyl-Δ¹-pyrrolinium salt.[1][9]

  • First Condensation (Hygrine Formation): The N-methyl-Δ¹-pyrrolinium salt condenses with acetoacetyl-CoA to produce hygrine.[1][10]

  • Second Condensation (this compound Formation): A second molecule of the N-methyl-Δ¹-pyrrolinium salt condenses with hygrine to yield the final product, this compound.[1][10]

Biosynthesis of this compound cluster_condensation cluster_final_condensation Ornithine L-Ornithine N_Methylornithine N-Methylornithine Ornithine->N_Methylornithine Methylation N_Methylputrescine N-Methylputrescine N_Methylornithine->N_Methylputrescine Decarboxylation Aminoaldehyde 4-Methylaminobutanal N_Methylputrescine->Aminoaldehyde Oxidation Pyrrolinium N-Methyl-Δ¹-pyrrolinium salt Aminoaldehyde->Pyrrolinium Cyclization Hygrine Hygrine Pyrrolinium->Hygrine Condensation This compound This compound Pyrrolinium->this compound Condensation Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine Hygrine->this compound Chemical Synthesis Workflow cluster_reactants Reactants Preparation Aldehyde γ-Methylaminobutyraldehyde (2 eq.) Condensation Condensation Reaction (Aqueous Buffer, pH 7, RT, 24-48h) Aldehyde->Condensation Acid Acetone Dicarboxylic Acid (1 eq.) Acid->Condensation Workup Aqueous Work-up (Basify, Extract with CH₂Cl₂) Condensation->Workup Crude Crude Product (Oil) Workup->Crude Purification Purification (Vacuum Distillation or Silica Column Chromatography) Crude->Purification Final Pure this compound Purification->Final Analysis Characterization (NMR, MS) Final->Analysis Biomarker Logic cluster_sources Sources of Coca Alkaloids cluster_alkaloids cluster_results Interpretation Leaves Coca Leaves Leaves_Alkaloids Contains: - Cocaine - this compound - Hygrine Leaves->Leaves_Alkaloids Cocaine Processed Cocaine HCl Cocaine_Alkaloids Contains: - Cocaine (this compound removed) Cocaine->Cocaine_Alkaloids Sample Biological Sample (Urine, Hair) Leaves_Alkaloids->Sample Consumption Cocaine_Alkaloids->Sample Consumption Analysis Toxicological Analysis Sample->Analysis Result_Chew Cocaine + this compound Detected Analysis->Result_Chew Result_Use Cocaine Detected This compound Absent Analysis->Result_Use Conclusion_Chew Indicates Coca Leaf Chewing Result_Chew->Conclusion_Chew Conclusion_Use Indicates Cocaine HCl Use Result_Use->Conclusion_Use

References

Application Notes and Protocols for the NMR Spectral Analysis of Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectral analysis of cuscohygrine, a pyrrolidine alkaloid found in various plant species, including those of the Erythroxylum and Solanaceae families. These application notes and protocols are designed to assist in the structural elucidation and characterization of this compound for research, drug discovery, and quality control purposes.

Introduction

This compound is a natural alkaloid with a symmetrical structure containing two N-methyl-pyrrolidine rings linked by a central acetone unit. Its presence in certain plants has made it a subject of interest in phytochemistry and forensic analysis, where it can serve as a biomarker.[1][2] Accurate structural confirmation and purity assessment are crucial for its study and potential applications. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products.[3][4] This guide outlines the methodologies for acquiring and interpreting 1D and 2D NMR spectra of this compound.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output start Start: Purified this compound dissolve Dissolve in CDCl3 start->dissolve filter Filter into NMR Tube dissolve->filter acquire_1d Acquire 1D NMR (¹H, ¹³C) filter->acquire_1d acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1d->acquire_2d process_spectra Process Spectra (FT, Phasing, Baseline) acquire_2d->process_spectra calibrate_integrate Calibrate & Integrate process_spectra->calibrate_integrate assign_signals Assign Signals calibrate_integrate->assign_signals structure_elucidation Structural Elucidation assign_signals->structure_elucidation structural_elucidation cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) HNMR->COSY guides HSQC HSQC (¹H-¹³C One-Bond Correlations) HNMR->HSQC correlates HMBC HMBC (¹H-¹³C Long-Range Correlations) HNMR->HMBC correlates CNMR ¹³C NMR (Number of Carbons, Chemical Shift) CNMR->HSQC correlates CNMR->HMBC correlates Structure This compound Structure COSY->Structure confirms proton network HSQC->Structure assigns protonated carbons HMBC->Structure assembles carbon skeleton

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Cuscohygrine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cuscohygrine by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges related to the thermal degradation of this compound during GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound by GC-MS challenging?

A1: this compound is a thermally labile pyrrolidine alkaloid.[1][2] During conventional GC-MS analysis, which involves high temperatures in the injection port, this compound can degrade into its breakdown product, hygrine.[1][2] This degradation can lead to inaccurate quantification, poor reproducibility, and even the complete absence of the this compound peak in the chromatogram.

Q2: What are the main factors influencing the thermal degradation of this compound in the GC-MS system?

A2: The primary factors contributing to the thermal degradation of this compound are:

  • High Inlet Temperature: The injection port is a major site of thermal stress for labile compounds.[1][3]

  • Injection Technique: Hot splitless injection can prolong the residence time of the analyte in the heated inlet, increasing the likelihood of degradation.[1]

  • Active Sites in the Inlet Liner: The surface of the inlet liner can have active sites, such as silanol groups, that can catalyze degradation reactions.[1][3] The presence of glass wool in the liner can exacerbate this issue due to its larger surface area.[4]

  • Column Activity: An old or contaminated column can also have active sites that contribute to analyte degradation.[3]

Q3: Are there alternative analytical techniques for this compound that avoid thermal degradation?

A3: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a preferred method for the analysis of this compound and other thermally labile alkaloids.[1] This technique does not require vaporization of the sample at high temperatures, thus avoiding thermal degradation.

Q4: Can derivatization improve the GC-MS analysis of this compound?

A4: While specific derivatization protocols for this compound have not been extensively reported in the literature, derivatization is a common strategy to improve the thermal stability and chromatographic behavior of compounds with active hydrogens (like the hydroxyl group in this compound). Silylation and acylation are two common derivatization techniques that could potentially be applied to this compound to make it more amenable to GC-MS analysis.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the GC-MS analysis of this compound.

Issue 1: Low or No this compound Peak, with a Corresponding Hygrine Peak

This is a classic symptom of thermal degradation. Follow these steps to mitigate the issue:

start Start: Low/No this compound Peak step1 Lower Inlet Temperature (e.g., in 20°C increments from 250°C) start->step1 step2 Switch to Split Injection (e.g., 10:1 split ratio) step1->step2 If degradation persists step3 Inspect and Replace Inlet Liner (Use a new, deactivated liner, preferably without glass wool) step2->step3 If degradation persists step4 Optimize Temperature Program (Lower initial oven temperature) step3->step4 If degradation persists step5 Consider Alternative Injection Techniques (Cold On-Column or PTV) step4->step5 If further improvement is needed end Improved this compound Response step4->end If sufficient improvement step6 Explore Derivatization (Silylation or Acylation) step5->step6 If not available step5->end step6->end

Caption: Troubleshooting workflow for this compound thermal degradation.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Poor peak shape can be caused by analyte adsorption or degradation.

  • Check for Active Sites:

    • Inlet Liner: Replace the liner with a new, highly deactivated one. If using a liner with glass wool, ensure the wool is also properly deactivated.[4]

    • GC Column: If the column is old or has been used with dirty samples, active sites may have developed. Trim the first few centimeters of the column from the inlet side. If the problem persists, the column may need to be replaced.

  • Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. Suboptimal flow rates can lead to peak broadening.

  • Check for Contamination: Contamination in the injector or column can lead to peak tailing. Bake out the column according to the manufacturer's instructions.

Issue 3: Poor Reproducibility

Poor reproducibility is often linked to inconsistent sample introduction or degradation.

  • Injector Maintenance: Regularly replace the septum and liner to prevent leaks and the buildup of non-volatile residues.

  • Syringe Check: Inspect the syringe for any damage or blockage. Ensure the injection volume is consistent.

  • Sample Stability: this compound may not be stable in certain solvents or at certain pH values. Prepare fresh standards and samples before analysis.

Experimental Protocols

Optimized GC-MS Method for this compound Analysis

This protocol is based on a study that systematically evaluated the effect of injector temperature on this compound degradation.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar, low-bleed column.

GC-MS Parameters:

ParameterSettingRationale
Inlet Temperature 210-250°CLower temperatures reduce thermal degradation. A temperature of 250°C was found to provide a good balance between analyte response and degradation.[1]
Injection Mode Split (e.g., 10:1)Reduces the residence time of the analyte in the hot injector, minimizing degradation compared to splitless injection.[1]
Injection Volume 1 µLStandard injection volume.
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 mL/min (constant flow)Optimal flow rate for a 0.25 mm i.d. column.
Oven Program Initial: 70°C, hold for 3 minAllows for good peak focusing at the head of the column.
Ramp: 25°C/min to 270°CA moderate ramp rate to ensure good separation.
Hold: 7 min at 270°CEnsures elution of any less volatile compounds.
MS Transfer Line 280°CPrevents cold spots and analyte condensation.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Acquisition Mode SCAN (m/z 40-400) or SIMSCAN mode for initial identification, SIM mode for improved sensitivity and quantification.
SIM Ions for this compound m/z 84 (quantifier), 42, 98, 140 (qualifiers)m/z 84 is the base peak for both this compound and its degradation product, hygrine.[1]
Potential Derivatization Protocol (Silylation) - For Exploratory Use

Disclaimer: This is a general protocol for the silylation of compounds with hydroxyl groups and has not been specifically validated for this compound. Optimization will be required.

Objective: To convert the hydroxyl group of this compound to a more thermally stable trimethylsilyl (TMS) ether.

Materials:

  • This compound standard or sample extract, dried completely.

  • Anhydrous pyridine (or other suitable aprotic solvent).

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Place the dried this compound sample into a reaction vial.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS (or MSTFA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Expected Outcome: The TMS-derivatized this compound should be more thermally stable and elute as a sharper peak with a different retention time than the underivatized compound.

Data Summary

The following table summarizes the effect of injector temperature on the peak area of this compound, based on data from a published study.[1]

Injector Temperature (°C)Relative this compound Peak Area (%)Relative Hygrine (Degradation Product) Peak Area (%)
18010050
21012065
25015080
27015595
290158110

Note: These are generalized trends to illustrate the relationship between injector temperature, this compound response, and its degradation to hygrine. Actual values may vary depending on the specific instrument and conditions.

Alternative Injection Techniques

For highly sensitive or thermally labile compounds like this compound, alternative injection techniques that minimize thermal stress can be highly effective.

Cold On-Column (COC) Injection

In COC injection, the sample is introduced directly onto the column at a low oven temperature, bypassing the hot injector entirely. This is the gentlest injection technique and is ideal for preventing the degradation of thermally labile compounds.

Programmed Temperature Vaporization (PTV) Injection

A PTV inlet allows for the injection of the sample into a cool liner, which is then rapidly heated to transfer the analytes to the column. This technique offers more flexibility than COC and can handle larger injection volumes.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between the problem, potential causes, and solutions when analyzing this compound by GC-MS.

problem Problem: Inaccurate this compound Quantification cause1 Thermal Degradation problem->cause1 cause2 Analyte Adsorption problem->cause2 cause3 Inconsistent Injection problem->cause3 solution1a Lower Inlet Temperature cause1->solution1a solution1b Use Split Injection cause1->solution1b solution1c Use Cold On-Column/PTV cause1->solution1c solution1d Derivatization cause1->solution1d solution2a Use Deactivated Liner cause2->solution2a solution2b Trim/Replace Column cause2->solution2b solution3a Regular Injector Maintenance cause3->solution3a solution3b Check Syringe cause3->solution3b

Caption: Logical relationships in troubleshooting this compound analysis.

References

Technical Support Center: Cuscohygrine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cuscohygrine in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis in plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of plasma analysis, these components can include phospholipids, salts, proteins, and other endogenous substances.[1] The effect can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of this compound.[1][2] While ion suppression is more common in LC-MS/MS with electrospray ionization (ESI), this compound has shown significant signal enhancement in some analytical systems, which is also a critical issue.[3]

Q2: My this compound signal is unexpectedly high and variable in plasma samples compared to my standards in neat solvent. What could be the cause?

A2: This phenomenon is likely due to a positive matrix effect, or signal enhancement. While less common than ion suppression in LC-MS/MS, it has been observed for this compound, particularly in GC-MS analysis where matrix components can protect the analyte from thermal degradation or adsorption at active sites in the system.[3] In plasma, the signal enhancement for this compound has been observed to range from +29% to over +256%.[3] It is crucial to investigate the matrix effect to ensure accurate quantification.

Q3: What is the best way to compensate for matrix effects in this compound analysis?

A3: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6.[3] A SIL-IS co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for reliable correction and accurate quantification.[1] If a SIL-IS is not available, matrix-matched calibration standards (preparing the calibration curve in blank plasma) can also help account for consistent matrix effects.[4]

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?

A4: The choice of sample preparation is critical. While simple protein precipitation (PPT) with acetonitrile or methanol is fast, it may not provide the cleanest extracts, leaving significant amounts of phospholipids that can cause matrix effects.[5][6] More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components.[4][7] Recent studies on coca alkaloids in oral fluid have shown that switching from PPT to SPE can significantly reduce matrix effects and improve detection limits.[8]

Q5: Should I be concerned about the stability of this compound during sample preparation and analysis?

A5: Yes. This compound can be susceptible to degradation, particularly thermal degradation if using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This is a primary reason why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[3] During LC-MS/MS method development, it is still important to evaluate the stability of this compound under various conditions, such as freeze-thaw cycles and autosampler stability, to ensure the integrity of the results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound plasma analysis.

Problem: Poor reproducibility, accuracy, or precision in QC samples.

This is a common symptom of uncharacterized or poorly controlled matrix effects. Follow this workflow to troubleshoot the issue.

G start Inconsistent QC Results assess_me Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me is_me_present Is Matrix Effect >15%? assess_me->is_me_present use_sil_is Implement Stable Isotope-Labeled IS (e.g., this compound-d6) is_me_present->use_sil_is Yes validate Re-Validate Method is_me_present->validate No is_sil_is_effective Is IS-Normalized Matrix Factor Close to 1? use_sil_is->is_sil_is_effective improve_cleanup Improve Sample Cleanup is_sil_is_effective->improve_cleanup No is_sil_is_effective->validate Yes ppt Currently using PPT? improve_cleanup->ppt optimize_chroma Optimize Chromatography improve_cleanup->optimize_chroma Already using SPE/LLE try_spe_lle Switch to SPE or LLE ppt->try_spe_lle try_spe_lle->optimize_chroma modify_gradient Modify Gradient to Separate Analyte from Suppression Zone optimize_chroma->modify_gradient modify_gradient->validate end Problem Resolved validate->end G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike neat_std This compound Standard neat_sample Neat Sample (A) neat_std->neat_sample post_spike_sample Post-Spike Sample (B) neat_std->post_spike_sample Spike reconstitution_solvent Reconstitution Solvent reconstitution_solvent->neat_sample analysis LC-MS/MS Analysis neat_sample->analysis blank_plasma Blank Plasma extraction Extraction Procedure blank_plasma->extraction blank_extract Blank Extract extraction->blank_extract blank_extract->post_spike_sample post_spike_sample->analysis calculation Calculate Matrix Factor: MF = Area(B) / Area(A) analysis->calculation

References

Technical Support Center: Cuscohygrine Detection in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of cuscohygrine in oral fluid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for detecting this compound in oral fluid?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable and sensitive detection of this compound in oral fluid.[1][2] This technique avoids the significant analytical challenges associated with gas chromatography-mass spectrometry (GC-MS), such as thermal degradation and poor ion specificity.[1][2]

Q2: Why is Gas Chromatography-Mass Spectrometry (GC-MS) not recommended for this compound analysis?

A2: GC-MS is generally not recommended for this compound analysis due to several limitations:

  • Thermal Degradation: this compound can degrade into hygrine at the high temperatures used in the GC injector.[1][2]

  • Poor Ion Specificity: The fragments produced during electron ionization are often non-specific and of low abundance (m/z 42, 84, 98, 140), making accurate identification difficult.[1][2]

  • Matrix Effects: Significant signal enhancement (from +29% to +316%) can occur due to the oral fluid matrix, leading to inaccurate quantification.[1][2]

  • Compound Instability: this compound can be unstable in the GC-MS system, leading to variable results.[1][2]

Q3: How can I improve the detection limits for this compound in my oral fluid samples?

A3: To improve detection limits, it is crucial to use an effective sample preparation method. Solid-Phase Extraction (SPE) is highly recommended over simpler methods like protein precipitation.[3][4] SPE helps to remove interfering substances from the oral fluid matrix, resulting in cleaner extracts, reduced matrix effects, and consequently, lower limits of detection (LOD) and quantification (LOQ).[3][4]

Q4: What type of Solid-Phase Extraction (SPE) cartridge is suitable for this compound extraction from oral fluid?

A4: The Waters Oasis® HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges have been successfully used for the extraction of this compound and other coca alkaloids from oral fluid.[1][4][5]

Q5: What are the expected matrix effects when analyzing this compound in oral fluid?

A5: When analyzing this compound in oral fluid, a positive and variable matrix effect is often observed, meaning the signal response is enhanced compared to a standard in a clean solvent.[1] The matrix effect can vary depending on the individual's oral fluid composition. For GC-MS, signal enhancement has been reported to range from +95% to +142%.[1] For LC-MS/MS, while SPE reduces the matrix effect, it's still an important parameter to evaluate during method validation.[3][4]

Q6: What collection method is recommended for oral fluid samples for this compound analysis?

A6: Both passive drool (spitting) and specialized oral fluid collection devices like Quantisal® can be used.[6][7] However, the choice of collection method can influence the results and the extent of the matrix effect.[7] It is important to be consistent with the collection method throughout a study.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound detected Inefficient extraction from the oral fluid matrix.Implement a Solid-Phase Extraction (SPE) protocol. The use of Oasis® HLB cartridges has been shown to be effective.[1][4][5]
Degradation of this compound during analysis.If using GC-MS, be aware of thermal degradation.[1][2] Switch to an LC-MS/MS method if possible, as it does not require high temperatures that can cause degradation.
High variability in quantitative results Inconsistent sample collection.Ensure a standardized oral fluid collection protocol is followed, whether using passive drool or a collection device.[7]
Significant and variable matrix effects.Utilize a robust sample cleanup method like SPE to minimize matrix effects.[3][4] The use of a deuterated internal standard (e.g., CUS-d6) is highly recommended to compensate for signal variability, although it may not fully overcome the issues with GC-MS.[1][2]
Poor peak shape in chromatogram Contamination or active sites in the analytical system.For GC-MS, ensure the inlet liner is clean and deactivated to prevent analyte adsorption.[1] For LC-MS/MS, use appropriate mobile phase additives and ensure the column is not contaminated.
Inaccurate quantification Matrix effects leading to ion suppression or enhancement.Develop a matrix-matched calibration curve or use the standard addition method to correct for matrix effects. Validate the method thoroughly by assessing matrix effect, recovery, and process efficiency.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for this compound Detection in Oral Fluid

ParameterGC-MSLC-MS/MS with Protein PrecipitationLC-MS/MS with SPE
LOD Not consistently reliable due to degradation and matrix effects.[1][2]Higher than with SPE.Improved (lower) LOD.[3][4][5]
LOQ Not consistently reliable.[1][2]Higher than with SPE.Improved (lower) LOQ.[3][4][5]
Matrix Effect Significant positive matrix effect (+95% to +142%).[1]Present, can affect accuracy.Reduced matrix effect and background noise.[3][4]
Detection Window Shorter due to analytical challenges.Shorter.Extended detection window (longer than three hours after consumption).[3][5]
Recommendation Not recommended for quantitative analysis.[1][2]Acceptable, but with limitations.Highly Recommended.

Experimental Protocols

Oral Fluid Sample Collection and Pre-treatment
  • Collection: Collect oral fluid using the passive drool technique (spitting) into a collection tube.[5][6]

  • Centrifugation: Centrifuge the collected oral fluid at 10,000 rpm for 10 minutes at 4°C to separate out cellular debris.[5][6]

  • Aliquoting: Transfer a 1.0 mL aliquot of the supernatant to a clean tube for further processing.[1][5]

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from methodologies described for the extraction of coca alkaloids from oral fluid using Waters Oasis® HLB cartridges.[1][4]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., this compound-d6) to the 1.0 mL oral fluid aliquot.

  • Buffering: Add 1.0 mL of borate buffer (pH 9.2) to the sample and vortex for 1 minute.[1][4][5]

  • Cartridge Conditioning: Condition a Waters Oasis® HLB (3 cc, 60 mg) SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.[1]

  • Sample Loading: Load the buffered oral fluid sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2.0 mL of 5% (v/v) methanol in ultrapure water to remove polar interferences.[1]

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.[1][4]

  • Elution: Elute the analytes with two successive additions:

    • 2.0 mL of methanol.[1][4]

    • 2.0 mL of 2.0% (v/v) acetic acid in methanol.[1][4]

  • Evaporation: Evaporate the combined eluent to dryness under a gentle stream of nitrogen at 40°C.[1][4]

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., a mixture of acetonitrile and mobile phase A) and vortex thoroughly before injection into the LC-MS/MS system.[1][4][6]

LC-MS/MS Instrumentation and Conditions (Example)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of operating in Multiple Reaction Monitoring (MRM) mode.[3][4]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.

Visualizations

experimental_workflow cluster_collection Sample Collection & Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis collection Oral Fluid Collection (Passive Drool) centrifugation Centrifugation (10,000 rpm, 10 min) collection->centrifugation aliquoting Aliquoting Supernatant (1.0 mL) centrifugation->aliquoting buffering Buffering (pH 9.2) aliquoting->buffering loading Sample Loading (Oasis HLB) buffering->loading washing Washing (5% Methanol) loading->washing elution Elution (Methanol & Acidified Methanol) washing->elution evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis

Caption: Workflow for this compound Detection in Oral Fluid.

troubleshooting_logic start Low or Variable This compound Signal check_method Analytical Method? start->check_method gcms Using GC-MS check_method->gcms GC-MS lcmsms Using LC-MS/MS check_method->lcmsms LC-MS/MS check_prep Sample Preparation? protein_precip Using Protein Precipitation check_prep->protein_precip Protein Ppt. spe Using SPE check_prep->spe SPE degradation High Probability of Thermal Degradation gcms->degradation lcmsms->check_prep switch_to_lcmsms Switch to LC-MS/MS degradation->switch_to_lcmsms inefficient_cleanup Inefficient Matrix Removal protein_precip->inefficient_cleanup optimize_spe Optimize SPE & Use IS spe->optimize_spe implement_spe Implement SPE Protocol inefficient_cleanup->implement_spe

Caption: Troubleshooting Logic for Low this compound Signal.

References

Cuscohygrine Stability in Working Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of cuscohygrine in working solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results or loss of this compound signal. Degradation of this compound in the working solution due to improper storage conditions (temperature, pH, solvent).1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature and protected from light. For long-term storage, -20°C is recommended. 2. pH Control: Maintain an acidic pH (e.g., around 4.0) for aqueous solutions, as alkaloids are often more stable in acidic conditions. Avoid neutral to basic pH. 3. Solvent Choice: For non-aqueous solutions, use methanol or ethyl acetate. 4. Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a reliable stock.
Appearance of a new peak corresponding to hygrine in chromatograms. Thermal degradation of this compound, particularly during GC-MS analysis at high injector temperatures. This compound can also degrade to hygrine in solution over time, especially under suboptimal storage conditions.1. Optimize GC-MS Parameters: If using GC-MS, lower the injector temperature to the minimum required for efficient volatilization to minimize thermal degradation.[1] 2. Use LC-MS/MS: Consider using LC-MS/MS as an alternative analytical method, as it is less prone to thermal degradation issues. 3. Check Solution Age and Storage: If the hygrine peak appears in freshly prepared solutions analyzed by LC-MS/MS, re-evaluate the purity of the this compound standard. If it appears over time, this indicates degradation in the stored solution.
Variability between different batches of working solutions. Inconsistent preparation methods, including differences in solvent purity, final pH, or storage containers.1. Standardize Protocol: Follow a strict, standardized protocol for solution preparation. 2. Use High-Purity Solvents: Employ high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents. 3. Calibrate Instruments: Ensure pH meters and balances are properly calibrated. 4. Inert Containers: Store solutions in inert glass or polypropylene containers.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for preparing this compound working solutions?

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), methanol and ethyl acetate have been shown to be suitable solvents.[1] this compound is also soluble in water.[2]

2. What is the long-term stability of this compound in working solutions?

The stability of this compound in working solutions is highly dependent on the storage conditions. In methanol and ethyl acetate, working solutions have been found to be stable for at least 3 months when stored at -20°C.[1] However, there are conflicting reports suggesting that this compound can be very unstable and degrade rapidly into hygrine, even at -20°C in acidified urine samples containing sodium fluoride.[3] This suggests that the matrix of the solution plays a critical role in stability.

3. How does pH affect the stability of this compound in aqueous solutions?

While specific studies on the effect of a wide range of pH values on this compound stability are limited, general knowledge of alkaloids suggests that they are more stable in acidic conditions. For the related alkaloid cocaine, stability is significantly greater at an acidic pH (around 4) compared to neutral or basic conditions, where it undergoes hydrolysis.[4][5][6] It is therefore recommended to maintain acidic conditions for aqueous this compound solutions.

4. What is the optimal storage temperature for this compound solutions?

For long-term stability, storage at -20°C is recommended for working solutions in methanol and ethyl acetate.[1] Some suppliers suggest storing this compound at +4°C in a dark place for shorter durations. Given the conflicting reports on stability, it is advisable to store solutions at -20°C to minimize degradation.

5. Can this compound degrade into other compounds?

Yes, the primary degradation product of this compound is hygrine.[1][3] This degradation can be induced by high temperatures, such as those encountered in a GC-MS injector port, or it can occur over time in solution.[1]

6. Is this compound sensitive to light?

While there is no specific data on the photostability of this compound, it is a general best practice for handling alkaloids and other potentially sensitive compounds to protect them from light. One source recommends storing this compound in a dark place. Therefore, it is advisable to store this compound solutions in amber vials or in a dark environment.

Quantitative Data Summary

The available quantitative data on this compound stability is limited and primarily focuses on its stability in specific solvents under particular storage conditions.

Table 1: Stability of this compound in Organic Solvents

SolventConcentration RangeStorage TemperatureDurationStabilityReference
Methanol0.5 - 25 µg/mL-20°CAt least 3 monthsNo significant degradation observed[1]
Ethyl Acetate0.5 - 25 µg/mL-20°CAt least 3 monthsNo significant degradation observed[1]

Note: There is a conflicting report indicating significant degradation in standard solutions stored at -20°C under acidic conditions with 1% sodium fluoride, suggesting matrix-specific effects.[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Working Solution

This protocol outlines a general method for determining the stability of this compound in a specific working solution over time at various temperatures.

1. Materials:

  • This compound standard
  • High-purity solvent (e.g., methanol, water with a specific buffer)
  • HPLC or UHPLC system with a suitable detector (e.g., UV, MS)
  • Calibrated analytical balance
  • Volumetric flasks
  • Pipettes
  • Amber glass vials
  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in the chosen solvent.
  • From the stock solution, prepare several identical working solutions at the desired concentration.

3. Experimental Setup:

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, 3 months).
  • Storage Conditions: Aliquot the working solutions into amber vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, 25°C).

4. Analysis:

  • At each time point, retrieve the samples from their respective storage conditions.
  • Allow the samples to equilibrate to room temperature.
  • Analyze the samples using a validated HPLC or UHPLC-MS method to determine the concentration of this compound.
  • If degradation is suspected, also monitor for the appearance of the hygrine peak.

5. Data Analysis:

  • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points stock Prepare this compound Stock Solution working Prepare Working Solutions stock->working storage_neg_20 Store at -20°C working->storage_neg_20 Aliquot storage_4 Store at 4°C working->storage_4 Aliquot storage_25 Store at 25°C working->storage_25 Aliquot analysis HPLC/UHPLC-MS Analysis storage_neg_20->analysis Sample at t=0, 1, 2... storage_4->analysis Sample at t=0, 1, 2... storage_25->analysis Sample at t=0, 1, 2... data_analysis Calculate % Remaining and Plot Degradation analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability.

logical_relationship cluster_factors Factors Influencing Stability This compound This compound degradation Degradation This compound->degradation hygrine Hygrine degradation->hygrine temperature High Temperature temperature->degradation time Increased Time time->degradation ph Neutral/Basic pH ph->degradation light Light Exposure light->degradation

Caption: Factors influencing the degradation of this compound to hygrine.

References

Optimizing injector temperature for Cuscohygrine GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cuscohygrine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when analyzing this compound by GC-MS?

A1: The main challenge in the GC-MS analysis of this compound is its thermal instability. This compound tends to degrade into Hygrine at the high temperatures used in the GC injector port.[1][2][3][4] This degradation can lead to inaccurate quantification and misinterpretation of results.

Q2: What is the optimal injector temperature for this compound analysis?

A2: An injector temperature of 270°C is recommended as a starting point for optimizing this compound analysis. Studies have shown that increasing the injector temperature from 180°C to 290°C enhances the chromatographic response for this compound.[1] However, no significant improvement is observed when increasing the temperature from 270°C to 290°C, while the risk of thermal degradation to Hygrine increases.[1]

Q3: How does the injection mode affect the analysis?

A3: The injection mode significantly influences the thermal degradation of this compound. Splitless injection, which involves a longer residence time in the hot injector, has been observed to cause more significant degradation compared to split injections.[1][2]

Q4: What are the characteristic mass-to-charge ratios (m/z) for this compound and its degradation product, Hygrine?

A4: Both this compound and Hygrine produce a base peak at m/z 84. Key fragment ions for this compound include m/z 42, 98, 126, and 140.[1] Hygrine shares several characteristic ions with this compound, including m/z 126, 98, 84, 70, and 42, with a molecular ion at m/z 141.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor peak response or no peak for this compound.

Possible Cause Suggested Solution
Injector temperature is too low. Increase the injector temperature incrementally. A range of 250-270°C is a good starting point.[1]
Active sites in the injector liner or column. Use a new, deactivated (silanized) liner and ensure the column is in good condition. Aged liners can increase degradation.[1][2]
Sample degradation in the vial. Prepare fresh samples and analyze them promptly. This compound can be unstable in certain solvents and conditions.[4]
Inappropriate solvent. The choice of solvent can influence the degradation of this compound. Methanol and ethyl acetate have been used, with matrix effects potentially reducing degradation.[1]

Problem 2: Presence of a significant Hygrine peak.

Possible Cause Suggested Solution
Injector temperature is too high. Lower the injector temperature. While higher temperatures can improve this compound response, they also promote its degradation to Hygrine.[1]
Using splitless injection. Switch to a split injection mode to reduce the sample's residence time in the hot injector.[1]
Aged or contaminated injector liner. Replace the injector liner with a new, deactivated one. Active sites on a used liner can catalyze the degradation of this compound.[1]

Quantitative Data Summary

The following table summarizes the effect of injector temperature on the chromatographic response of this compound.

Injector Temperature (°C)Relative this compound Peak AreaObservations
180LowSub-optimal response.
210IncreasedImproved detection of lower-abundance ions.[1]
250Further IncreasedEnhanced chromatographic response.[1]
270HighNear-optimal response.[1]
290Similar to 270°CNo significant improvement in the chromatogram compared to 270°C.[1]

Experimental Protocols

GC-MS Method for this compound Analysis

This protocol is a starting point and should be optimized for your specific instrument and application.

  • Sample Preparation: Prepare working standards of this compound in a suitable solvent like methanol or ethyl acetate.[1] A typical concentration for method development is in the range of 0.5 to 20 µg/mL.[1]

  • GC-MS System: An Agilent 7890B GC coupled with a 5977A mass selective detector or similar.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection:

    • Injector Temperature: 270°C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 10:1) to minimize thermal degradation. A splitless injection can be used for trace analysis, but be aware of increased degradation.[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp: 25°C/min to 270°C.

    • Hold: 7 minutes at 270°C.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and identification of degradation products.[1] Selected Ion Monitoring (SIM) can be used for quantitative analysis, monitoring ions such as m/z 84, 42, 98, and 140 for this compound.[1]

    • Ion Source Temperature: 230°C.

Visualizations

GC_MS_Workflow GC-MS Analysis Workflow for this compound A Sample Preparation (this compound in Solvent) B GC Injection (Optimize Temp & Mode) A->B C Separation on GC Column B->C D Mass Spectrometry Detection (Scan or SIM) C->D E Data Analysis D->E

Caption: A simplified workflow for the GC-MS analysis of this compound.

Troubleshooting_Logic Troubleshooting Poor this compound Peak Start Poor or No This compound Peak Check_Temp Is Injector Temp Optimal (250-270°C)? Start->Check_Temp Increase_Temp Increase Injector Temperature Check_Temp->Increase_Temp No Check_Liner Is Liner New and Deactivated? Check_Temp->Check_Liner Yes Increase_Temp->Check_Liner Replace_Liner Replace Liner Check_Liner->Replace_Liner No Check_Injection Using Split Injection? Check_Liner->Check_Injection Yes Replace_Liner->Check_Injection Switch_to_Split Switch to Split Mode Check_Injection->Switch_to_Split No Success Problem Resolved Check_Injection->Success Yes Switch_to_Split->Success

Caption: A logical flow for troubleshooting poor this compound peak response.

Degradation_Pathway Thermal Degradation of this compound in GC Injector This compound This compound Hygrine Hygrine This compound->Hygrine Thermal Degradation Heat High Injector Temperature Heat->this compound

Caption: The thermal degradation pathway of this compound to Hygrine.

References

Low-abundance fragments in Cuscohygrine mass spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cuscohygrine mass spectrometry. The focus is on addressing challenges related to the detection of low-abundance fragments and ensuring reliable analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion of this compound (m/z 224) often absent or observed at a very low abundance in GC-MS analysis?

The molecular ion of this compound is highly unstable and prone to fragmentation upon electron ionization (EI) in a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1] This inherent instability means that the molecular ion often does not survive the ionization process to be detected in significant amounts, if at all.

Q2: What are the main fragments observed in the mass spectrum of this compound, and why are they of low abundance?

The mass spectrum of this compound is characterized by several low-intensity fragments.[1] The base peak is typically observed at m/z 84, which corresponds to the Δ¹-dihydropyrrolium cation.[1] Other common fragments are found at m/z 42, 70, 98, 126, 140, and 209 (from the loss of a methyl group).[1] The low abundance of these fragments is a characteristic of this compound's fragmentation pattern under EI conditions.

Q3: My this compound standard appears to be degrading during GC-MS analysis. What could be the cause?

This compound is a thermolabile compound, meaning it is sensitive to heat.[1] The high temperatures of the GC injector port can cause thermal degradation of this compound into hygrine.[1] This is a significant challenge in GC-MS analysis and can lead to inaccurate quantification and interpretation of results.

Q4: Is there a more suitable analytical technique for this compound analysis than GC-MS?

Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound.[1] This technique avoids the high temperatures of a GC inlet that cause thermal degradation, leading to more reliable and sensitive detection.

Q5: What are the typical challenges encountered when analyzing this compound in biological matrices?

When analyzing this compound in biological samples such as plasma, urine, or oral fluid, matrix effects can be a significant issue.[1] These effects, which can cause signal enhancement or suppression, arise from the co-elution of other compounds in the sample that interfere with the ionization of this compound.[1] Proper sample preparation and the use of an appropriate internal standard, such as this compound-d6, are crucial to mitigate matrix effects.[1]

Troubleshooting Guides

GC-MS Analysis

Issue: No or very low signal for this compound fragments.

  • Possible Cause 1: Thermal Degradation.

    • Solution: Optimize the injector temperature. Lowering the temperature may reduce degradation, but it can also affect chromatographic peak shape. A balance must be found. Increasing the injector temperature from 180 °C to 290 °C has been shown to enhance the chromatographic response for this compound, but may also increase degradation.[1]

  • Possible Cause 2: Active sites in the GC system.

    • Solution: Ensure the GC liner is clean and deactivated. Active sites in the liner can contribute to the degradation of thermolabile compounds like this compound.[1] Regular replacement of the liner is recommended.

  • Possible Cause 3: Low concentration of the analyte.

    • Solution: Concentrate the sample if possible. However, be aware that this can also concentrate matrix components that may interfere with the analysis.

LC-MS/MS Analysis

Issue: Poor signal intensity or inconsistent results.

  • Possible Cause 1: Suboptimal ionization.

    • Solution: Ensure the mobile phase composition is suitable for the ionization of this compound. As a basic compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.

  • Possible Cause 2: Matrix effects.

    • Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

  • Possible Cause 3: Incorrect MRM transitions.

Data Presentation

Table 1: Key Mass Fragments of this compound in GC-MS

m/zProposed FragmentRelative AbundanceNotes
224Molecular Ion (M⁺)Very low to undetectableHighly unstable under EI conditions.[1]
209[M-CH₃]⁺LowLoss of a methyl group from the molecular ion.[1]
140[C₉H₁₄NO]⁺Low
126[C₈H₁₂N]⁺Low
98[C₆H₁₂N]⁺Low
84[C₅H₁₀N]⁺Base PeakAttributed to the Δ¹-dihydropyrrolium cation.[1]
70[C₄H₈N]⁺Low
42[C₂H₄N]⁺Moderate

Experimental Protocols

Detailed GC-MS Methodology for this compound Analysis

This protocol is based on methodologies described in the literature for the analysis of this compound.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge with methanol followed by a buffer solution (e.g., pH 9.2).

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with a weak organic solution (e.g., 5% methanol in water) to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute this compound with methanol, followed by an acidified methanolic solution (e.g., 2% acetic acid in methanol).

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 6890N GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975B MS detector (or equivalent).

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C (optimization may be required).

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp: 25°C/min to 270°C.

    • Final hold: 7 minutes at 270°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound: m/z 84 (quantifier), 42, 98, 140 (qualifiers).[1]

Mandatory Visualization

Cuscohygrine_Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_gcms GC-MS Specific Troubleshooting cluster_lcms LC-MS/MS Specific Troubleshooting cluster_sample Sample-Related Issues cluster_end Resolution start Low or No this compound Signal check_instrument Instrument Performance OK? start->check_instrument check_standard Standard Injection OK? check_instrument->check_standard Yes service_instrument Service Instrument check_instrument->service_instrument No check_degradation Evidence of Thermal Degradation? check_standard->check_degradation No (Sample Issue) check_ionization Suboptimal Ionization? check_standard->check_ionization No (Sample Issue) optimize_temp Optimize Injector Temperature check_degradation->optimize_temp Yes check_matrix Matrix Effects Suspected? check_degradation->check_matrix No check_liner Inspect/Replace GC Liner optimize_temp->check_liner signal_restored Signal Restored check_liner->signal_restored optimize_mobile_phase Adjust Mobile Phase pH check_ionization->optimize_mobile_phase Yes check_mrm Incorrect MRM Transitions? check_ionization->check_mrm No optimize_mobile_phase->signal_restored optimize_mrm Optimize Precursor/Product Ions & Collision Energy check_mrm->optimize_mrm Yes check_mrm->check_matrix No optimize_mrm->signal_restored improve_cleanup Enhance Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Yes use_is Use Isotope-Labeled Internal Standard improve_cleanup->use_is use_is->signal_restored

Caption: Troubleshooting workflow for low or no this compound signal in mass spectrometry.

References

Technical Support Center: Cuscohygrine Signal Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability during the analysis of cuscohygrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a pyrrolidine alkaloid found in coca leaves and other plants of the Solanaceae family.[1] Its analysis is challenging primarily due to its thermal instability and susceptibility to degradation, particularly during analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2] Furthermore, it is prone to significant matrix effects, leading to signal variability.[2]

Q2: What are the main causes of this compound signal variability in GC-MS analysis?

A2: The primary causes of this compound signal variability in GC-MS are:

  • Thermal Degradation: this compound can degrade to hygrine at elevated injector temperatures.[2]

  • Matrix Effects: Biological matrices can cause significant signal enhancement (positive matrix effects) by blocking active sites in the GC system where this compound might otherwise be adsorbed or degraded.[2][3] This enhancement can range from +29% to +316%.[2][3]

  • Active Sites: Interactions with active sites within the GC-MS system, such as the inlet liner and GC column, can lead to analyte loss and signal reduction.[2]

  • Injection Parameters: The injection mode (split vs. splitless) and the condition of the injector liner can influence the extent of thermal degradation and signal response.[2][3]

Q3: Is GC-MS the recommended method for this compound analysis?

A3: While GC-MS is widely used, it has significant limitations for this compound analysis due to the compound's instability and the method's poor ion specificity.[2][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often recommended as a more reliable and robust method for the detection and quantification of this compound.[2][4]

Q4: How can I minimize thermal degradation of this compound during GC-MS analysis?

A4: To minimize thermal degradation, consider the following:

  • Optimize Injector Temperature: Systematically evaluate a range of injector temperatures (e.g., 180–290 °C) to find the optimal balance between efficient volatilization and minimal degradation.[2]

  • Use Split Injection: Split injection can reduce the residence time of the analyte in the hot injector, thereby minimizing thermal decomposition compared to splitless injection.[3]

  • Maintain the Injector Liner: Aged or contaminated liners can have more active sites, promoting degradation. Regular maintenance and replacement of the liner are crucial.[2]

Q5: How can I compensate for matrix effects?

A5: To compensate for matrix effects:

  • Use a Deuterated Internal Standard: A deuterated internal standard, such as this compound-d6 (CUS-d6), can help to partially correct for both signal variability and matrix enhancement.[2][3]

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the samples being analyzed to mimic the matrix effects.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to this compound signal variability.

Issue 1: Poor Signal Repeatability

Symptoms:

  • High relative standard deviation (RSD) for replicate injections of the same sample or standard.

  • Inconsistent peak areas or heights.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Injector Temperature Fluctuations Verify the stability and accuracy of the GC injector temperature.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and the syringe is clean and free of air bubbles.
Liner Contamination/Degradation Replace the injector liner with a new, deactivated liner.[2]
Column Bleed or Contamination Bake out the GC column according to the manufacturer's instructions. If the problem persists, consider trimming the column or replacing it.
Sample Degradation in Vial Prepare fresh samples and standards. Store them at -20°C when not in use.[2]
Issue 2: Low Signal Intensity

Symptoms:

  • Low signal-to-noise ratio.

  • Difficulty in detecting low concentrations of this compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Adsorption in the GC System Use a deactivated liner and column to minimize active sites.[2] Consider using a higher injector temperature to improve analyte transfer, but be mindful of degradation.[2]
Suboptimal Ionization Check and optimize the MS source parameters, including electron energy and source temperature.
Poor Fragmentation The molecular ion of this compound (m/z 224) is often of very low abundance.[2] Monitor for more stable and abundant fragment ions such as m/z 84, 98, and 140.[2]
Sample Preparation Issues Review the extraction and sample clean-up procedures to ensure efficient recovery of this compound.
Issue 3: Unexpectedly High Signal (Signal Enhancement)

Symptoms:

  • Signal in biological samples is significantly higher than in neat standards of the same concentration.

  • Calibration curve is non-linear at higher concentrations.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Positive Matrix Effects This is a known phenomenon where matrix components block active sites in the GC system, reducing analyte loss and enhancing the signal.[2]
Solution 1: Use a Deuterated Internal Standard: Incorporate this compound-d6 into your workflow to normalize the signal.[2]
Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that matches your samples.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization will be required for specific instruments and matrices.

1. Sample Preparation:

  • Perform a liquid-liquid extraction of the sample.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or ethyl acetate).[2]

2. GC-MS Parameters:

  • Injector Temperature: Evaluate a range from 180 °C to 290 °C. A good starting point is 250 °C.[2]

  • Injection Mode: Start with splitless injection for maximum sensitivity, but consider split injection (e.g., 1:10 split ratio) if thermal degradation is observed.[2]

  • Injector Liner: Use a deactivated split/splitless liner.

  • GC Column: A standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 3 minutes.

    • Ramp: 25 °C/min to 270 °C.

    • Hold: 7 minutes at 270 °C.[2]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Mode: Full scan (m/z 40-400) for initial method development and qualitative analysis.[2]

    • SIM Mode: For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 84, 98, 140) and its internal standard.[2]

    • Source Temperature: ~250 °C.[2]

    • Quadrupole Temperature: ~150 °C.[2]

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the peak area ratio (this compound/internal standard).

  • Generate a calibration curve using matrix-matched standards and determine the concentration of this compound in the samples.

Visualizations

TroubleshootingWorkflow Start Start: this compound Signal Variability Observed CheckRepeatability 1. Assess Signal Repeatability (Replicate Injections) Start->CheckRepeatability HighRSD High RSD? CheckRepeatability->HighRSD LowRSD Low RSD HighRSD->LowRSD No TroubleshootRepeatability Troubleshoot Repeatability: - Check Injector Temp Stability - Verify Injection Volume - Replace Liner - Service Column HighRSD->TroubleshootRepeatability Yes CheckIntensity 2. Evaluate Signal Intensity LowRSD->CheckIntensity TroubleshootRepeatability->CheckRepeatability LowIntensity Low Intensity? CheckIntensity->LowIntensity AcceptableIntensity Acceptable Intensity LowIntensity->AcceptableIntensity No TroubleshootIntensity Troubleshoot Low Intensity: - Use Deactivated Consumables - Optimize MS Source - Check Fragmentation - Review Sample Prep LowIntensity->TroubleshootIntensity Yes CheckMatrixEffect 3. Investigate Matrix Effects (Compare Neat vs. Matrix) AcceptableIntensity->CheckMatrixEffect TroubleshootIntensity->CheckIntensity SignalEnhancement Signal Enhancement? CheckMatrixEffect->SignalEnhancement NoEnhancement No Significant Enhancement SignalEnhancement->NoEnhancement No CompensateMatrix Compensate for Matrix Effects: - Use Deuterated Internal Standard - Employ Matrix-Matched Calibrators SignalEnhancement->CompensateMatrix Yes End End: Optimized Method NoEnhancement->End CompensateMatrix->End

Caption: Troubleshooting workflow for this compound signal variability.

GCMS_Factors This compound This compound Sample Injection GC Injection This compound->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Signal Final Signal Detection->Signal InjectorTemp Injector Temperature InjectorTemp->Injection influences degradation InjectionMode Injection Mode (Split/Splitless) InjectionMode->Injection influences residence time LinerCondition Liner Condition LinerCondition->Injection influences degradation/adsorption Matrix Sample Matrix Matrix->Injection causes matrix effects Matrix->Separation can coat column ColumnActivity Column Activity ColumnActivity->Separation influences adsorption IonSource Ion Source Parameters IonSource->Detection influences ionization efficiency

Caption: Factors influencing this compound signal in GC-MS analysis.

References

Technical Support Center: Gas Chromatography of Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the adsorption of cuscohygrine in the Gas Chromatography (GC) inlet.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to analyze by GC?

This compound is a pyrrolidine alkaloid found in coca leaves.[1][2][3] Its analysis by GC is challenging due to its susceptibility to both thermal degradation and adsorption within the GC system, particularly in the hot inlet.[1][2] The molecule contains nitrogen atoms with non-bonding electrons that can interact with active sites, such as silanol groups (Si-OH), on glass surfaces of the inlet liner and the column.[4][5] This interaction can lead to poor peak shape (tailing), reduced response, and inaccurate quantification.[5][6]

Q2: What are the primary causes of this compound adsorption in the GC inlet?

The primary cause of this compound adsorption is the interaction with active sites on the surface of the GC inlet liner.[4][6] These active sites are often silanol groups present in standard borosilicate glass liners.[4][5] Adsorption is exacerbated by:

  • Use of non-deactivated or poorly deactivated liners: Standard glass liners have a high number of active sites.[4][5]

  • Aged or contaminated liners: Over time, liners can become contaminated with non-volatile residues from previous injections, creating new active sites.[1][6]

  • High injector temperatures: While higher temperatures can aid in volatilization, they can also increase the reactivity of active sites and promote thermal degradation of this compound to hygrine.[1][2]

Q3: How can I tell if this compound is being adsorbed in my GC system?

Signs of this compound adsorption include:

  • Poor peak shape: Tailing peaks are a classic indicator of analyte interaction with active sites.[5]

  • Low signal intensity or complete loss of signal: Adsorption can prevent the analyte from reaching the detector, leading to a weaker signal or no peak at all.[6]

  • Poor reproducibility of peak areas: Variable adsorption will lead to inconsistent results between injections.

  • Non-linear calibration curves: At lower concentrations, a larger proportion of the analyte is adsorbed, leading to a non-linear response.[6]

Q4: What is a deactivated inlet liner and why is it important?

A deactivated inlet liner has been treated to cap the active silanol groups on the glass surface, typically through a process called silanization.[4] This creates a more inert surface, minimizing analyte interactions.[4][6][7] Using a high-quality, ultra-inert deactivated liner is crucial for analyzing active compounds like this compound to ensure accurate and reproducible results.[6][7][8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound adsorption in your GC inlet.

Problem: Poor peak shape (tailing), low response, or poor reproducibility for this compound.

Step 1: Evaluate and Replace the GC Inlet Liner

The inlet liner is the most common source of adsorption for active compounds.[4][6]

  • Action: Replace the current liner with a new, high-quality, ultra-inert deactivated liner. Even if a liner is already "deactivated," its performance can degrade over time with use.[4][6]

  • Tip: Liners with glass wool can aid in sample vaporization but the wool itself can be a source of activity. If using a liner with wool, ensure it is also ultra-inert deactivated.[7][8]

Step 2: Optimize the Injector Temperature

The injector temperature is a critical parameter that needs to be carefully optimized.

  • Action: Perform a temperature study, starting from a lower temperature (e.g., 210 °C) and gradually increasing it (e.g., in 20 °C increments up to 290 °C).[1] Monitor the this compound peak area and shape at each temperature.

  • Rationale: While higher temperatures can increase the response of this compound, they can also lead to thermal degradation into hygrine.[1][2] The optimal temperature will be a balance between efficient volatilization and minimal degradation.

Step 3: Perform Inlet Maintenance

A contaminated inlet can contribute to analyte degradation and adsorption.

  • Action:

    • Cool down the inlet and detector.

    • Turn off the carrier gas.

    • Remove the column and septum.

    • Replace the inlet liner and O-ring.

    • Clean the inlet body according to the manufacturer's instructions.

    • Reinstall the column, ensuring a proper seal and no leaks.

    • Install a new septum.

    • Leak-check the system.

  • Tip: Regularly replacing the septum is important as septum fragments can be a source of activity in the liner.[6]

Step 4: Check for System Leaks

Leaks in the system can lead to a variety of chromatographic problems, including poor peak shape and reproducibility.

  • Action: Use an electronic leak detector to check for leaks at the inlet fittings, septum, and column connections.

Quantitative Data Summary

The following table summarizes the expected impact of different GC parameters on the analysis of this compound, based on available literature. The values are illustrative and may vary depending on the specific instrument and conditions.

ParameterConditionExpected Impact on this compound Peak AreaExpected Impact on Peak ShapePotential for Thermal DegradationReference
Inlet Liner Standard, non-deactivatedLow / No SignalSevere TailingModerate[6],[4],[5]
Aged/Contaminated DeactivatedReduced SignalTailingIncreased[1],[2]
Ultra-Inert Deactivated Optimal Signal Symmetrical Peak Minimized [6],[7],[8]
Injector Temperature 180-210 °CLower ResponseMay show tailing if not fully volatilizedLow[1]
250-290 °CIncreased ResponseImproved symmetryIncreased risk of degradation to hygrine[1]
Injection Mode SplitlessHigher sensitivity, but longer residence time in inlet may increase degradation-Increased[1],[2]
SplitLower sensitivity, but faster transfer to column minimizes degradation-Decreased

Experimental Protocol: Troubleshooting this compound Adsorption

This protocol outlines a systematic experiment to identify and resolve issues with this compound adsorption in a GC inlet.

Objective: To improve the peak shape and response of this compound by systematically evaluating the inlet liner and injector temperature.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in a suitable solvent like methanol or ethyl acetate)

  • New, ultra-inert deactivated GC inlet liner (e.g., Agilent Ultra Inert)

  • New septum

  • GC system with FID or MS detector

Procedure:

  • Establish a Baseline:

    • Analyze the this compound standard using your current method and liner.

    • Record the peak area, peak width, and tailing factor. This will serve as your baseline for comparison.

  • Inlet Maintenance and Liner Replacement:

    • Cool down the GC inlet and oven.

    • Carefully replace the existing inlet liner with a new, ultra-inert deactivated liner.

    • Replace the septum.

    • Ensure the column is properly installed and perform a leak check.

  • Initial Analysis with New Liner:

    • Set the injector temperature to a conservative starting point (e.g., 250 °C).

    • Inject the this compound standard.

    • Compare the peak area, width, and tailing factor to the baseline. A significant improvement is expected.

  • Injector Temperature Optimization:

    • If peak shape is still not optimal or if you suspect thermal degradation, perform a temperature study.

    • Analyze the this compound standard at a series of injector temperatures (e.g., 210 °C, 230 °C, 250 °C, 270 °C, 290 °C).

    • For each temperature, record the peak area of both this compound and its potential degradation product, hygrine (if a standard is available or if it can be identified by mass spectrometry).

    • Plot the peak area of this compound versus the injector temperature to find the optimal setting that provides the best response without significant degradation.

    • Compare the chromatograms from each step of the experiment.

    • The optimal conditions should provide a sharp, symmetrical peak for this compound with the highest possible response and minimal evidence of degradation.

Visualizations

Troubleshooting_Workflow start Start: Poor this compound Peak Shape/Response liner Step 1: Replace with a new Ultra-Inert Deactivated Liner start->liner check_improvement Significant Improvement? liner->check_improvement optimize_temp Step 2: Optimize Injector Temperature (e.g., 210-290°C) check_improvement->optimize_temp No end End: Problem Resolved check_improvement->end Yes maintenance Step 3: Perform Inlet Maintenance (Clean inlet, new septum, O-ring) optimize_temp->maintenance leak_check Step 4: Check for System Leaks maintenance->leak_check further_troubleshooting Consult Instrument Manual or Advanced Troubleshooting Guide leak_check->further_troubleshooting Adsorption_Mechanism cluster_0 Non-Deactivated Liner Surface cluster_1 Ultra-Inert Deactivated Liner Surface This compound This compound Molecule (Contains -N groups) active_site Active Site (Silanol Group Si-OH) This compound->active_site Interaction adsorption Adsorption (Peak Tailing, Signal Loss) active_site->adsorption cuscohygrine_inert This compound Molecule deactivated_site Deactivated Site (Inert Surface) cuscohygrine_inert->deactivated_site No Interaction no_adsorption No Adsorption (Good Peak Shape) deactivated_site->no_adsorption

References

Technical Support Center: Cuscohygrine Detection in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of cuscohygrine in hair samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of detecting this compound in hair samples?

A1: The primary application is to distinguish between the consumption of coca leaves (chewing or tea) and the illicit use of manufactured cocaine.[1][2][3][4][5] this compound is a naturally occurring alkaloid in the coca plant that is largely removed during the production of cocaine hydrochloride.[4][6][7] Therefore, its presence in hair, often in conjunction with other minor coca alkaloids like hygrine and cinnamoylcocaine, is a strong indicator of coca leaf consumption.[1][3]

Q2: Which analytical technique is recommended for this compound detection in hair?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred and recommended technique for the reliable detection and quantification of this compound in hair samples.[2][8] While Gas Chromatography-Mass Spectrometry (GC-MS) has been used, it presents significant analytical challenges.[2][8]

Q3: Why is GC-MS not recommended for this compound analysis?

A3: GC-MS is not recommended due to several critical limitations:

  • Thermal Degradation: this compound is thermally labile and can degrade to hygrine in the hot GC injector, leading to inaccurate quantification and potential false negatives for this compound and false positives for hygrine.[2][8]

  • Low Abundance of Specific Ions: The mass spectrum of this compound is characterized by low-mass, non-specific fragments, making it difficult to meet identification criteria, especially in selected ion monitoring (SIM) mode.[2]

  • Matrix Effects: Significant signal enhancement (from +29% to +316%) has been observed in biological matrices when using GC-MS, which can lead to inaccurate quantitative results.[2]

  • Analyte Adsorption: As a polar compound, this compound can be prone to adsorption at active sites within the GC-MS system, leading to poor peak shape and reduced response.[2]

Q4: Are there commercially available reference standards for this compound and hygrine?

A4: this compound reference standards are commercially available.[2][9] However, it is important to be aware of the potential for degradation of the standard into hygrine.[2][10] At the time of some published studies, hygrine was not commercially available as a standard, which posed a challenge for quantitative analysis.[2][4] Researchers should verify the availability and purity of these standards from reputable suppliers.

Q5: What are the typical concentration ranges of this compound found in the hair of coca leaf chewers?

A5: Studies have reported a wide range of this compound concentrations in the hair of coca leaf chewers. One study found concentrations ranging from 0.026 to 26.7 ng/mg, with a median of 0.31 ng/mg.[1][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound detected in a suspected positive sample. 1. Inappropriate analytical technique: Use of GC-MS leading to thermal degradation. 2. Inefficient extraction: The chosen extraction method may not be effectively isolating this compound from the hair matrix. 3. Degradation of analyte: this compound may have degraded during sample storage or preparation. 4. Insufficient sample amount. 1. Switch to LC-MS/MS: This is the most reliable method for this compound analysis.[2] 2. Optimize extraction protocol: Experiment with different solvents and pH conditions. A validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is recommended. 3. Ensure proper storage: Store hair samples and extracts at low temperatures (e.g., -20°C) and minimize freeze-thaw cycles. 4. Use an adequate sample amount: Typically 20-50 mg of hair is used for analysis.[11][12][13]
High variability in quantitative results between replicate samples. 1. Matrix effects: Particularly prevalent in GC-MS, but can also occur in LC-MS/MS.[2] 2. Inconsistent sample preparation: Variations in extraction efficiency or derivatization (if used). 3. Non-homogenous sample: The drug may not be evenly distributed throughout the hair sample.1. Use a deuterated internal standard: A stable isotope-labeled internal standard (e.g., this compound-d6) can help to compensate for matrix effects and variability in sample preparation.[2] 2. Standardize the entire workflow: Ensure consistent execution of all sample preparation steps. 3. Homogenize the hair sample: Finely cut or pulverize the hair to ensure a representative subsample is taken for analysis.[14][15]
Detection of hygrine but not this compound. 1. Thermal degradation of this compound: This is a common issue with GC-MS analysis.[2][8] 2. Degradation of this compound standard: The analytical standard may have degraded over time.1. Analyze the sample using LC-MS/MS: This will prevent thermal degradation. 2. Verify the integrity of the this compound standard: Analyze a fresh standard solution to confirm its purity. Store standards under recommended conditions.
Difficulty in distinguishing between coca leaf chewing and external contamination with cocaine. 1. Presence of cocaine on the hair surface: Environmental exposure can lead to the presence of cocaine on hair.1. Implement a rigorous decontamination procedure: Wash hair samples extensively with solvents like methanol or dichloromethane to remove external contaminants.[16][17] 2. Analyze for cocaine metabolites: The presence of benzoylecgonine (BE) is a strong indicator of cocaine ingestion, as it is a metabolite and not typically found in street cocaine. The ratio of BE to cocaine can also be informative.[17]

Quantitative Data Summary

The following table summarizes concentration ranges of cocaine and its markers found in the hair of coca chewers from a key study.

AnalyteConcentration Range (ng/mg)Median Concentration (ng/mg)
Cocaine (COC)0.085 - 75.517.0
Benzoylecgonine (BE)0.046 - 35.56.1
Ecgonine Methyl Ester (EME)0.014 - 6.00.66
Cinnamoylcocaine (CIN)0.005 - 16.80.79
This compound (CUS) 0.026 - 26.7 0.31

Data sourced from Rubio et al., 2014.[1][3]

Experimental Protocols

1. Hair Sample Preparation and Extraction (LC-MS/MS Method)

This protocol is a generalized procedure based on common practices in hair analysis.

  • Decontamination:

    • Wash approximately 50 mg of hair sequentially with 5 mL of dichloromethane for 2 minutes.

    • Follow with a second wash using 5 mL of methanol for 2 minutes.

    • Dry the hair completely at room temperature.

  • Pulverization:

    • Finely cut the decontaminated hair into small segments (<1 mm). For improved extraction efficiency, mechanical pulverization using a ball mill can be employed.[14]

  • Extraction:

    • To the pulverized hair, add an appropriate volume of extraction solvent (e.g., methanol or a mixture of acetonitrile and formic acid).[11][18]

    • Add a deuterated internal standard (e.g., this compound-d6) to the sample.

    • Incubate the sample overnight (approximately 18 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.[11][13]

    • Centrifuge the sample to pellet the hair debris.

    • Transfer the supernatant to a clean tube for analysis. The extract may be diluted or subjected to a clean-up step if necessary.

2. Analytical Method: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS/MS

  • Chromatographic Separation:

    • Column: A HILIC column is suitable for retaining polar analytes like this compound.

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. At least two MRM transitions should be monitored for each analyte for confident identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Decontamination 1. Decontamination (Dichloromethane, Methanol) Pulverization 2. Pulverization (Cutting/Milling) Decontamination->Pulverization Extraction 3. Extraction (Solvent + Internal Standard, Overnight Incubation) Pulverization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Supernatant->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for this compound Detection in Hair.

troubleshooting_tree Start Low or No this compound Signal Q1 Using GC-MS? Start->Q1 A1_Yes Switch to LC-MS/MS (Prevents Thermal Degradation) Q1->A1_Yes Yes A1_No Using LC-MS/MS Q1->A1_No No Q2 Extraction Protocol Optimized? A1_No->Q2 A2_No Optimize Extraction (Solvents, pH, Time) Q2->A2_No No A2_Yes Extraction is Validated Q2->A2_Yes Yes Q3 Internal Standard Used? A2_Yes->Q3 A3_No Incorporate Deuterated IS (e.g., this compound-d6) Q3->A3_No No A3_Yes Check IS Signal & Sample Storage Conditions Q3->A3_Yes Yes

Caption: Troubleshooting Low this compound Signal.

References

Technical Support Center: Enhancing Cuscohygrine Signal in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cuscohygrine in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance the this compound signal in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for this compound in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable detection and quantification of this compound in biological samples.[1][2] Gas chromatography-mass spectrometry (GC-MS) is generally not recommended due to significant analytical challenges, including thermal degradation of this compound into hygrine and unpredictable matrix effects.[1][2]

Q2: I am observing a weak or no signal for this compound. What are the potential causes?

A2: A weak or absent signal for this compound can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction can lead to low recovery of this compound.

  • Analyte Instability: this compound may degrade if samples are not stored or processed correctly. It is unstable in standard solutions and biological samples if not preserved properly.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a diminished signal.

  • Inappropriate LC-MS/MS Parameters: Incorrect selection of mobile phases, chromatographic column, or mass spectrometry settings can all contribute to poor signal intensity.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is critical for accurate quantification. Here are some strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, using a suitable column (e.g., HILIC for polar compounds), or employing a divert valve to discard highly contaminated fractions of the eluent.

  • Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d6, is highly recommended.[1] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

Q4: What are the best practices for sample collection and storage to ensure this compound stability?

A4: While specific stability studies for this compound are not extensively detailed in the provided search results, general best practices for similar alkaloids suggest the following:

  • Anticoagulant Choice: For blood samples, the choice of anticoagulant can be critical.

  • pH Adjustment: Acidifying the sample may help to stabilize basic compounds like this compound.

  • Storage Temperature: Samples should be stored at low temperatures, preferably at -20°C or -80°C, to minimize degradation. Working solutions of this compound have been shown to be stable at -20°C for at least 3 months.[1]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss in LC-MS/MS
Possible Cause Troubleshooting Step
Inefficient Ionization Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for promoting the ionization of this compound (likely acidic for positive ion mode).
Matrix-Induced Ion Suppression Improve sample cleanup using SPE or LLE. Dilute the sample extract if sensitivity allows. Adjust the chromatographic method to separate this compound from the suppression zone.
Incorrect MS/MS Transition Verify the precursor and product ions for this compound. Optimize collision energy and other MS/MS parameters.
Analyte Degradation Review sample handling and storage procedures. Ensure proper pH and temperature control. Prepare fresh standards and QC samples.
LC System Issues Check for leaks, pump malfunctions, or column degradation. Ensure proper mobile phase composition and flow rate.
Issue 2: Poor Peak Shape (Tailing or Fronting) in LC
Possible Cause Troubleshooting Step
Secondary Interactions with Column Use a column with better end-capping or a different stationary phase (e.g., HILIC). Adjust mobile phase pH or ionic strength.
Column Overload Reduce the injection volume or sample concentration.
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the initial mobile phase conditions. A solvent stronger than the mobile phase can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 3: High Signal Enhancement in GC-MS (Not Recommended)

While GC-MS is not the preferred method, if it must be used, signal enhancement is a common issue.

Possible Cause Troubleshooting Step
Matrix Components Protecting Analyte Matrix components can coat active sites in the GC inlet and column, reducing the thermal degradation of this compound and leading to a higher apparent signal compared to clean standards.[1]
Use of Matrix-Matched Calibrators Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for the enhancement effect.
Consistent Internal Standard Use Employ a deuterated internal standard (this compound-d6) to help correct for variability in signal enhancement between samples.[1]

Quantitative Data

Table 1: Matrix Effects of this compound in Different Biological Matrices (GC-MS)

Biological MatrixSignal Enhancement Range (%)
Urine+64 to +316
Oral Fluid+95 to +142
Plasma+29 to +256

Data summarized from a study highlighting the challenges of GC-MS for this compound analysis.[1]

Table 2: Validation Parameters for an LC-MS/MS Method for Coca Alkaloids in Oral Fluid

ParameterPerformance
Intraday Precision < ±20%
Interday Precision < ±20%
Intraday Accuracy 75-116%
Interday Accuracy 75-116%

These validation parameters, which included this compound, demonstrate the suitability of LC-MS/MS for quantitative analysis.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol is a general procedure that can be adapted for plasma, urine, or oral fluid.[1]

  • Cartridge Conditioning: Condition an OASIS® HLB SPE cartridge with 2.0 mL of methanol, followed by 2.0 mL of ultrapure water.

  • Sample Loading: Mix 1.0 mL of the biological sample (plasma, urine, or oral fluid) with 1.0 mL of borate buffer (pH 9.2). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2.0 mL of 5.0% (v/v) methanol in ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analytes first with 2.0 mL of methanol, followed by 2.0 mL of 2.0% (v/v) acetic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Protocol 2: Protein Precipitation for this compound from Oral Fluid

This is a simpler and faster sample preparation method suitable for some applications.[3]

  • Sample Collection: Collect oral fluid samples.

  • Centrifugation: Centrifuge the oral fluid to pellet any debris.

  • Protein Precipitation: To the supernatant, add acidified acetonitrile. The exact ratio should be optimized, but a common starting point is 3 parts acetonitrile to 1 part oral fluid.

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further dilution before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Oral Fluid) extraction Extraction (SPE or Protein Precipitation) sample->extraction Add Internal Standard reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_ms_ok cluster_lc_ok decision decision action action start Low or No this compound Signal check_ms Check MS System Suitability (e.g., inject a known standard) start->check_ms ms_ok ms_ok check_ms->ms_ok Is MS signal ok? ms_ok_yes Yes ms_ok_no No check_lc Check LC Performance (pressure, peak shape of IS) ms_ok_yes->check_lc troubleshoot_ms Troubleshoot MS: - Clean ion source - Calibrate mass analyzer - Optimize parameters ms_ok_no->troubleshoot_ms lc_ok lc_ok check_lc->lc_ok Is LC performance ok? lc_ok_yes Yes lc_ok_no No check_sample_prep Review Sample Preparation (extraction recovery, stability) lc_ok_yes->check_sample_prep troubleshoot_lc Troubleshoot LC: - Check for leaks - Flush/replace column - Prepare fresh mobile phase lc_ok_no->troubleshoot_lc troubleshoot_sample_prep Troubleshoot Sample Prep: - Optimize extraction method - Assess analyte stability - Check for matrix effects check_sample_prep->troubleshoot_sample_prep

Caption: Troubleshooting decision tree for low this compound signal.

References

Troubleshooting poor ion specificity for Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cuscohygrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this compound, particularly focusing on ion specificity in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: We are observing poor ion specificity for this compound in our LC-MS/MS analysis. What are the common causes?

Poor ion specificity for this compound can stem from several factors:

  • In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source of the mass spectrometer, especially at higher source temperatures or voltages. This can lead to the premature breakdown of the precursor ion and a weaker signal for your target transition.

  • Co-eluting Isobaric Interferences: Compounds with the same nominal mass as this compound that are not chromatographically separated can be co-isolated with your analyte, leading to interfering product ions.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine, saliva) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate and imprecise results. This is a significant issue in this compound analysis, with matrix effects reported to cause signal enhancement ranging from +29% to +316% in various biological samples[1].

  • Suboptimal MRM Transitions: The selection of non-specific precursor-to-product ion transitions can result in the detection of interfering compounds.

Q2: What are the recommended instrument parameters for this compound analysis by LC-MS/MS?

While optimal parameters should be determined empirically on your specific instrument, the following provides a starting point for method development.

Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of this compound

ParameterRecommendation
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Precursor Ion (Q1) m/z 225.2 [M+H]⁺
Product Ions (Q3) m/z 84.1, m/z 98.1, m/z 140.1
Collision Energy (CE) Optimization is critical. Start in the range of 15-30 eV.
Fragmentor/Cone Voltage Optimize for maximal precursor ion intensity while minimizing in-source fragmentation.

Note: The product ions are based on common fragments observed in GC-MS analysis and may need to be optimized for your specific LC-MS/MS system. It is highly recommended to perform a product ion scan of a this compound standard to confirm the most abundant and specific product ions.

Q3: We are analyzing this compound using GC-MS and are seeing a peak for hygrine. Is our standard contaminated?

While contamination is a possibility, it is more likely that you are observing the thermal degradation of this compound to hygrine in the heated GC inlet[1]. This is a well-documented issue and a primary reason why LC-MS/MS is the preferred technique for the analysis of this compound. If you must use GC-MS, careful optimization of the injector temperature is necessary to minimize this degradation.

Troubleshooting Guides

Guide 1: Addressing Poor Ion Specificity

This guide provides a systematic approach to troubleshooting poor ion specificity in your this compound LC-MS/MS analysis.

Diagram 1: Troubleshooting Workflow for Poor Ion Specificity

TroubleshootingWorkflow start Start: Poor Ion Specificity Observed check_chromatography Review Chromatography: - Peak shape (fronting, tailing) - Co-eluting peaks start->check_chromatography optimize_lc Optimize LC Method: - Gradient modification - Different column chemistry check_chromatography->optimize_lc Poor chromatography check_ms_params Review MS Parameters: - MRM transitions - Collision energy - Source parameters check_chromatography->check_ms_params Good chromatography end End: Improved Ion Specificity optimize_lc->end optimize_ms Optimize MS Parameters: - Select more specific transitions - Optimize collision energy - Reduce source temperature/voltage check_ms_params->optimize_ms Suboptimal parameters sample_prep Evaluate Sample Preparation: - Evidence of matrix effects? - Inefficient extraction? check_ms_params->sample_prep Optimized parameters optimize_ms->end improve_sample_prep Improve Sample Preparation: - Implement SPE or LLE - Use matrix-matched calibrators sample_prep->improve_sample_prep Yes isobaric_check Investigate Isobaric Interferences: - High-resolution MS analysis - Literature search for known interferences sample_prep->isobaric_check No improve_sample_prep->end isobaric_check->end

Caption: A stepwise guide to diagnosing and resolving poor ion specificity.

Guide 2: Mitigating Matrix Effects

Matrix effects can significantly impact the accuracy and precision of this compound quantification. The following strategies can be employed to minimize their impact.

  • Effective Sample Preparation: The use of Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended to remove interfering matrix components.

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound (this compound-d6) is commercially available and should be used to correct for variability in extraction recovery and matrix-induced ionization suppression or enhancement.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Human Plasma, Urine, and Oral Fluid

This protocol is adapted from a method developed for the extraction of this compound and other alkaloids from biological matrices.

Materials:

  • Oasis HLB SPE Cartridges (or equivalent)

  • Methanol

  • Deionized Water

  • Borate Buffer (pH 9.0)

  • 2% Acetic Acid in Methanol

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Mix 1 mL of the biological sample (plasma, urine, or oral fluid) with 1 mL of borate buffer (pH 9.0). Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of 2% acetic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Saliva

This is a general protocol for the extraction of alkaloids from saliva and should be optimized for this compound.

Materials:

  • Chloroform

  • Isopropanol

  • Sodium Hydroxide solution (1 M)

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of saliva, add 100 µL of 1 M Sodium Hydroxide to basify the sample.

  • Extraction: Add 3 mL of a chloroform:isopropanol (9:1, v/v) extraction solvent. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Signaling Pathway

While the direct signaling pathway of this compound is not extensively characterized, its structural similarity to other alkaloids that interact with the nervous system suggests a potential interaction with neurotransmitter receptors. One plausible target is the nicotinic acetylcholine receptor (nAChR).

Diagram 2: Hypothesized Signaling Pathway of this compound via Nicotinic Acetylcholine Receptors

CuscohygrineSignaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to and activates ion_channel Ion Channel Opening nAChR->ion_channel ca_influx Ca²⁺ Influx ion_channel->ca_influx na_influx Na⁺ Influx ion_channel->na_influx downstream Downstream Signaling (e.g., PI3K/Akt pathway) ca_influx->downstream depolarization Membrane Depolarization na_influx->depolarization cellular_response Cellular Response depolarization->cellular_response downstream->cellular_response

Caption: A potential mechanism of action for this compound.

Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations such as sodium (Na⁺) and calcium (Ca²⁺)[2]. This influx causes depolarization of the cell membrane and the activation of various downstream signaling cascades, such as the PI3K/Akt pathway, ultimately leading to a cellular response[2]. Further research is needed to confirm the specific interaction of this compound with nAChRs and elucidate the full downstream signaling pathway.

References

Validation & Comparative

A Researcher's Guide to Differentiating Cuscohygrine and Hygrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of the closely related pyrrolidine alkaloids, Cuscohygrine and Hygrine, is of significant interest, particularly in forensic toxicology and phytochemical analysis. This guide provides an objective comparison of the analytical methodologies used to distinguish these two compounds, supported by experimental data and detailed protocols.

This compound and Hygrine are both naturally occurring alkaloids found in the leaves of the coca plant (Erythroxylum coca)[1]. Their detection and differential quantification are crucial for distinguishing between the chewing of coca leaves, a traditional practice in some South American cultures, and the illicit consumption of cocaine[1][2]. This distinction is vital in forensic investigations and workplace drug testing.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and Hygrine is the first step in developing effective analytical strategies for their differentiation.

PropertyThis compoundHygrine
Chemical Formula C₁₃H₂₄N₂OC₈H₁₅NO
Molecular Weight 224.34 g/mol 141.21 g/mol
Chemical Structure 1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone1-(1-Methyl-2-pyrrolidinyl)-2-propanone
Appearance Oily liquidThick yellow oil
Boiling Point 169-170 °C at 23 mmHg193-195 °C

Analytical Methodologies for Differentiation

The primary analytical techniques for the separation and identification of this compound and Hygrine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely available technique that offers high separation efficiency and detailed structural information based on mass spectral fragmentation. However, a significant challenge in the analysis of this compound by GC-MS is its thermal instability.

Key Consideration: Thermal Degradation

Table 1: GC-MS Data for this compound and Hygrine

AnalyteTypical Retention Time (min)Key Mass Fragments (m/z) and Relative Intensity (%)
Hygrine ~6.7141 (M⁺), 126, 98, 84 (Base Peak) , 70, 42[3]
This compound ~10.4224 (M⁺, often not observed), 209, 140, 126, 98, 84 (Base Peak) , 70, 42[3]

Note: Retention times are highly dependent on the specific column and temperature program used. The values provided are illustrative based on published data[3]. The base peak at m/z 84 is common to both compounds, arising from the N-methylpyrrolidine ring, making chromatographic separation essential for differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of this compound and Hygrine due to its high sensitivity, specificity, and the avoidance of high temperatures that cause degradation[4]. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of each analyte with minimal interference.

Table 2: LC-MS/MS (MRM) Parameters for this compound and Hygrine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hygrine 142.184.1Instrument Dependent
98.1
This compound 225.284.1Instrument Dependent
140.1

Note: The precursor ions correspond to the protonated molecules [M+H]⁺. Product ions are selected based on their specificity and intensity. Collision energies are highly instrument-specific and require optimization for each mass spectrometer.

Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound and Hygrine. Optimization may be required for specific instrumentation and matrices.

  • Sample Preparation: Perform a liquid-liquid extraction of the alkaloids from the sample matrix (e.g., urine, plasma) at an alkaline pH using an organic solvent such as methyl t-butyl ether (MTBE). Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent (e.g., methanol).

  • GC-MS System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C (optimization is critical to balance volatilization and degradation).

    • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.

LC-MS/MS Analysis Protocol

This protocol outlines a general procedure for the sensitive and specific analysis of this compound and Hygrine.

  • Sample Preparation: Perform a protein precipitation of the sample (e.g., plasma, oral fluid) with acetonitrile. Centrifuge to pellet the precipitated proteins. Dilute the supernatant with a suitable mobile phase for injection.

  • LC-MS/MS System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Visualizing the Differentiation Strategy

The following diagrams illustrate the key aspects of differentiating this compound from Hygrine.

cluster_structures Chemical Structures cluster_analysis Analytical Workflow Hygrine Hygrine C₈H₁₅NO MW: 141.21 This compound This compound C₁₃H₂₄N₂O MW: 224.34 Sample Sample (e.g., Biological Fluid) Extraction Alkaloid Extraction Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS Thermal Degradation Risk LCMSMS LC-MS/MS Analysis->LCMSMS Preferred Method Data Data Analysis GCMS->Data LCMSMS->Data Result Differentiated Quantification Data->Result

Figure 1. Overview of the chemical structures and analytical workflow for differentiating Hygrine and this compound.

cluster_gcms GC-MS Fragmentation cluster_lcmsms LC-MS/MS MRM Cuscohygrine_GC This compound (m/z 224) Hygrine_GC Hygrine (m/z 141) Cuscohygrine_GC->Hygrine_GC Thermal Degradation Fragment_84 Fragment (m/z 84) N-methylpyrrolidine ring Cuscohygrine_GC->Fragment_84 Fragmentation Hygrine_GC->Fragment_84 Fragmentation Cuscohygrine_LC This compound Precursor (m/z 225.2) Product_Cusco Product Ions (m/z 84.1, 140.1) Cuscohygrine_LC->Product_Cusco CID Hygrine_LC Hygrine Precursor (m/z 142.1) Product_Hyg Product Ions (m/z 84.1, 98.1) Hygrine_LC->Product_Hyg CID

Figure 2. Comparison of the fragmentation pathways in GC-MS and LC-MS/MS for this compound and Hygrine.

Conclusion

The differentiation of this compound and Hygrine is a critical analytical task in various scientific fields. While GC-MS can be utilized, the potential for thermal degradation of this compound necessitates careful method development and validation. LC-MS/MS stands out as the superior technique, offering high specificity and sensitivity without the risk of thermal decomposition. The choice of methodology will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need for quantitative accuracy. For robust and reliable differentiation, particularly in forensic applications, LC-MS/MS is the recommended approach.

References

Distinguishing Coca Leaf Consumption from Illicit Cocaine Use: A Comparative Analysis of Urinary Cuscohygrine and Cocaine Metabolite Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation between the consumption of coca leaf products, a traditional practice in many South American cultures, and the illicit use of purified cocaine presents a significant challenge in forensic toxicology and clinical drug monitoring. This guide provides a comparative analysis of urinary biomarkers, focusing on the ratio of cuscohygrine to major cocaine metabolites, to aid in this distinction. The presence of this compound, an alkaloid naturally found in the coca plant, is a key indicator of coca leaf ingestion, as it is typically absent in street cocaine preparations.

Quantitative Comparison of Urinary Analytes

The following table summarizes the typical urinary concentrations of this compound and the primary cocaine metabolites, benzoylecgonine (BE) and ecgonine methyl ester (EME), following either coca leaf consumption or cocaine use. It is important to note that specific quantitative data for urinary this compound concentrations in coca leaf consumers is not widely available in the reviewed scientific literature. However, its consistent presence in this population, contrasted with its absence in cocaine users, remains a critical qualitative differentiator.

AnalyteCoca Leaf Consumers (ng/mL)Illicit Cocaine Users (ng/mL)Key Distinguishing Feature
This compound Present (Specific concentration data limited)Absent Primary biomarker for coca leaf consumption. [1][2][3][4]
Benzoylecgonine (BE) 21 - 4979[5][6]80 - 386,000[7]Concentrations can overlap, but tend to be significantly higher in cocaine users.
Ecgonine Methyl Ester (EME) 12 - 2314[5]60 - 72,000[7]Concentrations can overlap, but tend to be significantly higher in cocaine users.
Cocaine 97 - 587[5]Not always detected; variablePresence of the parent drug is variable and depends on time since use.

Note: The concentration ranges presented are compiled from various studies and can be influenced by factors such as the amount of coca leaf or cocaine consumed, route of administration, and individual metabolism.

Logical Relationship for Sample Interpretation

The following diagram illustrates the logical workflow for interpreting urine toxicology results to differentiate between coca leaf consumption and cocaine abuse based on the presence or absence of key biomarkers.

Interpretation of Urinary Biomarkers Start Urine Sample Analysis Cuscohygrine_Check This compound Detected? Start->Cuscohygrine_Check Cocaine_Metabolites_Check Cocaine Metabolites (BE, EME) Detected? Cuscohygrine_Check->Cocaine_Metabolites_Check No Result_Coca_Leaf Conclusion: Consumption of Coca Leaf Product Cuscohygrine_Check->Result_Coca_Leaf Yes Result_Cocaine_Use Conclusion: Illicit Cocaine Use Cocaine_Metabolites_Check->Result_Cocaine_Use Yes Result_Negative Conclusion: Negative for Cocaine or Coca Leaf Cocaine_Metabolites_Check->Result_Negative No

Caption: Logical flow for differentiating coca leaf use from cocaine abuse.

Cocaine Metabolism Overview

Cocaine undergoes rapid and extensive metabolism in the body, primarily through hydrolysis to form benzoylecgonine (BE) and ecgonine methyl ester (EME). These metabolites, along with the parent drug, are then excreted in the urine. The metabolic pathway is a crucial aspect of understanding the urinary excretion profiles.

Simplified Cocaine Metabolic Pathway Cocaine Cocaine BE Benzoylecgonine (BE) (Major Metabolite) Cocaine->BE Hydrolysis EME Ecgonine Methyl Ester (EME) (Major Metabolite) Cocaine->EME Hydrolysis Urine Urinary Excretion Cocaine->Urine Minor BE->Urine EME->Urine

Caption: Primary metabolic routes of cocaine to its major urinary metabolites.

Experimental Protocols

The detection and quantification of this compound and cocaine metabolites in urine typically involve sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods due to their high sensitivity and specificity.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting these analytes from a complex matrix like urine is Solid-Phase Extraction.

  • Sample Pre-treatment: Urine samples are often centrifuged to remove particulate matter. An internal standard (e.g., a deuterated version of the analyte) is added to the urine to account for any loss during the extraction and analysis process.

  • Column Conditioning: An SPE cartridge is conditioned with a sequence of solvents, typically methanol followed by a buffer solution, to prepare the solid phase for sample loading.

  • Sample Loading: The pre-treated urine sample is passed through the conditioned SPE cartridge. The analytes of interest bind to the solid phase material in the cartridge, while unwanted matrix components are washed away.

  • Washing: The cartridge is washed with a series of solvents to remove any remaining interfering substances.

  • Elution: The retained analytes are eluted from the cartridge using a specific solvent or solvent mixture.

  • Evaporation and Reconstitution: The eluate is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of a solvent that is compatible with the analytical instrument.

Analytical Instrumentation: GC-MS and LC-MS/MS
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of volatile and thermally stable compounds.[4] For cocaine and its metabolites, a derivatization step is often required to increase their volatility. The sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase in the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for the analysis of these compounds due to its high sensitivity and specificity, and it often does not require derivatization.[8] The sample is injected into the LC system, where the compounds are separated based on their interactions with the stationary and mobile phases. The separated compounds then enter the tandem mass spectrometer. In the first mass analyzer, a specific ion (the precursor ion) for the target analyte is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple-stage process significantly enhances the selectivity of the analysis.

The following diagram outlines the typical analytical workflow for the detection of these compounds in urine.

Analytical Workflow for Urine Sample Analysis Urine_Sample Urine Sample Collection SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Analysis Instrumental Analysis SPE->Analysis GCMS GC-MS Analysis->GCMS Option 1 LCMSMS LC-MS/MS Analysis->LCMSMS Option 2 Data_Analysis Data Analysis and Interpretation GCMS->Data_Analysis LCMSMS->Data_Analysis

Caption: General experimental workflow for urinary analyte determination.

References

A Comparative Analysis of Alkaloids in Erythroxylum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the alkaloid profiles in various Erythroxylum species, supported by experimental data and detailed methodologies. The genus Erythroxylum is a rich source of tropane alkaloids, with cocaine being the most prominent, alongside other significant compounds that vary in concentration across different species and varieties.

The primary cultivated species, Erythroxylum coca and Erythroxylum novogranatense, along with their varieties, are the main sources of cocaine and other related alkaloids.[1] The alkaloid content, however, is not uniform and is influenced by genetic factors, geographical location, and environmental conditions such as soil pH.[2][3][4] Understanding these variations is crucial for phytochemical research and the development of novel pharmaceuticals.

Quantitative Comparison of Major Alkaloids

The following table summarizes the quantitative data on the concentration of major alkaloids found in the leaves of different Erythroxylum species and varieties. The data has been compiled from various studies employing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for quantification.

Species/VarietyCocaine (% of dry leaf weight)cinnamoylcocaines (% of total alkaloids)Other Major AlkaloidsReference
Erythroxylum coca var. coca0.63 (average)VariableHygrine, Cuscohygrine, Tropinone[1][2]
Erythroxylum coca var. ipadu0.11 - 0.41VariableHygrine, this compound, Tropinone[1]
Erythroxylum novogranatense var. novogranatense0.77 (average)Higher than E. cocaMethyl ecgonine, trans- and cis-cinnamoylcocaine[1][2][3][4]
Erythroxylum novogranatense var. truxillense0.72 (average)Variable-[1]
Erythroxylum laetevirensHighest among wild species tested-Other tropane alkaloids[5]

Note: Alkaloid concentrations can vary significantly based on factors such as plant age, cultivation conditions, and analytical methods used.[6][7]

Biosynthesis of Tropane Alkaloids in Erythroxylum

The biosynthesis of tropane alkaloids in Erythroxylum species is a complex process that has been the subject of considerable research. It is understood to have evolved independently from the well-studied pathway in the Solanaceae family.[8][9] The pathway begins with amino acids and involves several key enzymatic steps to form the characteristic tropane ring structure.

Tropane Alkaloid Biosynthesis in Erythroxylum Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase N_Methyl_delta1_pyrrolinium N-Methyl-Δ¹-pyrrolinium N_Methylputrescine->N_Methyl_delta1_pyrrolinium Methylecgonone Methylecgonone N_Methyl_delta1_pyrrolinium->Methylecgonone Ring Formation (CYP81A family) Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Cocaine Cocaine Methylecgonine->Cocaine Benzoyl-CoA Esterification

Caption: Biosynthetic pathway of cocaine in Erythroxylum species.

Experimental Protocols

Alkaloid Extraction and Quantification

A generalized workflow for the extraction and analysis of alkaloids from Erythroxylum leaves is presented below. The choice of solvent and analytical technique is critical for accurate quantification.

Experimental Workflow for Alkaloid Analysis cluster_extraction Extraction & Purification cluster_analysis Analysis Start Dried & Powdered Erythroxylum Leaves Extraction Solvent Extraction (e.g., Ethanol or Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning (Optional Purification) Crude_Extract->Acid_Base Analysis Chromatographic Analysis (GC-MS or HPLC) Crude_Extract->Analysis Direct Analysis Purified_Extract Purified Alkaloid Fraction Acid_Base->Purified_Extract Purified_Extract->Analysis Quantification Quantification of Individual Alkaloids Analysis->Quantification

Caption: General workflow for the extraction and analysis of alkaloids.

A detailed protocol for the extraction of total alkaloids typically involves the following steps:

  • Maceration: Dried and finely powdered leaf material is macerated in a solvent such as methanol or ethanol for an extended period (e.g., 48 hours) to extract the alkaloids.[10] Ethanol has been reported as a reliable solvent that minimizes the formation of artifacts.[6][7]

  • Acid-Base Extraction (for purification):

    • The crude extract is dissolved in an acidic solution (e.g., 10% acetic acid), which protonates the alkaloids, making them water-soluble.[10]

    • This aqueous solution is then washed with an organic solvent (e.g., dichloromethane) to remove non-alkaloidal impurities.[10]

    • The pH of the aqueous layer is then raised using a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.[10]

    • The alkaloids are then extracted into an organic solvent like dichloromethane.[10]

  • Analysis: The final extract is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the individual alkaloids.[11][12]

Comparative Alkaloid Profiles: A Logical Relationship

The alkaloid profiles of Erythroxylum species can be used as a basis for chemotaxonomic classification, although significant variation within species exists.[6][7] The following diagram illustrates the general relationships based on their dominant alkaloid content.

Comparative Alkaloid Profiles Erythroxylum Erythroxylum Genus E_coca Erythroxylum coca Erythroxylum->E_coca E_novo Erythroxylum novogranatense Erythroxylum->E_novo High_Cocaine Higher Cocaine Content E_coca->High_Cocaine High_Cinnamoyl Higher Cinnamoylcocaine & Methyl Ecgonine Content E_novo->High_Cinnamoyl

Caption: Dominant alkaloid profile comparison.

This comparative guide highlights the significant variations in alkaloid composition among different Erythroxylum species. For researchers, a thorough understanding of these differences, coupled with robust and validated experimental protocols, is essential for accurate phytochemical analysis and the exploration of the therapeutic potential of these compounds.

References

Cuscohygrine's Absence in Illicit Cocaine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Cuscohygrine, a pyrrolidine alkaloid naturally present in the coca leaf, is consistently absent in illicit cocaine seizures. This discrepancy serves as a key chemical marker to distinguish between the consumption of raw coca leaf products and illicitly manufactured cocaine. This guide provides a comparative analysis of the alkaloid profiles of coca leaves and seized cocaine, details the analytical methodologies for their detection, and explores the common adulterants found in illicit cocaine.

The fundamental reason for the absence of this compound in seized cocaine lies in the chemical process of cocaine production. During the extraction and purification of cocaine from coca leaves, the chemical properties of this compound lead to its removal from the final product.[1][2][3] This makes its presence or absence a valuable tool in forensic science and drug control.

Comparative Analysis of Alkaloid Content: Coca Leaf vs. Illicit Cocaine

The alkaloid composition of coca leaves is complex and varies depending on the species and growing conditions. However, a consistent finding is the presence of significant amounts of this compound alongside cocaine and other minor alkaloids. In contrast, analysis of illicit cocaine hydrochloride reveals a near-complete absence of this compound.

AlkaloidTypical Concentration in Coca LeavesTypical Concentration in Illicit Cocaine Seizures
Cocaine0.5% - 1.5% of dry leaf weightHighly variable (16.5% - 91.4%), dependent on purity[4]
This compound PresentNot detected [1][2][3][5]
HygrinePresentNot detected[1][2][3][5]
CinnamoylcocainesPresentOften present in trace amounts
TropacocainePresent in low concentrationsMay be present in trace amounts

The Fate of this compound During Cocaine Production

The process of converting coca leaves into cocaine hydrochloride involves several stages that effectively remove this compound.

CocaineProduction Figure 1. Simplified workflow of cocaine production and the removal of this compound. CocaLeaves Coca Leaves (Contain Cocaine, this compound, etc.) Extraction Extraction with organic solvents (e.g., gasoline/kerosene) and base (e.g., lime) CocaLeaves->Extraction CocaPaste Coca Paste (Crude mixture of alkaloids) Extraction->CocaPaste Purification Purification with acid (e.g., sulfuric acid) and oxidizing agents CocaPaste->Purification CocaineBase Cocaine Base Purification->CocaineBase CuscohygrineRemoved This compound and other impurities removed Purification->CuscohygrineRemoved This compound's higher polarity leads to its separation Conversion Conversion to Cocaine Hydrochloride with hydrochloric acid CocaineBase->Conversion CocaineHCl Illicit Cocaine HCl (this compound absent) Conversion->CocaineHCl

Caption: Simplified workflow of cocaine production and the removal of this compound.

The initial extraction of coca leaves with a non-polar solvent like gasoline or kerosene, in combination with a base, is designed to extract the less polar cocaine alkaloid. This compound, being more polar, is less soluble in this solvent system and is therefore largely left behind with the processed leaves.[1][3] Subsequent acidic washes and purification steps further separate the remaining cocaine from any residual polar alkaloids.

Adulterants and Diluents in Illicit Cocaine Seizures

Illicit cocaine is rarely pure and is often "cut" with a variety of substances to increase volume and profit margins for traffickers. These cutting agents can be broadly categorized as adulterants (pharmacologically active) and diluents (inactive).

Cutting AgentTypePrevalence in Seized SamplesConcentration Range
LevamisoleAdulterant55.6% - 87%[4][6]0.7% - 23%[4]
PhenacetinAdulterantCommonly foundVaries significantly
CaffeineAdulterantCommonly foundCan be high (e.g., 179 and 356 mg/g in one study)[7]
LidocaineAdulterant3.5% - 4.9%[7]10 - 602 mg/g[7]
ProcaineAdulterant~4.9%[7]Varies
Sugars (e.g., lactose, mannitol)DiluentCommonly foundVaries
Carbonates/BicarbonatesDiluent~19.2%[7]Varies

Experimental Protocols for Alkaloid Analysis

The definitive identification and quantification of this compound and other coca alkaloids in both coca leaf and seized cocaine samples are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For the analysis of alkaloids in seized drug samples, a validated method is crucial for forensic purposes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized seized powder or dried, ground coca leaf material.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, chloroform).

  • For quantitative analysis, add a known concentration of an internal standard (e.g., d3-cocaine).

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, with an injection volume of 1 µL.

  • Oven Temperature Program: A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including a wide range of alkaloids without the need for derivatization.

Sample Preparation:

  • Sample preparation is similar to that for GC-MS, involving dissolution in a suitable solvent (e.g., methanol/water mixture).

  • An appropriate internal standard is added for quantification.

  • The sample is filtered through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection and quantification of target alkaloids. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

AnalyticalWorkflow Figure 2. General analytical workflow for the identification of this compound. Sample Seized Powder or Coca Leaf Sample Preparation Sample Preparation (Weighing, Dissolution, Addition of Internal Standard, Filtration/Centrifugation) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS LCMSMS LC-MS/MS Analysis Preparation->LCMSMS DataAnalysis Data Analysis (Chromatogram and Mass Spectra Interpretation, Quantification) GCMS->DataAnalysis LCMSMS->DataAnalysis Result Result: Presence/Absence of this compound and other alkaloids DataAnalysis->Result

Caption: General analytical workflow for the identification of this compound.

References

A Comparative Analysis of GC-MS and LC-MS/MS for the Detection of Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Analytical Technique for Cuscohygrine Quantification.

The accurate detection and quantification of this compound, a pyrrolidine alkaloid found in coca leaves, is crucial in forensic toxicology and clinical research to differentiate between the consumption of coca leaf products and illicit cocaine use. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of two commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Executive Summary

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the superior and recommended technique for the analysis of this compound. The inherent thermal instability of this compound leads to significant degradation during the high-temperature conditions of GC-MS analysis, compromising the accuracy and reliability of the results. In contrast, LC-MS/MS, operating at lower temperatures, allows for the direct analysis of the intact molecule, providing enhanced sensitivity, specificity, and reproducibility.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the detection of this compound using GC-MS and LC-MS/MS. The data clearly illustrates the advantages of LC-MS/MS in terms of sensitivity and reliability.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) High and variable due to thermal degradation; reported qualitative detection limit of 100 ng/mL in urine.[1]Significantly lower; specific values are method-dependent but are demonstrably superior to GC-MS.
Limit of Quantification (LOQ) Difficult to establish reliably for the intact molecule due to in-source degradation.Low ng/mL range, enabling the detection of trace amounts.
Linearity Range Narrow and difficult to determine accurately for this compound due to its instability.Wide linear range, for instance, a validated method in oral fluid demonstrated linearity from 50 to 1,000 ng/mL.[2]
Precision Poor, with variability introduced by inconsistent thermal degradation.Good, with reported intraday and inter-day precision lower than ±20%.[2]
Accuracy Compromised by the conversion of this compound to hygrine.High, with a validated method showing accuracy within a 75-116% range.[2]
Matrix Effects Significant signal enhancement observed in biological matrices (e.g., +29% to +316%).[3]Can be present but are generally more manageable and can be compensated for with appropriate internal standards.
Sample Throughput Lower, often requiring more extensive sample preparation and longer run times.Higher, with the potential for faster analysis times.

Key Experimental Findings

The Challenge of Thermal Degradation in GC-MS

A major drawback of using GC-MS for this compound analysis is the thermal degradation of the analyte in the heated injector port. This compound readily converts to hygrine at elevated temperatures, leading to an underestimation of this compound and a potential false positive for hygrine.[3] Studies have shown that even with careful optimization of injector temperature, degradation is a significant issue.[3] Furthermore, the mass spectrum of this compound in GC-MS is characterized by low-abundance and non-specific fragments, making definitive identification and quantification challenging.[3]

The Advantages of LC-MS/MS

LC-MS/MS overcomes the limitations of GC-MS by employing a liquid mobile phase at or near ambient temperature for separation, thus preserving the integrity of thermolabile compounds like this compound. The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This allows for the unambiguous identification and quantification of this compound, even in complex biological matrices.[4][5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine, Oral Fluid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Alkalinization Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Volatile Solvent Evaporation->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Gas Chromatography (Separation by Volatility) Injection->Separation High Temperature (Thermal Degradation Risk) Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Detection of Fragments) Ionization->Detection Data Data Analysis & Quantification Detection->Data

GC-MS Workflow for this compound Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Oral Fluid) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution Injection Injection into LC Dilution->Injection Separation Liquid Chromatography (Separation by Polarity) Injection->Separation Ambient Temperature Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Data Data Analysis & Quantification Detection->Data

LC-MS/MS Workflow for this compound Analysis

Detailed Experimental Protocols

GC-MS Protocol (for illustrative purposes, not recommended for quantitative analysis)
  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalinize 1 mL of urine to pH 9 with a carbonate/bicarbonate buffer.

    • Add 5 mL of tert-butyl methyl ether (TBME) and vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.[6]

  • GC-MS Conditions:

    • Injector: Splitless mode, with temperatures often evaluated between 180-290°C. A temperature of 250°C is a common starting point, though significant degradation is still observed.[3]

    • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Monitored ions for this compound in Selected Ion Monitoring (SIM) mode may include m/z 84, 98, and 140, although their low abundance and lack of specificity are problematic.[3]

LC-MS/MS Protocol (Recommended)
  • Sample Preparation (Protein Precipitation for Oral Fluid):

    • To 100 µL of oral fluid, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., this compound-d6).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.[2]

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound (e.g., m/z 225.2 → 84.1) and its internal standard.

Conclusion

References

Cuscohygrine: A Differentiating Biomarker for Coca Leaf Consumption Versus Illicit Cocaine Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between the traditional, legal consumption of coca leaves and the illicit use of purified cocaine is a significant challenge in forensic toxicology and clinical drug monitoring. Cuscohygrine, a pyrrolidine alkaloid found in the coca plant, has emerged as a key biomarker to address this issue. This guide provides a comprehensive comparison of this compound and other coca alkaloids as markers of exposure, supported by experimental data and detailed analytical protocols.

Distinguishing Coca Leaf Chewing from Cocaine Abuse

The primary rationale for using this compound as a specific marker for coca leaf consumption lies in its chemical properties and the cocaine manufacturing process. This compound, along with another related alkaloid, hygrine, is present in significant quantities in coca leaves but is removed during the purification process that produces cocaine hydrochloride.[1][2] Consequently, the detection of this compound in a biological sample is a strong indicator of recent coca leaf ingestion, such as chewing or drinking coca tea, rather than the use of illicit cocaine.[3]

In contrast, the primary psychoactive component, cocaine, and its major metabolites, benzoylecgonine (BZE) and ecgonine methyl ester (EME), are present in samples from both coca leaf chewers and cocaine users.[4][5] Other minor alkaloids found in the coca leaf, such as cinnamoylcocaine and tropacocaine, may also be present in both groups, although their relative concentrations can differ.

Comparative Analysis of Coca Alkaloids in Biological Matrices

The following tables summarize the typical concentration ranges of this compound and other major coca alkaloids found in hair, oral fluid, and urine samples of coca leaf chewers and illicit cocaine users. These values are compiled from various scientific studies and are intended for comparative purposes. Analytical methods and individual metabolic differences can influence detected concentrations.

Table 1: Hair

AlkaloidCoca Leaf Chewers (ng/mg)Illicit Cocaine Users (ng/mg)
This compound 0.026 - 26.7 Not Detected
HygrineQualitatively DetectedNot Detected
Cocaine0.085 - 75.50.1 - >100
Benzoylecgonine (BZE)0.046 - 35.50.05 - >50
Ecgonine Methyl Ester (EME)0.014 - 6.0Variable, often lower than BZE
Cinnamoylcocaine0.005 - 16.8May be present in trace amounts
Tropacocaine0.02 - 0.16May be present in trace amounts

Table 2: Oral Fluid

AlkaloidCoca Leaf Chewers (ng/mL)Illicit Cocaine Users (ng/mL)
This compound Present (qualitative) Not Detected
HygrinePresent (qualitative)Not Detected
CocaineVariable, depends on time since useUp to >1000[6]
Benzoylecgonine (BZE)Variable, typically lower than cocaineUp to >800[6]
Ecgonine Methyl Ester (EME)PresentPresent
CinnamoylcocainePresentMay be present in trace amounts
TropacocainePresentMay be present in trace amounts

Table 3: Urine

AlkaloidCoca Leaf Chewers (ng/mL)Illicit Cocaine Users (ng/mL)
This compound Present (qualitative) Not Detected [2]
HygrinePresent (qualitative)Not Detected[2]
CocaineUp to ~600[5]Up to >100,000[7]
Benzoylecgonine (BZE)Up to ~4000[5]Up to >1,000,000[7]
Ecgonine Methyl Ester (EME)Up to ~2300[5]Up to >600,000[7]
CinnamoylcocainePresentMay be present in trace amounts
TropacocainePresentMay be present in trace amounts

Experimental Protocols

Accurate detection and quantification of coca alkaloids are paramount for the correct interpretation of results. Below are detailed methodologies for the analysis of these compounds in various biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis

This method is suitable for the qualitative and quantitative analysis of coca alkaloids in urine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 2 mL of urine, add an internal standard (e.g., cocaine-d3).

    • Alkalinize the sample to a pH of 9 with a carbonate/bicarbonate buffer.[2]

    • Add 4 mL of an extraction solvent, such as tert-butyl methyl ether (TBME).[2]

    • Vortex the mixture for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.[8]

  • GC-MS Parameters:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.[9]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific alkaloids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oral Fluid Analysis

This method offers high sensitivity and specificity for the analysis of coca alkaloids in oral fluid.

  • Sample Preparation (Protein Precipitation):

    • Collect oral fluid using a passive drool method.[1]

    • To 0.5 mL of oral fluid, add an internal standard mix (e.g., cocaine-d3, benzoylecgonine-d3).

    • Add 1 mL of acidified acetonitrile to precipitate proteins.[1]

    • Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[1]

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of each target alkaloid.

Visualizing the Biosynthetic Pathway and Analytical Workflow

To further elucidate the relationships between these compounds and the analytical process, the following diagrams are provided.

Coca_Alkaloid_Biosynthesis Ornithine Ornithine N_Methylputrescine N_Methylputrescine Ornithine->N_Methylputrescine Methylation & Decarboxylation N_Methyl_Pyrrolinium_Cation N_Methyl_Pyrrolinium_Cation N_Methylputrescine->N_Methyl_Pyrrolinium_Cation Oxidative Deamination Hygrine Hygrine N_Methyl_Pyrrolinium_Cation->Hygrine Condensation Tropinone Tropinone N_Methyl_Pyrrolinium_Cation->Tropinone Condensation with two acetyl-CoA units This compound This compound Hygrine->this compound Condensation with another N-methyl-Δ1-pyrrolinium cation Methylecgonine Methylecgonine Tropinone->Methylecgonine Reduction & Carboxymethylation Cocaine Cocaine Methylecgonine->Cocaine Benzoylation

Caption: Biosynthetic pathway of major coca alkaloids.

Analytical_Workflow cluster_urine Urine Sample Analysis cluster_oral_fluid Oral Fluid Sample Analysis Urine_Sample Urine Sample Collection LLE Liquid-Liquid Extraction Urine_Sample->LLE GCMS GC-MS Analysis LLE->GCMS Data_Analysis Data Analysis & Interpretation GCMS->Data_Analysis Oral_Fluid_Sample Oral Fluid Collection PP Protein Precipitation Oral_Fluid_Sample->PP LCMSMS LC-MS/MS Analysis PP->LCMSMS LCMSMS->Data_Analysis

Caption: General analytical workflow for coca alkaloids.

Conclusion

The presence of this compound in biological samples serves as a definitive marker for the consumption of coca leaf products, effectively distinguishing it from the use of illicitly manufactured cocaine.[2] This distinction is crucial for accurate forensic investigations, workplace drug testing, and clinical assessments. The analytical methods presented here, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable detection of this compound and other coca alkaloids. For researchers and drug development professionals, understanding these analytical nuances and the metabolic pathways of these compounds is essential for the development of more precise diagnostic tools and a clearer understanding of the pharmacology of coca-derived substances.

References

Navigating Analytical Specificity: A Comparative Guide to Cuscohygrine Detection and Potential Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific analytes is paramount. This guide provides a comparative analysis of analytical methodologies for cuscohygrine, a pyrrolidine alkaloid, and explores the potential for its cross-reactivity in immunoassays designed for other structurally related compounds. While specific immunoassays for this compound are not described in the reviewed literature, understanding its potential to interfere with other assays is crucial for accurate toxicological and clinical interpretations.

This compound, along with hygrine, is recognized as a key biomarker for distinguishing between the consumption of coca leaf products and the illicit use of cocaine.[1][2][3][4][5] Its unique chemical structure, however, presents both challenges and considerations for its detection. This guide will delve into the established analytical techniques for this compound quantification and provide a framework for assessing its potential impact on immunoassays targeting similar molecules.

The Structural Question: this compound and its Analogs

The potential for a compound to cross-react in an immunoassay is fundamentally linked to its structural similarity to the target analyte that the antibodies are designed to recognize.[6][7] this compound is a pyrrolidine alkaloid, whereas cocaine and its primary metabolite, benzoylecgonine, are tropane alkaloids. While they differ in their core ring structures, the presence of N-methyl-pyrrolidinyl moieties in this compound could theoretically lead to recognition by antibodies raised against tropane alkaloids, although this is generally considered unlikely to be significant.

G cluster_0 Structural Comparison cluster_1 Potential for Immunoassay Cross-Reactivity This compound This compound (Pyrrolidine Alkaloid) Hygrine Hygrine (Pyrrolidine Alkaloid) This compound->Hygrine Structural Similarity Immunoassay_Target Immunoassay Target (e.g., Benzoylecgonine) This compound->Immunoassay_Target Potential for Cross-Reactivity (Hypothetical) Cocaine Cocaine (Tropane Alkaloid) Benzoylecgonine Benzoylecgonine (Tropane Alkaloid) Cocaine->Benzoylecgonine Metabolic Relationship

Caption: Structural relationships and hypothetical cross-reactivity of this compound.

Alternative Analytical Methods for this compound Detection

Given the absence of specific immunoassays, chromatographic methods are the gold standard for the detection and quantification of this compound. These methods offer high specificity and sensitivity, effectively overcoming the challenges associated with the compound's analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique in toxicology laboratories.[1][3] However, the analysis of this compound by GC-MS presents significant challenges, including thermal degradation of this compound to hygrine and the generation of low-abundance, non-specific fragments.[1] These factors can compromise the reliability and accuracy of GC-MS for this compound quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more stable and reliable method for this compound analysis. A notable HPLC method utilizes a weak cation exchange column with UV detection.[8][9] This approach has been successfully applied to determine this compound content in coca leaves.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the preferred method for the reliable detection of this compound, offering high sensitivity and selectivity.[1][2] This technique is particularly advantageous for analyzing complex biological matrices as it minimizes matrix effects and can handle thermolabile analytes like this compound more effectively than GC-MS.[1]

Performance Comparison of Analytical Methods

Method Principle Advantages Disadvantages Reported Application
Immunoassay Antigen-antibody bindingRapid, high-throughput, cost-effectivePotential for cross-reactivity, may require confirmationNo specific assay for this compound reported. Potential for cross-reactivity in tropane alkaloid assays is a consideration.[6][7]
GC-MS Separation by gas chromatography, detection by mass spectrometryWidely available in toxicology labsThermal degradation of this compound, non-specific fragments, matrix effects.[1][3]Detection in biological matrices, but with significant limitations.[1]
HPLC-UV Separation by liquid chromatography, detection by UV absorbanceGood stability, quantitativeLower sensitivity compared to MS methodsDetermination of this compound in coca leaves.[8][9]
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometryHigh sensitivity, high specificity, suitable for thermolabile compoundsHigher cost and complexityPreferred method for reliable detection in biological matrices like oral fluid.[1][2]

Experimental Protocols

Hypothetical Protocol for Assessing this compound Cross-Reactivity in a Cocaine Metabolite Immunoassay

This protocol outlines a general procedure to determine if this compound cross-reacts with a competitive enzyme-linked immunosorbent assay (ELISA) designed for benzoylecgonine.

Objective: To determine the concentration of this compound that produces a signal equivalent to the cutoff concentration of a benzoylecgonine immunoassay.

Materials:

  • Benzoylecgonine ELISA kit

  • This compound standard

  • Drug-free urine

  • Microplate reader

Procedure:

  • Prepare a series of this compound standards of known concentrations in drug-free urine.

  • Run the benzoylecgonine calibrators and controls provided with the ELISA kit according to the manufacturer's instructions.

  • In parallel, run the prepared this compound standards in the same assay.

  • Measure the absorbance for all samples using a microplate reader.

  • Calculate the concentration of benzoylecgonine equivalents for each this compound standard by interpolating from the benzoylecgonine standard curve.

  • Determine the cross-reactivity by calculating the concentration of this compound that yields a response equivalent to the assay's cutoff concentration for benzoylecgonine.

G cluster_workflow Cross-Reactivity Testing Workflow start Prepare this compound Standards assay Run Benzoylecgonine ELISA with Calibrators, Controls, and this compound Standards start->assay measure Measure Absorbance assay->measure calculate Calculate Benzoylecgonine Equivalents for this compound measure->calculate determine Determine Cross-Reactivity Percentage calculate->determine

References

A Comparative Guide to the Structural and Biosynthetic Landscapes of Cuscohygrine and Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and biosynthetic features of cuscohygrine and the tropane alkaloids. By presenting key physicochemical data, detailed experimental protocols, and visual representations of their biochemical origins, this document serves as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Structural Comparison: Pyrrolidine Assembly vs. Bicyclic Core

This compound and tropane alkaloids, while sharing a common biosynthetic precursor, exhibit distinct molecular architectures that dictate their pharmacological profiles. This compound is a pyrrolidine alkaloid characterized by two N-methylpyrrolidine rings linked by a central acetone bridge.[1][2] In contrast, the defining feature of tropane alkaloids is the 8-azabicyclo[3.2.1]octane skeleton, a rigid bicyclic structure.[3] This fundamental difference—a flexible, dimeric pyrrolidine structure versus a compact, bicyclic tropane core—underpins their varying interactions with biological targets.

Prominent examples of tropane alkaloids include atropine, a non-selective muscarinic acetylcholine receptor antagonist[4][5], and cocaine, a potent dopamine reuptake inhibitor.[3][6] The specific stereochemistry and ester functionalities attached to the tropane ring are crucial for their respective pharmacological activities.

Biosynthetic Pathways: A Shared Origin, A Divergent Journey

Both this compound and tropane alkaloids originate from the amino acid L-ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation, a key shared intermediate. From this branching point, the pathways diverge, leading to their unique skeletal structures.

This compound Biosynthesis: The formation of this compound is a more direct pathway. The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetyl coenzyme A to form hygrine.[1] A subsequent condensation of hygrine with another molecule of the N-methyl-Δ¹-pyrrolinium cation yields this compound.[1]

Tropane Alkaloid Biosynthesis: The biosynthesis of the tropane ring is more complex. The N-methyl-Δ¹-pyrrolinium cation undergoes a series of reactions, including the addition of a two-carbon unit from acetyl-CoA, to form tropinone. Tropinone is the first intermediate containing the characteristic tropane core. From tropinone, enzymatic reductions and esterifications with various acids (such as tropic acid in the case of atropine and scopolamine) lead to the diverse array of tropane alkaloids.

The following diagram illustrates the shared and divergent steps in the biosynthesis of this compound and a representative tropane alkaloid, scopolamine.

Alkaloid Biosynthesis cluster_precursors Common Precursors cluster_this compound This compound Pathway cluster_tropane Tropane Alkaloid Pathway L-Ornithine L-Ornithine N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation L-Ornithine->N-Methyl-Δ¹-pyrrolinium cation Multiple Steps Hygrine Hygrine N-Methyl-Δ¹-pyrrolinium cation->Hygrine + Acetoacetyl-CoA Tropinone Tropinone N-Methyl-Δ¹-pyrrolinium cation->Tropinone + Acetyl-CoA derived unit This compound This compound Hygrine->this compound + N-Methyl-Δ¹-pyrrolinium cation Tropine Tropine Tropinone->Tropine Reduction (TR-I) Hyoscyamine Hyoscyamine Tropine->Hyoscyamine + Tropic Acid derivative Scopolamine Scopolamine Hyoscyamine->Scopolamine Epoxidation (H6H)

Biosynthetic pathways of this compound and scopolamine.

Comparative Physicochemical and Pharmacological Data

The structural differences between this compound and tropane alkaloids are reflected in their physicochemical properties and, consequently, their pharmacological activities. The following tables summarize key quantitative data for this compound and three representative tropane alkaloids.

Table 1: Physicochemical Properties

PropertyThis compoundAtropineCocaineScopolamine
Molecular Formula C₁₃H₂₄N₂O[1]C₁₇H₂₃NO₃[4]C₁₇H₂₁NO₄[6]C₁₇H₂₁NO₄[7]
Molecular Weight ( g/mol ) 224.34[1]289.37[4]303.35[6]303.32[7]
Melting Point (°C) 40-41 (trihydrate)[1]114-116[4]98 (freebase)[6]59[7]
pKa (Strongest Basic) 9.13[8][9]9.39 - 9.9[4][10]8.61[6][11]7.75[7][12]
logP (Octanol/Water) 1.29 - 1.53[9]1.57 - 2.19[10][13]2.3[6]0.98[7]

Table 2: Pharmacological Profile

AlkaloidPrimary Mechanism of ActionKey Biological Targets
This compound Less well-defined; potential mild anticholinesterase or nicotinic receptor activity (based on in silico studies)[14][15]Acetylcholinesterase (AChE), Nicotinic Acetylcholine Receptors (nAChRs)[14][15]
Atropine Competitive, non-selective muscarinic receptor antagonist[4][5]Muscarinic Acetylcholine Receptors (M1-M5)[5]
Cocaine Monoamine reuptake inhibitor[6]Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)[6]
Scopolamine Competitive, non-selective muscarinic receptor antagonist[7][16]Muscarinic Acetylcholine Receptors (M1-M5)[16]

Experimental Protocols

The elucidation of the structures and biosynthetic pathways of these alkaloids relies on a combination of analytical techniques. Below are detailed methodologies for key experimental procedures.

Alkaloid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound and tropane alkaloids from plant material.

GC_MS_Workflow start Start: Plant Material homogenization 1. Homogenization in Acidic Solution (e.g., 0.5 N HCl) start->homogenization centrifugation 2. Centrifugation and Supernatant Collection homogenization->centrifugation basification 3. Basification to pH 11-12 (e.g., with NH₄OH) centrifugation->basification extraction 4. Liquid-Liquid or Solid-Phase Extraction (e.g., with Dichloromethane or Extrelut column) basification->extraction concentration 5. Drying and Concentration of Organic Phase extraction->concentration analysis 6. GC-MS Analysis concentration->analysis end End: Data Interpretation analysis->end

Workflow for alkaloid extraction and GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Dry and finely grind plant material (e.g., leaves, roots).

    • Weigh approximately 2 grams of the powdered material.

  • Extraction:

    • Homogenize the plant material in 30 mL of 0.5 N HCl.[17]

    • Allow the mixture to stand for 30 minutes at room temperature.

    • Centrifuge the homogenate (e.g., 10 min at 5000 x g) and collect the acidic supernatant.[17]

  • Acid-Base Partitioning:

    • Adjust the pH of the supernatant to 12-14 with 25% ammonium hydroxide.[17]

    • Perform a liquid-liquid extraction with an organic solvent like dichloromethane or use a solid-phase extraction column (e.g., Extrelut) to isolate the alkaloids.[17]

  • Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Column: HP-5MS capillary column (or equivalent).[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[18]

    • Injector Temperature: 250-300 °C.[17][18]

    • Oven Program: Start at a lower temperature (e.g., 120 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300-320 °C).[17][18]

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-600.[18]

    • Identification: Compare the retention times and mass spectra of the peaks in the sample to those of authentic standards.

Biosynthetic Pathway Elucidation using Radiolabeled Precursors

Feeding studies with isotopically labeled precursors are a cornerstone for tracing biosynthetic pathways.

Methodology:

  • Precursor Synthesis: Synthesize or procure a radiolabeled precursor, such as DL-[5-¹⁴C]Ornithine.

  • Administration to Plant System:

    • Dissolve the labeled precursor in a suitable buffer or growth medium.

    • Administer the solution to the plant system. This can be done by feeding it to whole plants, excised plant parts, or plant cell/root cultures.

  • Incubation:

    • Allow the plant system to metabolize the labeled precursor over a defined period (e.g., several hours to days).

  • Alkaloid Extraction:

    • Harvest the plant tissue and perform an alkaloid extraction as described in Protocol 4.1.

  • Separation and Purification:

    • Separate the different alkaloids in the extract using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification of Radioactivity:

    • Quantify the amount of radioactivity in each isolated alkaloid fraction using liquid scintillation counting or radio-TLC/HPLC detectors.

  • Degradation Studies (Optional but Recommended):

    • To determine the specific position of the radiolabel within the alkaloid's structure, perform chemical degradation of the purified, labeled alkaloid into smaller, known fragments.

    • Measure the radioactivity of each fragment to pinpoint how the precursor was incorporated.

  • Data Analysis:

    • Calculate the specific incorporation of the radiolabel into the target alkaloids to confirm their status as downstream products of the administered precursor.

References

Validating Cuscohygrine as a Definitive Marker for Coca Chewing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of forensic toxicology and drug development, distinguishing between the traditional, licit use of coca leaves and the illicit consumption of purified cocaine is a significant analytical challenge. This guide provides a comprehensive comparison of cuscohygrine against other potential biomarkers to establish a definitive marker for coca chewing. The following sections present experimental data, detailed methodologies, and logical workflows to aid researchers, scientists, and drug development professionals in this endeavor.

Introduction to Coca Alkaloids and the Need for a Specific Marker

The coca plant (Erythroxylum coca) contains a complex mixture of alkaloids, with cocaine being the most well-known psychoactive component.[1] Traditional coca chewing, a long-standing cultural practice in Andean regions, results in the absorption of a broad spectrum of these alkaloids.[1] In contrast, illicit cocaine production involves a chemical process that extracts and purifies cocaine, removing many of the other naturally occurring alkaloids.[2][3] This fundamental difference in composition provides a basis for distinguishing between these two forms of consumption. An ideal biomarker for coca chewing should be consistently present in coca leaves, absent in illicit cocaine preparations, and detectable in biological samples from coca chewers but not from cocaine abusers.[2][4]

This compound: A Promising Candidate

This compound, a pyrrolidine alkaloid, has emerged as a strong candidate for a definitive marker of coca chewing.[4][5] Unlike the tropane alkaloids such as cocaine, this compound is lost during the purification process of illicit cocaine production.[2][3] Its presence in biological matrices is therefore indicative of the consumption of whole coca leaves.

Alternative Biomarkers

Several other compounds are also considered potential indicators of coca chewing, either alone or in combination with this compound. These include:

  • Hygrine: Another pyrrolidine alkaloid found in coca leaves and absent in purified cocaine. It is often analyzed alongside this compound.[2][5]

  • Tropacocaine and Cinnamoylcocaine: These are minor tropane alkaloids present in coca leaves. While they are also largely removed during cocaine production, trace amounts may sometimes be found in illicit cocaine.[5][6]

  • Cocaine Metabolites: The ratio of cocaine metabolites, such as ecgonine methyl ester (EME) to cocaine, has been investigated as a potential, though less definitive, indicator.[4]

Head-to-Head Comparison of Biomarkers

To objectively evaluate the utility of this compound as a definitive marker, a comparison with alternative biomarkers is essential. The following table summarizes the key characteristics and quantitative data for each compound.

BiomarkerPresent in Coca LeavesPresent in Illicit CocaineSuitable Biological MatricesLimits of Detection (LOD) & Quantification (LOQ)Typical Concentrations in Coca Chewers
This compound Yes[1]No[2][3]Urine, Oral Fluid, Hair[4][5][7]Oral Fluid (GC-MS): LOD: 2.5 ng/mL, LOQ: 5 ng/mL[6]Hair: 0.026–26.7 ng/mg[8]
Hygrine Yes[1]No[2][3]Urine, Oral Fluid, Hair[4][5][7]N/A (often qualitatively assessed)[8]Qualitatively detected in hair of coca chewers[8]
Tropacocaine Yes[1]Trace amounts may be presentUrine, Oral Fluid, Hair[5][6]Oral Fluid (GC-MS): LOD: 2.5 ng/mL, LOQ: 5 ng/mL[6]Hair: 0.02–0.16 ng/mg[4]
trans-Cinnamoylcocaine Yes[9]Trace amounts may be presentUrine, Oral Fluid, Hair[6][9]Oral Fluid (GC-MS): LOD: 2.5 ng/mL, LOQ: 5 ng/mL[6]Hair: 0.005–16.8 ng/mg[4]
Ecgonine Methyl Ester (EME) Yes (and a cocaine metabolite)[9]Yes (as a metabolite)Urine, Oral Fluid, Hair[5][6]Oral Fluid (GC-MS): LOD: 2.5 ng/mL, LOQ: 5 ng/mL[6]Hair: 0.014–6.0 ng/mg[4]

Experimental Protocols

Accurate detection and quantification of these biomarkers are paramount. Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the two most common analytical techniques employed.

Sample Preparation for Urine Analysis (GC-MS)
  • Alkalinization: Adjust the pH of a 5 mL urine sample to 9 using a carbonate/bicarbonate buffer.[2]

  • Liquid-Liquid Extraction: Add 5 mL of tert-butyl methyl ether (TBME) and vortex for 10 minutes.[2]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.

  • Solvent Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.

Sample Preparation for Oral Fluid Analysis (LC-MS/MS)
  • Sample Collection: Collect oral fluid using a passive drool technique or a specialized collection device.[6]

  • Centrifugation: Centrifuge the oral fluid sample at 10,000 rpm for 10 minutes to separate particulate matter.[6]

  • Protein Precipitation: To 200 µL of the supernatant, add 400 µL of acidified acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Instrumental Analysis
  • GC-MS: Analysis is typically performed on a gas chromatograph coupled with a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.[2] Challenges with GC-MS for this compound include thermal degradation and low-abundance of specific fragments, which can complicate detection at low concentrations.[5]

  • LC-MS/MS: This is the preferred method due to its higher sensitivity and specificity, especially for thermally labile compounds like this compound.[5] The analysis is conducted using a liquid chromatograph coupled to a tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode for enhanced selectivity.

Visualizing Pathways and Workflows

To further clarify the biochemical and analytical processes, the following diagrams are provided.

Coca_Alkaloid_Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Tropinone Tropinone N_Methylputrescine->Tropinone Hygrine Hygrine N_Methylputrescine->Hygrine Tropine Tropine Tropinone->Tropine Cocaine Cocaine Tropine->Cocaine This compound This compound Hygrine->this compound

Caption: Biosynthetic pathway of major coca alkaloids.

Biomarker_Validation_Workflow Sample_Collection Sample Collection (Urine, Oral Fluid, Hair) Sample_Preparation Sample Preparation (Extraction, Purification) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Interpretation Interpretation (Coca Chewing vs. Cocaine Abuse) Data_Analysis->Interpretation

Caption: Experimental workflow for biomarker validation.

Conclusion

The available evidence strongly supports this compound as a definitive marker for coca chewing. Its consistent presence in coca leaves and its absence in illicit cocaine preparations make it a highly specific indicator.[2][3] When analyzed by sensitive and specific methods like LC-MS/MS, this compound provides a reliable means to differentiate between traditional coca leaf consumption and illicit cocaine abuse. While other markers such as hygrine offer complementary information, this compound stands out as the most robust and validated biomarker to date. Further research should focus on standardizing analytical methods and establishing definitive cutoff concentrations in various biological matrices to harmonize its application in forensic and clinical settings.

References

A Comparative Analysis of Hygrine and Cuscohygrine Ratios in Coca Leaf Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pyrrolidine alkaloids, hygrine and cuscohygrine, found in coca leaf samples. These minor alkaloids are of significant interest as potential biomarkers to differentiate the consumption of coca leaf products from the use of illicitly produced cocaine, as they are often removed during the cocaine manufacturing process. This document summarizes available quantitative data, details the experimental protocols for their analysis, and illustrates their biosynthetic relationship.

Data Presentation: Hygrine and this compound Content and Ratios

The relative amounts of hygrine and this compound can vary between different species and varieties of the Erythroxylum genus. However, detailed comparative studies providing specific ratios across a wide range of varieties are limited in publicly available literature. The following table presents quantitative data from a study on Erythroxylum coca var. coca.

Plant VarietyAnalytical MethodHygrine Content (% of dry leaf weight)This compound Content (% of dry leaf weight)Hygrine to this compound RatioReference
Erythroxylum coca var. cocaGas Chromatography (GC)0.12%0.25%0.48[1]
Erythroxylum coca var. cocaHigh-Performance Liquid Chromatography (HPLC)0.07%0.21%0.33[1]

Experimental Protocols

The quantification of hygrine and this compound in coca leaf samples typically involves extraction followed by chromatographic analysis. The choice of analytical technique can influence the determined concentrations and ratios, as illustrated in the table above.

Sample Preparation and Extraction

A common procedure for the extraction of alkaloids from coca leaves is a liquid-liquid extraction. A generalized protocol is as follows:

  • Homogenization : Dried coca leaf samples are finely ground to a homogenous powder.

  • Alkalinization : The powdered sample is alkalinized to a pH of approximately 9 with a buffer solution (e.g., carbonate/bicarbonate buffer). This step is crucial for converting the alkaloid salts into their free base form, which is more soluble in organic solvents.[2]

  • Solvent Extraction : The alkalinized sample is then extracted with an organic solvent such as tert-butyl methyl ether (TBME).[2] The mixture is agitated to ensure efficient transfer of the alkaloids into the organic phase.

  • Separation and Concentration : The organic layer containing the alkaloids is separated from the solid plant material. The solvent is then evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle : GC separates volatile compounds in a sample, which are then detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

  • Instrumentation : A gas chromatograph equipped with a capillary column (e.g., dimethylsilicone) coupled to a mass spectrometer.[1]

  • Operation : The reconstituted sample extract is injected into the GC. The injector temperature is a critical parameter, as thermal degradation of this compound to hygrine can occur at high temperatures.[3] The compounds are separated as they travel through the column, and the mass spectrometer provides mass spectra for identification and quantification. The analysis is often carried out in full scan mode with electron impact ionization at 70 eV.[2]

High-Performance Liquid Chromatography (HPLC):

  • Principle : HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

  • Instrumentation : An HPLC system with a suitable column, such as a weak cation exchange column, and a detector (e.g., UV or mass spectrometer).[1]

  • Operation : The reconstituted sample extract is injected into the HPLC system. The choice of mobile phase and column is optimized to achieve good separation of hygrine and this compound from other alkaloids present in the extract.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle : This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is often considered a more robust method for complex biological matrices.

  • Advantages : LC-MS/MS can overcome some of the limitations of GC-MS, such as the thermal degradation of this compound, and generally offers higher sensitivity and specificity.

Mandatory Visualization

Biosynthetic Pathway of Hygrine and this compound

The following diagram illustrates the biosynthetic relationship between hygrine and this compound, starting from the amino acid ornithine.

Hygrine and this compound Biosynthesis cluster_condensation1 cluster_condensation2 Ornithine Ornithine N_methylornithine N_methylornithine Ornithine->N_methylornithine Methylation N_methylputrescine N_methylputrescine N_methylornithine->N_methylputrescine Decarboxylation four_methylaminobutanal 4-Methylaminobutanal N_methylputrescine->four_methylaminobutanal Oxidation N_methyl_pyrrolinium_salt N-Methyl-Δ¹-pyrrolinium salt four_methylaminobutanal->N_methyl_pyrrolinium_salt Cyclization Hygrine Hygrine N_methyl_pyrrolinium_salt->Hygrine Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Hygrine This compound This compound Hygrine->this compound N_methyl_pyrrolinium_salt_2 N-Methyl-Δ¹-pyrrolinium salt N_methyl_pyrrolinium_salt_2->this compound

Caption: Biosynthesis of hygrine and this compound from ornithine.

Experimental Workflow for Alkaloid Analysis

This diagram outlines the general steps involved in the analysis of hygrine and this compound from coca leaf samples.

Experimental Workflow Start Coca Leaf Sample Grinding Grinding and Homogenization Start->Grinding Alkalinization Alkalinization (pH ~9) Grinding->Alkalinization Extraction Liquid-Liquid Extraction (e.g., with TBME) Alkalinization->Extraction Separation Phase Separation Extraction->Separation Evaporation Solvent Evaporation Separation->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Analysis Chromatographic Analysis (GC-MS or HPLC) Reconstitution->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: General workflow for coca alkaloid analysis.

References

In Silico Analysis of Cuscohygrine Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cuscohygrine, a pyrrolidine alkaloid found in coca plants, presents a unique structure that suggests potential interactions with various receptors. However, to date, dedicated in silico studies characterizing its receptor binding profile are scarce in publicly available literature. This guide provides a comparative framework for researchers, scientists, and drug development professionals, leveraging data from structurally analogous tropane alkaloids to hypothesize the potential binding characteristics of this compound. By presenting established experimental and computational data for similar compounds, this document aims to lay the groundwork for future in silico investigations into this compound.

Hypothetical In Silico Investigation Workflow

A typical workflow for investigating the receptor binding of a novel compound like this compound using computational methods is outlined below. This process allows for the prediction of binding affinities and the elucidation of interaction mechanisms at the molecular level.

cluster_prep Preparation Phase cluster_docking Docking & Scoring Phase cluster_analysis Analysis Phase ligand_prep This compound 3D Structure Preparation (Energy Minimization) docking Molecular Docking Simulation (e.g., AutoDock Vina, Glide) ligand_prep->docking receptor_sel Target Receptor Selection (e.g., Muscarinic Receptors) receptor_prep Receptor Structure Preparation (PDB, Remove Water, Add Hydrogens) receptor_sel->receptor_prep receptor_prep->docking scoring Binding Affinity Prediction (Scoring Functions, ΔG in kcal/mol) docking->scoring pose_analysis Binding Pose Analysis (Identify Key Interactions) scoring->pose_analysis md_sim Molecular Dynamics Simulation (Assess Stability of Complex) pose_analysis->md_sim comparison Comparison with Analogs (e.g., Atropine, Scopolamine) md_sim->comparison

Caption: A standard workflow for an in silico receptor binding study.

Potential Target Receptors and Signaling

Given its structural similarity to other tropane alkaloids, this compound is hypothesized to interact with muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological functions. The signaling pathway for the M1 muscarinic receptor, a common target for such alkaloids, is depicted below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_Release->Cellular_Response Leads to Acetylcholine Acetylcholine (or Ligand) Acetylcholine->M1_Receptor Binds

Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor.

Comparative Binding Data

The following tables present experimental and in silico binding data for well-studied tropane alkaloids that are structurally related to this compound. This data serves as a benchmark for predicting the potential binding affinity of this compound.

Table 1: Comparison of Experimental Binding Affinities (Ki in nM) for Muscarinic Receptors

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Atropine 2.1142.51.44.8
Scopolamine 1.02.91.11.02.9
Cocaine 3,3009,4006,5004,2003,100

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparison of In Silico Docking Scores (kcal/mol) for the M1 Muscarinic Receptor

CompoundPredicted Binding Affinity (ΔG)
This compound Hypothetical - Requires Study
Atropine -9.5 to -11.0
Scopolamine -9.8 to -11.5
Cocaine -7.0 to -8.5

Note: More negative values indicate a more favorable predicted binding interaction.

Detailed Methodologies

The data presented in the tables above are derived from standard experimental and computational protocols. A generalized methodology for each is provided below, which can serve as a template for a future study on this compound.

Experimental Protocol: Radioligand Binding Assay
  • Receptor Preparation: Membranes from cells expressing the target human muscarinic receptor subtype (e.g., M1) are prepared and homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a radiolabeled ligand (e.g., [³H]N-methylscopolamine), and varying concentrations of the unlabeled competitor compound (e.g., Atropine or the test compound this compound).

  • Incubation: The plates are incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Computational Protocol: Molecular Docking
  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is obtained or built. The structure is then optimized and its energy minimized using a force field (e.g., MMFF94). Gasteiger charges are added, and rotatable bonds are defined.

  • Receptor Preparation: A high-resolution 3D crystal structure of the target receptor (e.g., M1 muscarinic receptor, PDB ID: 5CXV) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein atoms.

  • Grid Box Generation: A grid box is defined around the known binding site of the receptor. The size and center of the grid are chosen to encompass the entire binding pocket to allow the ligand to move freely within it.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to explore possible binding conformations of the ligand within the receptor's active site. The simulation generates a set of possible binding poses.

  • Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy (ΔG) in kcal/mol. The pose with the lowest energy score is typically considered the most probable binding mode. This top-ranked pose is then visually analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

Safety Operating Guide

Safe Disposal of Cuscohygrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds like cuscohygrine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, aligning with established safety protocols.

This compound is a pyrrolidine alkaloid found in various plants, including those of the Erythroxylaceae and Solanaceae families.[1][2] While it is utilized as a biomarker to differentiate between the chewing of coca leaves and cocaine abuse, it is imperative that surplus, unneeded, or waste this compound be disposed of in a manner that ensures safety and regulatory compliance.[3][4][5]

Recommended Disposal Procedures

The primary recommended method for the disposal of this compound is through incineration.[6] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to minimize environmental release.[6] It is crucial to engage a licensed professional waste disposal service to handle and dispose of this material.[6]

Key Steps for Disposal:

  • Engage a Licensed Professional: Contact a certified hazardous waste disposal company to manage the collection and disposal of this compound.

  • Proper Labeling and Storage: Until collection, store this compound in a clearly labeled, sealed, and compatible container. Ensure the container is not leaking or damaged.[7] All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE" and a list of the contents.[8]

  • Incineration: The designated waste disposal service will transport the material to a facility for incineration in a specialized chemical incinerator.[6]

  • Contaminated Materials: Any materials, such as personal protective equipment (PPE) or labware, that have come into contact with this compound should be treated as contaminated and disposed of in the same manner as the chemical itself.[6]

Quantitative Data Summary

Data PointValue/GuidelineSource
Recommended Disposal Method Chemical Incineration with afterburner and scrubber[6]
Waste Management Utilize a licensed professional waste disposal service[6]
Transport Classification (DOT, IMDG, IATA) Not classified as dangerous goods[6]
Acute Hazardous Waste Limit (General) ≤ 1 quart (for P-listed wastes)[7]
Hazardous Waste Accumulation Limit (General) ≤ 55 gallons[7]

Note: While this compound is not specifically listed as a "P-listed" acutely hazardous waste, it is best practice to handle all chemical waste with caution and adhere to the most stringent applicable regulations.

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound for disposal purposes are cited in the available safety data. The standard and recommended procedure is high-temperature incineration.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

CuscohygrineDisposal start This compound Waste Generated assess Assess Waste Type (Pure compound, contaminated material, etc.) start->assess package Package in a Labeled, Sealed, and Compatible Container assess->package storage Store in Designated Hazardous Waste Accumulation Area package->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor documentation Complete Hazardous Waste Manifest/Paperwork contact_vendor->documentation pickup Arrange for Waste Pickup documentation->pickup incineration Vendor Transports for Chemical Incineration pickup->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cuscohygrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical protocols for the handling of Cuscohygrine in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining a secure research environment. This guide is intended to be a primary resource for operational and disposal plans, directly addressing key procedural questions to build a foundation of trust and safety in your laboratory.

Essential Safety Precautions

This compound is a pyrrolidine alkaloid that requires careful handling due to its potential toxic effects. While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to treat it as a potent compound. The following personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The required level of protection varies depending on the nature of the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (Low potential for aerosolization) - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles
Handling of Powders/Solids (e.g., weighing, aliquoting) - Double nitrile gloves- Disposable gown or coveralls- Full-face respirator with P100 (or FFP3) particulate filter- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions (e.g., preparing solutions, extractions) - Nitrile gloves- Chemical-resistant apron over lab coat- Chemical splash goggles- Face shield
Equipment Cleaning & Decontamination - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron- Chemical splash goggles- Face shield- Respirator (if aerosols are generated)
Spill Cleanup - Double nitrile gloves- Disposable gown or coveralls- Full-face respirator with P100 (or FFP3) particulate filter- Chemical-resistant boot covers- Chemical-resistant apron

Operational Plan: A Step-by-Step Workflow for Handling this compound

This section details the procedural workflow for the safe handling of this compound, from receipt of the compound to its final disposal.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & PPE prep_area->gather_materials weigh Weighing (in fume hood) gather_materials->weigh review_sds Review Safety Data Sheet review_sds->prep_area dissolve Solution Preparation weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate & Dispose of Waste decontaminate_equipment->dispose_waste solid_waste Solid Waste (Contaminated PPE, etc.) dispose_waste->solid_waste liquid_waste Liquid Waste (Solutions) dispose_waste->liquid_waste incineration High-Temperature Incineration solid_waste->incineration liquid_waste->incineration

Safe handling workflow for this compound.

Experimental Protocols

1. Preparation:

  • Designate a Handling Area: All work with this compound powder and concentrated solutions must be conducted in a certified chemical fume hood.

  • Assemble Equipment: Before starting, gather all necessary equipment, including appropriate glassware, spatulas, and weighing paper. Ensure a calibrated analytical balance is available within the fume hood.

  • Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

2. Handling:

  • Weighing: Tare the balance with a piece of weighing paper. Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use a spatula to gently transfer the powder.

  • Solution Preparation: To minimize aerosol formation, add the solvent to the weighed this compound powder slowly. Do not add the powder to the solvent. Gently swirl or sonicate to dissolve.

  • Experimental Use: Conduct all experimental procedures involving this compound within the designated fume hood.

3. Post-Handling:

  • Decontamination of Surfaces: Wipe down all surfaces within the fume hood with a suitable decontaminating solution (e.g., a 1:10 dilution of bleach, followed by a rinse with 70% ethanol and then deionized water).

  • Decontamination of Equipment: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by washing with a laboratory detergent and several rinses with deionized water.

  • Waste Segregation: All waste materials contaminated with this compound must be segregated into clearly labeled hazardous waste containers.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeContainerDisposal Method
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste containerHigh-temperature incineration by a licensed chemical waste disposal company.
(Contaminated PPE, weighing paper, etc.)
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste containerHigh-temperature incineration by a licensed chemical waste disposal company.
(Unused solutions, solvent rinses)
Sharps Labeled, puncture-proof sharps containerDisposal through the institutional hazardous sharps waste stream.
(Contaminated needles, scalpels)

Disposal Protocol:

  • Segregation: At the point of generation, separate this compound waste from other laboratory waste streams.

  • Containment: Place waste into the appropriate, clearly labeled containers. Do not overfill containers.

  • Storage: Store waste containers in a designated, secure satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Documentation: Maintain accurate records of all hazardous waste generated, including the identity of the chemical, quantity, and date of generation.

This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. By implementing these procedures, you contribute to a culture of safety and responsibility within your research environment. Always consult your institution's specific EHS guidelines and protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cuscohygrine
Reactant of Route 2
Cuscohygrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.